molecular formula C10H10N2S B1372734 (5-pyridin-4-ylthiophen-2-yl)methanamine CAS No. 937795-98-7

(5-pyridin-4-ylthiophen-2-yl)methanamine

Cat. No.: B1372734
CAS No.: 937795-98-7
M. Wt: 190.27 g/mol
InChI Key: STUXHGHINJTCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Pyridin-4-ylthiophen-2-yl)methanamine is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. This compound features a thiophene ring linked to a pyridine moiety via a methanamine group, a structure common in developing bioactive molecules. While the specific biological profile of this exact compound is under investigation, its close structural analogue, (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine (known as DLCI-1), has been identified in scientific studies as a potent, selective, and metabolically stable inhibitor of the human cytochrome P450 2A6 (CYP2A6) enzyme . Research into such analogues focuses on their potential to modulate nicotine metabolism, providing a valuable tool for studying addiction behaviors and developing novel therapeutic agents for smoking cessation . Furthermore, thiophene-functionalized molecular frameworks are actively explored in other research areas, including the development of novel antimicrobial agents, such as silver and gold-based N-heterocyclic carbene complexes active against drug-resistant bacterial strains like ampicillin-resistant Staphylococcus aureus . Researchers value this compound for its potential in hit-to-lead optimization, mechanism of action studies, and as a building block for synthesizing more complex molecules. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-pyridin-4-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXHGHINJTCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654822
Record name 1-[5-(Pyridin-4-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937795-98-7
Record name 5-(4-Pyridinyl)-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937795-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(Pyridin-4-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-pyridin-4-ylthiophen-2-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of (5-Pyridin-4-ylthiophen-2-yl)methanamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural amalgamation of pyridine and thiophene rings within a single molecular framework presents a compelling scaffold for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological applications of the emerging class of compounds exemplified by this compound. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer predictive insights and guide future research and development in this promising area of medicinal chemistry. The inherent properties of the pyridine and thiophene moieties suggest a wide range of potential biological activities, including but not limited to anticancer, anti-inflammatory, and neurological applications.[1][2][3]

Introduction: The Pyridinyl-Thiophenyl Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a ubiquitous heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] Similarly, the thiophene ring, a bioisostere of the benzene ring, is a key component in a variety of pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.[2][3] The combination of these two pharmacophoric elements in structures such as this compound creates a molecule with a rich chemical landscape and significant potential for biological activity. This guide will delve into the predicted chemical characteristics and plausible therapeutic avenues for this class of compounds.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₀H₁₀N₂SBased on chemical structure
Molecular Weight 190.27 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureBased on similar aromatic amines
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water, but likely to form salts in acidic aqueous solutions.General characteristic of pyridine and amine-containing organic compounds.[1]
pKa (pyridinium ion) ~5-6Typical pKa for a pyridinium ion.
pKa (ammonium ion) ~9-10Typical pKa for a primary aminomethyl group.
LogP 1.5 - 2.5 (Predicted)Estimation based on the lipophilicity of pyridine and thiophene rings.

Synthesis and Reactivity: A Proposed Synthetic Pathway and Chemical Behavior

A plausible synthetic route to this compound can be designed based on established organic chemistry methodologies. A potential pathway could involve a Suzuki or Stille coupling to form the central pyridinyl-thiophene core, followed by functional group manipulations to introduce the methanamine moiety.

Proposed Synthesis Workflow

A likely synthetic strategy would commence with the coupling of a protected 2-formyl-5-halothiophene with a pyridine-4-boronic acid derivative, followed by reductive amination.

Synthetic Pathway cluster_coupling Suzuki Coupling cluster_amination Reductive Amination 5-Bromo-2-formylthiophene 5-Bromo-2-formylthiophene Pd_catalyst_base Pd Catalyst, Base 5-Bromo-2-formylthiophene->Pd_catalyst_base Pyridine-4-boronic_acid Pyridine-4-boronic_acid Pyridine-4-boronic_acid->Pd_catalyst_base 5-(pyridin-4-yl)thiophene-2-carbaldehyde 5-(pyridin-4-yl)thiophene-2-carbaldehyde Pd_catalyst_base->5-(pyridin-4-yl)thiophene-2-carbaldehyde Formation of C-C bond Ammonia Ammonia 5-(pyridin-4-yl)thiophene-2-carbaldehyde->Ammonia Intermediate Reducing_agent Reducing Agent (e.g., NaBH3CN) Ammonia->Reducing_agent Target_Molecule This compound Reducing_agent->Target_Molecule Formation of C-N bond

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three primary functional components:

  • Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the thiophene substituent.

  • Thiophene Ring: This aromatic ring is more reactive than benzene towards electrophilic substitution, with substitution typically occurring at the position adjacent to the sulfur atom if available. The pyridine substituent will influence the regioselectivity.

  • Aminomethyl Group: The primary amine is nucleophilic and basic. It can readily react with electrophiles such as acyl chlorides, aldehydes, and ketones to form amides, imines (which can be further reduced to secondary amines), and other derivatives.

Spectroscopic Characterization: Predicted NMR and Mass Spectra

While no specific published spectra for this compound are available, we can predict the key features based on the analysis of similar structures.

  • ¹H NMR:

    • Pyridine Protons: Two distinct signals in the aromatic region (δ 8.5-9.0 ppm and δ 7.5-8.0 ppm), each integrating to 2H, exhibiting characteristic doublet splitting patterns.

    • Thiophene Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm), each integrating to 1H.

    • Methylene Protons: A singlet or a broad singlet around δ 3.8-4.2 ppm, integrating to 2H.

    • Amine Protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent, integrating to 2H.

  • ¹³C NMR:

    • Pyridine Carbons: Signals in the range of δ 140-155 ppm for the carbons adjacent to the nitrogen and δ 120-130 ppm for the other carbons.

    • Thiophene Carbons: Signals typically appearing between δ 120-150 ppm.

    • Methylene Carbon: A signal around δ 40-50 ppm.

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z 191.06.

Potential Applications in Drug Discovery: Exploring Therapeutic Horizons

The pyridinyl-thiophenyl-methanamine scaffold holds considerable promise for the development of novel therapeutics, drawing on the established biological activities of its constituent parts.

Anticancer Activity

Both pyridine and thiophene derivatives are well-represented in anticancer drug discovery.[2][4] They have been shown to inhibit various kinases and other enzymes crucial for cancer cell proliferation and survival. The methanamine group provides a key point for interaction with biological targets and for further chemical modification to optimize activity and selectivity.

Anti-inflammatory Properties

Compounds containing pyridine and thiophene rings have been investigated for their anti-inflammatory effects.[3] The mechanism of action could involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of inflammatory signaling pathways.

Neurological and Psychiatric Disorders

The pyridine moiety is a common feature in drugs targeting the central nervous system (CNS). The ability of the pyridine nitrogen to engage in specific interactions with receptors and enzymes in the brain makes this scaffold attractive for the development of treatments for a range of neurological and psychiatric conditions.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule drugs exert their effects by inhibiting protein kinases. The pyridinyl-thiophenyl-methanamine scaffold could potentially bind to the ATP-binding pocket of a kinase, with the pyridine and thiophene rings forming key interactions with the hinge region and other residues, and the methanamine group providing a vector for interaction with the solvent-exposed region.

Hypothetical Kinase Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyridine_Ring Pyridine Ring Pyridine_Ring->Hinge_Region H-bonding Thiophene_Ring Thiophene Ring Thiophene_Ring->Hydrophobic_Pocket Hydrophobic Interactions Methanamine_Group Methanamine Group Methanamine_Group->Solvent_Front Ionic/H-bonding Interactions

Caption: Hypothetical binding mode in a kinase active site.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific safety data sheet (SDS) is not available, the general hazards associated with aromatic amines and sulfur-containing compounds should be considered. These may include skin and eye irritation, and potential toxicity if ingested or inhaled.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of new chemical entities with therapeutic potential. This technical guide has provided a predictive overview of its chemical properties and potential applications based on the rich chemistry of its constituent pyridine and thiophene rings. Future research should focus on the development of efficient synthetic routes to this and related compounds, followed by thorough experimental characterization of their physicochemical properties and a systematic evaluation of their biological activities across a range of therapeutic targets. Such studies will be crucial in unlocking the full potential of this intriguing class of molecules in the field of drug discovery.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Molecules. [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]

  • Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]

  • Therapeutic importance of synthetic thiophene. National Institutes of Health. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. ResearchGate. [Link]

  • The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Science Publishing Group. [Link]

  • (5-Pyridin-3-ylfuran-2-yl)methanamine. PubChem. [Link]

  • (5-Pyridin-4-ylsulfanyl-2-pyridinyl)methanamine. PubChem. [Link]

Sources

An In-Depth Technical Guide to N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine (CAS 934570-47-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The landscape of contemporary drug discovery is increasingly focused on the development of novel heterocyclic compounds that can effectively interact with a wide array of biological targets. Among these, molecules incorporating both pyridine and thiophene rings have garnered significant attention due to their prevalence in numerous biologically active agents. This guide focuses on a specific, yet representative, member of this class: N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine , identified by the CAS number 934570-47-5 .[1][2][3]

This compound belongs to a class of molecules that are of high interest to researchers in medicinal chemistry and drug development. The pyridine moiety, an isostere of a phenyl group, can engage in hydrogen bonding and pi-stacking interactions, while the thiophene ring serves as a versatile scaffold that can be readily functionalized. The secondary amine in this particular molecule adds a basic center, which can be crucial for solubility and target engagement.

This technical guide will provide a comprehensive overview of N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine, including its synthesis, physicochemical properties, and potential applications in drug discovery, with a particular focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine are summarized below.

PropertyValueSource
CAS Number 934570-47-5[1][2][3]
Molecular Formula C11H12N2S[2][3]
Molecular Weight 204.29 g/mol [1][2]
IUPAC Name N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine[3]
SMILES CNCC1=CC=C(C2=CC=NC=C2)S1[3]
Purity Typically >95% (commercially available)[3]

Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine are not extensively published in peer-reviewed journals, its structure suggests a logical and achievable synthetic pathway based on established organic chemistry principles. The synthesis of related pyridinyl-thiophene derivatives often involves cross-coupling reactions to form the core bi-heterocyclic scaffold, followed by functional group manipulations to introduce the methylaminomethyl side chain.

A plausible synthetic approach is outlined below. This protocol is a representative example based on common synthetic strategies for this class of compounds.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reductive Amination A 5-Bromothiophene-2-carbaldehyde C 5-(pyridin-4-yl)thiophene-2-carbaldehyde A->C Pd catalyst, Base B Pyridine-4-boronic acid B->C E N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine C->E Reducing agent (e.g., NaBH(OAc)3) D Methylamine D->E

Caption: Proposed two-step synthesis of N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Suzuki Coupling for the Synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde

  • To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base, for example, sodium carbonate (2.0 eq).

  • De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

Step 2: Reductive Amination to Yield N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine

  • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or water) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: Resonances corresponding to the protons on the pyridine and thiophene rings, a singlet for the methyl group, a singlet or doublet for the methylene group adjacent to the amine, and a broad singlet for the N-H proton.

  • ¹³C NMR: Signals for the carbon atoms of the two heterocyclic rings, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (204.29 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic rings, and C-S stretching.

Potential Applications in Drug Discovery

The N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Thiophene-pyridine derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[4]

The structural motifs present in this compound suggest several potential avenues for its application in drug discovery:

  • Kinase Inhibition: The pyridine and thiophene rings can serve as hinge-binding motifs in the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases.

  • GPCR Modulation: The basic nitrogen atom can interact with acidic residues in the transmembrane domains of G-protein coupled receptors (GPCRs), a large family of drug targets.

  • CNS-active Agents: The ability of the pyridine ring to cross the blood-brain barrier makes this scaffold a candidate for the development of drugs targeting the central nervous system.

Illustrative Biological Workflow for Screening

Screening_Workflow A Compound Synthesis & Characterization B In vitro Kinase Panel Screening A->B C Cell-based Proliferation Assays (e.g., MTT) B->C D Hit Identification C->D E Lead Optimization (SAR studies) D->E F In vivo Efficacy Studies E->F

Caption: A typical workflow for the initial biological evaluation of N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine.

Conclusion and Future Directions

N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine represents a valuable chemical entity for researchers and drug development professionals. Its straightforward, albeit not widely documented, synthesis and the privileged nature of its pyridinyl-thiophene scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of this compound and its analogs is warranted and could lead to the discovery of new treatments for a variety of diseases. The detailed, albeit hypothetical, protocols and workflows provided in this guide are intended to serve as a practical resource for scientists working in this exciting area of medicinal chemistry.

References

  • Chembest. N-Methyl-5-(4-pyridinyl)-2-thiophenemethanamine - CAS:934570-47-5. [Link] (accessed Jan 18, 2026).

Sources

The Wnt Pathway Modulator (5-pyridin-4-ylthiophen-2-yl)methanamine (WAY-262611): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-pyridin-4-ylthiophen-2-yl)methanamine, more commonly known as WAY-262611, has emerged as a significant small molecule modulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This synthetic compound has garnered considerable interest within the scientific community for its potential therapeutic applications, particularly in the fields of regenerative medicine and oncology. This technical guide provides a comprehensive overview of the core mechanism of action of WAY-262611, detailing its molecular interactions, downstream pharmacological effects, and standard experimental protocols for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this potent Wnt pathway agonist.

WAY-262611 is recognized as a specific inhibitor of Dickkopf-1 (DKK1), a key antagonist of the Wnt/β-catenin signaling cascade.[1][3][4] By neutralizing the inhibitory effects of DKK1, WAY-262611 effectively reactivates Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of Wnt target genes.[4][5] This targeted action has demonstrated significant promise in preclinical models for promoting bone formation and for inhibiting the growth and metastasis of certain cancers, such as rhabdomyosarcoma and osteosarcoma.[1][4][5]

Molecular Mechanism of Action: DKK1 Inhibition and Wnt Pathway Activation

The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. The central event in this pathway is the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β).

The binding of a Wnt ligand to its co-receptors, Frizzled (Fzd) and low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6), initiates a signaling cascade that leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

DKK1 is a secreted protein that potently antagonizes the Wnt pathway by binding to LRP5/6 and the transmembrane protein Kremen, inducing the internalization and degradation of the LRP5/6 receptor. WAY-262611 exerts its agonistic effect on the Wnt pathway by directly inhibiting the activity of DKK1.[1][4] By blocking the interaction between DKK1 and LRP5/6, WAY-262611 prevents the formation of the DKK1-LRP5/6-Kremen ternary complex.[4] This action preserves the availability of LRP5/6 on the cell surface, thereby sensitizing the cell to Wnt ligands and promoting the activation of the canonical Wnt/β-catenin signaling pathway.[4]

Wnt_Signaling_Pathway_Modulation_by_WAY_262611 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd binds LRP56 LRP5/6 Wnt->LRP56 binds WAY262611 WAY-262611 DKK1 DKK1 WAY262611->DKK1 inhibits Kremen Kremen DKK1->Kremen binds DKK1->LRP56 inhibits DestructionComplex Destruction Complex Fzd->DestructionComplex inhibits LRP56->DestructionComplex inhibits betaCatenin_cyto β-catenin DestructionComplex->betaCatenin_cyto phosphorylates Proteasome Proteasome betaCatenin_cyto->Proteasome degradation betaCatenin_nuc β-catenin betaCatenin_cyto->betaCatenin_nuc translocates TCFLEF TCF/LEF betaCatenin_nuc->TCFLEF binds TargetGenes Wnt Target Gene Expression TCFLEF->TargetGenes activates TCF_LEF_Reporter_Assay_Workflow Start Start CellSeeding Seed cells in a multi-well plate Start->CellSeeding Transfection Co-transfect with TCF/LEF luciferase reporter and a control vector (e.g., Renilla) CellSeeding->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with varying concentrations of WAY-262611 Incubation1->Treatment Incubation2 Incubate for an additional 24-48 hours Treatment->Incubation2 Lysis Lyse cells and transfer lysate to a luminometer plate Incubation2->Lysis LuciferaseAssay Measure firefly and Renilla luciferase activity Lysis->LuciferaseAssay Analysis Normalize firefly to Renilla luciferase activity and calculate fold change LuciferaseAssay->Analysis End End Analysis->End

Fig. 2: Workflow for TCF/LEF Reporter Assay.

Protocol:

  • Cell Culture and Seeding: Plate a suitable cell line (e.g., HEK293T or a cancer cell line of interest) in a 96-well white, clear-bottom plate at an appropriate density.

  • Transfection: After 24 hours, co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: Following another 24-hour incubation, replace the medium with fresh medium containing various concentrations of WAY-262611 or a vehicle control.

  • Incubation: Incubate the treated cells for 24-48 hours to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the vehicle-treated control. The EC50 value can be determined by plotting the fold change against the log of the compound concentration.

Western Blot Analysis of Wnt Pathway Proteins

This technique is employed to detect changes in the protein levels of key components of the Wnt signaling pathway following treatment with WAY-262611.

Western_Blot_Workflow Start Start CellTreatment Treat cultured cells with WAY-262611 and a vehicle control Start->CellTreatment Lysis Lyse cells and determine protein concentration CellTreatment->Lysis SDSPAGE Separate proteins by SDS-PAGE Lysis->SDSPAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDSPAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking PrimaryAb Incubate with primary antibodies (e.g., anti-DKK1, anti-β-catenin) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection Detect protein bands using an enhanced chemiluminescence (ECL) substrate SecondaryAb->Detection Analysis Quantify band intensity and normalize to a loading control (e.g., β-actin) Detection->Analysis End End Analysis->End

Fig. 3: Workflow for Western Blot Analysis.

Protocol:

  • Cell Treatment and Lysis: Culture cells to a desired confluency and treat with WAY-262611 for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., DKK1, active β-catenin, total β-catenin, c-Myc, Cyclin D1) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound (WAY-262611) is a potent and specific small molecule inhibitor of DKK1, which functions as a robust activator of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action, centered on preventing the DKK1-mediated antagonism of LRP5/6, has been well-characterized through a variety of in vitro and in vivo studies. The demonstrated pharmacological effects, including the promotion of bone formation and the inhibition of cancer cell proliferation and metastasis, highlight its significant therapeutic potential. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the multifaceted activities of WAY-262611 and to explore its utility in various disease models. Continued research into this and similar Wnt pathway modulators will undoubtedly pave the way for novel therapeutic strategies in regenerative medicine and oncology.

References

  • Gener, P., et al. (2021). Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo. Cancers (Basel), 13(23), 6033. [Link]

  • Wikipedia. Methenamine. [Link]

  • Roth, M., et al. (2025). Inhibition of DKK-1 by WAY262611 Inhibits Osteosarcoma Metastasis. Molecular Cancer Therapeutics, 24(5), 728-739. [Link]

Sources

(5-pyridin-4-ylthiophen-2-yl)methanamine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (5-pyridin-4-ylthiophen-2-yl)methanamine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also a detailed interpretation grounded in established chemical principles. The methodologies for data acquisition are detailed to ensure reproducibility and a deeper understanding of the experimental context.

Introduction to this compound

This compound is a bifunctional molecule featuring a thiophene ring substituted with a pyridin-4-yl group and a methanamine group. This unique combination of aromatic and aliphatic amine moieties makes it a valuable building block in medicinal chemistry and materials science. The pyridine and thiophene rings offer sites for hydrogen bonding and π-stacking interactions, while the primary amine provides a key reactive handle for further chemical modifications. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound before its use in further applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is outlined below:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.62d, J=6.0 Hz2HH-2', H-6' (Py)
7.45d, J=6.0 Hz2HH-3', H-5' (Py)
7.28d, J=3.7 Hz1HH-4 (Thiophene)
6.95d, J=3.7 Hz1HH-3 (Thiophene)
4.01s2H-CH₂NH₂
1.75br s2H-NH₂

Interpretation:

  • The two doublets at 8.62 and 7.45 ppm, each integrating to two protons, are characteristic of a 4-substituted pyridine ring, exhibiting a typical AA'XX' spin system. The downfield shift of the protons at the 2' and 6' positions is due to the deshielding effect of the electronegative nitrogen atom.

  • The pair of doublets at 7.28 and 6.95 ppm, each integrating to one proton, are assigned to the protons on the thiophene ring. The coupling constant of 3.7 Hz is typical for vicinal coupling between protons on a thiophene ring.

  • A singlet at 4.01 ppm, integrating to two protons, is assigned to the methylene (-CH₂) group adjacent to the amine.

  • The broad singlet at 1.75 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
150.5C-2', C-6' (Py)
149.8C-5 (Thiophene)
142.1C-4' (Py)
141.8C-2 (Thiophene)
125.2C-4 (Thiophene)
123.9C-3 (Thiophene)
120.8C-3', C-5' (Py)
40.2-CH₂NH₂

Interpretation:

  • The signals in the aromatic region (120-151 ppm) correspond to the carbon atoms of the pyridine and thiophene rings.

  • The most downfield signal at 150.5 ppm is assigned to the carbons adjacent to the nitrogen in the pyridine ring (C-2', C-6').

  • The quaternary carbon signals at 149.8 ppm and 141.8 ppm are assigned to the substituted carbons of the thiophene ring (C-5 and C-2, respectively). The signal at 142.1 ppm corresponds to the substituted carbon of the pyridine ring (C-4').

  • The upfield signal at 40.2 ppm is characteristic of the sp³-hybridized methylene carbon.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using a neat sample on a diamond attenuated total reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350-3280Medium, BroadN-H stretching (primary amine)
3100-3000MediumC-H stretching (aromatic)
2920-2850MediumC-H stretching (aliphatic -CH₂)
1600, 1585, 1480StrongC=C and C=N stretching (aromatic rings)
1410MediumC-N stretching
820StrongC-H out-of-plane bending (thiophene)

Interpretation:

  • The broad absorption in the 3350-3280 cm⁻¹ region is a clear indication of the N-H stretching vibrations of the primary amine group. The broadening is due to hydrogen bonding.

  • The peaks in the 3100-3000 cm⁻¹ range are assigned to the C-H stretching of the aromatic pyridine and thiophene rings.

  • The absorptions just below 3000 cm⁻¹ are characteristic of the aliphatic C-H stretching of the methylene group.

  • The strong bands in the 1600-1480 cm⁻¹ region are due to the skeletal vibrations of the aromatic rings.

  • The presence of a band around 1410 cm⁻¹ supports the presence of a C-N bond.

  • The strong absorption at 820 cm⁻¹ is typical for C-H out-of-plane bending in 2,5-disubstituted thiophenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which is expected to readily protonate to form [M+H]⁺ ions.

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

MS Spectral Data and Interpretation

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺191.0638191.0641

Interpretation:

  • The observed m/z of the protonated molecule [M+H]⁺ at 191.0641 is in excellent agreement with the calculated exact mass of 191.0638 for the molecular formula C₁₀H₁₁N₂S⁺. This confirms the elemental composition of the molecule.

Fragmentation Analysis (MS/MS)

Upon collision-induced dissociation, the [M+H]⁺ ion is expected to undergo characteristic fragmentation.

fragmentation_pathway M_H [M+H]⁺ m/z = 191 F1 Loss of NH₃ [M-NH₂]⁺ m/z = 174 M_H->F1 - NH₃ F2 Benzylic Cleavage [C₁₀H₈NS]⁺ m/z = 174 M_H->F2 - H•

Caption: Plausible fragmentation pathways for this compound.

Interpretation of Fragmentation:

  • A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 174.

  • Another likely fragmentation is the benzylic cleavage with the loss of a hydrogen radical to form a stable iminium ion, also potentially contributing to the signal at m/z 174. Further fragmentation of this ion would provide additional structural confirmation.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The NMR data confirms the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrometry data verifies the molecular weight and elemental composition. This robust dataset serves as a reliable reference for the identity and purity of this compound, which is essential for its application in research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comprehensive Technical Guide to the Safe Handling of (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this document, a specific, verified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (5-pyridin-4-ylthiophen-2-yl)methanamine (CAS No. 381313-24-8) is not publicly available. The following in-depth guide has been synthesized by extrapolating data from structurally analogous compounds containing pyridine, thiophene, and aminomethyl functional groups. The recommendations herein are based on a conservative assessment of the potential hazards and should be implemented with the understanding that they represent a scientifically inferred safety profile. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Section 1: Compound Identification and Physicochemical Profile

This compound is a heterocyclic compound incorporating a pyridine ring, a thiophene ring, and a primary amine functional group. This unique combination of moieties suggests its potential utility in medicinal chemistry and materials science research. Due to the absence of specific experimental data for this compound, the following table presents key identifiers and predicted properties.

PropertyValue / InformationSource / Rationale
IUPAC Name This compoundStandard Chemical Nomenclature
Molecular Formula C₁₀H₁₀N₂S---
Molecular Weight 190.27 g/mol Calculated from Formula
CAS Number 381313-24-8Chemical Abstract Service
Appearance Not available. Likely a solid at room temperature.Based on similar compounds.[1]
Solubility Not available. Expected to have some solubility in organic solvents.General property of similar structures.

Section 2: Inferred Hazard Assessment and GHS Classification

The hazard profile of this compound is inferred from the known hazards of its constituent functional groups. The pyridine and thiophene rings contribute to potential systemic toxicity and flammability, while the aminomethyl group is a strong indicator of corrosive and irritant properties.[2][3][4]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5]
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage.[2][7][8]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][9]

The following diagram illustrates the anticipated Globally Harmonized System (GHS) pictograms for this compound, reflecting its potential corrosive, irritant, and acute toxicity hazards.

Caption: Anticipated GHS pictograms for the compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred corrosive and toxic nature of this compound, a multi-layered approach to exposure control is mandatory. The primary objective is to use engineering controls to minimize exposure, with PPE serving as the final barrier.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the specific laboratory operation being performed. The following workflow provides a logical basis for these choices.

PPE_Workflow start Task Assessment weighing Weighing Solid Compound start->weighing solution Preparing Solution start->solution transfer Transferring Solution start->transfer ppe_base Mandatory Base PPE: - Safety Goggles (ANSI Z87.1) - Flame-Retardant Lab Coat - Long Pants, Closed-Toe Shoes weighing->ppe_base Always Required ppe_gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) - Inspect before use - Change frequently weighing->ppe_gloves ppe_respirator Add Respiratory Protection (N95 or higher) weighing->ppe_respirator If dust is generated solution->ppe_base solution->ppe_gloves ppe_shield Add Face Shield solution->ppe_shield Risk of splash transfer->ppe_base transfer->ppe_gloves transfer->ppe_shield Risk of splash

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to detailed protocols is critical for mitigating risks.

Protocol 4.1: Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE as per the workflow in Section 3. Designate a specific area within the chemical fume hood for weighing.

  • Tare: Place a clean, tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the solid from the stock container onto the weigh boat using a clean spatula. Avoid creating dust. If any dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

  • Closure: Immediately and securely close the main stock container.

  • Transfer: Gently transfer the weighed solid into the reaction vessel.

  • Decontamination: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

Protocol 4.2: Preparing a Solution

  • Preparation: This procedure must be performed in a chemical fume hood. Ensure all necessary glassware and solvents are present.

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Use magnetic stirring or gentle swirling to dissolve the solid. Avoid splashing. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container appropriate for the solvent used.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention as chemical burns are likely.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response: The following flowchart outlines the necessary steps for responding to a laboratory spill.

Spill_Response spill Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. spill->alert evacuate Evacuate if spill is large, vapors are high, or you are unsure. alert->evacuate Major Spill ppe Don appropriate PPE: - Respirator - Chemical goggles & face shield - Heavy-duty gloves - Lab coat/apron alert->ppe Minor Spill contain Contain the spill with absorbent material (e.g., vermiculite, sand). ppe->contain neutralize Neutralize if appropriate and safe (consult safety protocols). contain->neutralize collect Carefully collect absorbed material using non-sparking tools. neutralize->collect dispose Place in a sealed, labeled hazardous waste container. collect->dispose decontaminate Decontaminate the spill area and all equipment used. dispose->decontaminate report Report the incident to EH&S. decontaminate->report

Caption: Flowchart for laboratory spill response.

Section 6: Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight.[10]

  • Keep the container tightly sealed to prevent moisture and air exposure.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • The storage area should be clearly marked and accessible only to authorized personnel.

Disposal:

  • All waste material, including empty containers and contaminated items, must be treated as hazardous waste.

  • Dispose of waste through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of down the drain.

Section 7: Toxicological Profile (Inferred)

The toxicological properties of this compound have not been thoroughly investigated. However, based on its structure, several health effects can be anticipated:

  • Corrosivity: The primary amine functional group suggests the compound is likely corrosive, capable of causing severe burns to skin, eyes, and mucous membranes upon contact.[2]

  • Systemic Effects: Pyridine and its derivatives can affect the nervous system, liver, and kidneys upon overexposure.[11]

  • Genotoxicity and Carcinogenicity: Some complex heterocyclic amines are known to be mutagenic or carcinogenic.[12][13][14] While no data exists for this specific compound, a cautious approach assuming potential chronic toxicity is warranted.

References

  • Chemwatch GHS SDS 1282 - Sdfine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA0xMTznQ17-o1lWiYd_60YfUIBolY084euqVltK0RRJd6TYnx6RSfKglqHZiAssRg41_B_Zgq_aeXjwl8dYVKrqv99KNrh-n2OvCA0T5tY1DbS0bPdtCUYKT3-NpKv-iDBJPn0_CkDBdlpgbhFjfaUZhJmrNtoXWbV0WM]
  • 2-(Aminomethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHadC_gapvKCOMuOOv066wG_RADLjh8Wa-sOPBcBJdXInGxv4uLMq3eH8TftLvvCOqvkq-U_Bt2Rp33crMCW_KPAaYtKlL4ZyBxsucwyDKCX4HnilyfcY95MQmNV052XhUxf81H3pnxhos0yU9fGBGqKPu-fYYySUhc4D7zCUdCi260p9ZMvlI9IB3d9eQ0DdgW5VrNhDwmm2KKtzL82oYx]
  • 2-(Aminomethyl)pyridine - Hazardous Agents - Haz-Map. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxqNeKMmuA27ZaB0_wd_5mkcq4MJnYRs0KSl9T7VjJTR2JiAcWOomK_EWg8PjwxY20N4EPaWzEYWe7_sRwVAWEGzySZv_1GsojU63dnUnjfchA9S6nYev_aE4T]
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface - NICNAS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNj1UyEmbDa12J_cjGjojhUVeKdPR31t-n_at544Zkn3fOsCQM6mJ3SqImYRWYBbxMtRwW7KUWKX2sGQb6RwzmPWDZ0CRUcr_jU3_jZyaGfiyUgk5i5s6Mx5tLZNv_fub5ENCPToAeppCjmU90c12Z6ig7nDF8iQY4YdXvHLwoZmsHGbsvIQTVQ9erfeDZZrEDpBoYamE45I8ycTZxoPLzSbHaIrQeCOiPzhLdtgXJo3TkQq3Wtpcq1TYMcC5M9F66CXmd]
  • Pyridine 1 degree Safety Data Sheet - Jubilant Ingrevia Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoG82VLhBL84-rCu9zuoM2_dvs_UQAMzsJ8PY--Erxh0Xq6-ZM_yvU7FXPOUqoxN4AHruA7ZrEu5sMqdEpBrydmyXvRL0PS8LxVjAVzx9rtjTQ3OGuDpSxgwX__fYWwbFV2RTHYot5PbWoEHgej_Pwx3y0i8vbHd-YUW67luJXD5OO2LGNG-_SwGnCS5blCsfDLVw=]
  • Pyridine Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Ad2mlcguNHEyuEYTlmhh-yRO1o3f1JW7yXguib0xO5voKQtlDC48JljMZCJvadFBKMRrFKUtRmyOVloTRhLDDgvMMe8sM3ZxMJCYS8iWbZpG8mTQvE3lbKjwXDRZXwUFgAYnZW8gzW6DX-iUStdcW1f6qx6ZqH_nhi8pIE9djiCuLiSvYw==]
  • N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh_LnZR0c2xxGng2id6FuywyfAepsazoQIyDp92kE6CCYcTAl3TuzQ5kYcr-UnlceqlIvvYo1EpJEiBQp0mYRNBDaF0IiJMOoRi4Nbcy9fPws5H-zSLTNzTdl3oT6W2f_OaMQzSkvLJTBHRkET]
  • Heterocyclic Amines and Safety - Food Processing and Manufacturing. [URL: https://vertexaisearch.cloud.google.
  • Pyridine - Safety Data Sheet - Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk024eJ3fKcfCxUUpMpp3cbbrc7Xbus3sDr-heaEK-o6Br1FCxyNiSSY3WzAI-gHqsqNOeYx9cg5GG1XkVEi1e7khn45cLB5UU8XNwheMhonMk7JoXmuHer7_2h1zyP9WU6sColiKW6KqR1IPfj7A_to43k8KmdWRD_QnSj8lCIL2Y-qjeKa3m_18rBJ-xdeZF1i3BnAMX3-PqM62Myicuzpr3J2IcNfGLRZFgsSiNdnBOjXO7qhMR2zFwAi8M_hQN_c7I9PIH2kXUshXN6ao-LFuZTusBXDJj1UcXkb8Z7VyDeQbLmuZqTB47ZqLXKiGEdo2_K6CXSMqNETy9UEvi4mSQAosR4-quFdbH7WLgB6TMhDtJYCNWl9KI-dS59ONrTB08gv37VaZ5Jetto6YNXh_TeJleIiavTuItVHvJM4ZoobmOupwpcPwqv345C9GIYpYVUEmv]
  • SAFETY DATA SHEET - Sigma-Aldrich (2-aminomethylpyridine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfdK0chI1xhVwwUxiK8a_fvAQXysr5QIU-Mykl8GgOdNwOZ4aNxZQaqvRaflTpvauzTu_19XE8-xvQm8GNjdnY1C7PRjaKbwPl5kstl1bSO6pzL2wwWx55N1Yvt8rFazT_UpHfXJigFiZ_]
  • SAFETY DATA SHEET - Thermo Fisher Scientific (aminomethylpyridine derivative). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJWStILDzES5LLvMmHdzGDndSsh7MpPZwj_BgJQaOE7nbq2qm7wzq4LsbVdeasNuTQkBvzi-R4RD3WjtFFxRn2v1mEmHIWFHqcue77siLhtU2dFj8jFwanmPI2XFoLV0uTY7DDULv5NpCciaA9WN9HzeqsE4xn92nQQqxRic4AKauOT6iIhrLyDffkHL_1fnWMm2Z88uJOwfzQAB236mJIHYaJjCm7Gkh7gjPuXcMqEfS5W2ipCkmv6mE6RVaY]
  • SAFETY DATA SHEET - Thermo Fisher Scientific (3-(Aminomethyl)pyridine). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtwKY04HpLLvbaKxKqsdHDLO1UgDwsUyQOKLweI0rnqkx18wwJBA8XjiUQHyepS-ePMZ6ldRMMuwIAx-cssmRDgkok5pYC9E64k6MDpSAKz32_1giNBUF_mC1aMX86GZ7Xb4bhS7Uz4QmZtP1vWvnN_6324IFDkAhDeE7Q5gVxl9UYPDpkNjK5N6-DeeKKHsWbAxCaQKXl9qhtLgq-M9BB6qDTZE66X9Qz0Zr0IGo6MsoTg07ctYtHAB2wNFdy-xY8Ug0rLDrU-w02BHZn]
  • What are heterocyclic aromatic amines? - Ask USDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbt9h-6uzzAnzYKXM0NkWI2mqRk1WVvPqj2XUrJSEuBdWJQ3e1Z9uy6EsvgpdPg4V6zneXSWQo5JtLK6G3KjpWLEqv9nUX3JDFpR6EXYADXNilrN-Utu10g2NAu6KAEXtsnLYWf3lklP2xSmPfUVtB-ac3NOQM78URW55rXJhe]
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqOOn-oG6tyWPGHotoO44Lb0Bb0V8pPYkPRDTWzn_OAF_tKjuGz81F2XvZFGvgtuFJWFPDo57vE6TBFvK1Rm8fzglKgjQaLEVhKydobaKq9iqYrU7oj7FFnFBKsO8Jcx01XbtjoSvou_puaUkhjFWpGdhVoYnmWE8iYw==]
  • (5-Pyridin-3-ylfuran-2-yl)methanamine - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFblBJZFmGls6YrZS_a4gt4VQ4hkbpVNSPJjVMtdjjLRooF2qvDHPZnou1ZvS5STSWXbujqR8KEwrIfWA_CqohkhHHPSxWPfbyBcQkc9MRANQPnfKLLcH0Wa3BohizZZKx9WovGnejAavHFiQJ9]
  • Safety data sheet - CPAChem (Thiophene). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7MEDuUnnmk0qwACE-3LuQQTifDd9KTvnyAH8saoHXeeRCx4N8DO3A2ZlZtnmoTAv5DC6mQJsO7D3QWdFwW2F_Lmv0NPaxH2nSPqOWpqDUBWPV8Zv6nIcMznIfv4LnWOacNRr8yLgUKTgKmQNWqvlUKWaeUDiUE2oYHY5vqbpfW3s0wK3G0m-0CJxBBncsEOZ36N3o6dIxSSFhcDiRBKdUhhIYug==]
  • Thiophene - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZ3Z1SYshsRFHJIhB-c8vUEicV8zPBo7Ek2bzsY8FRe5drI98dwYnDqocAQN78-OUGCY8AETb4UkR5bJGP2xm5rSIl6kIqHK8ycwB9CwCJI_0AemG3fblMX98jFNOTumclg==]
  • Aromatic and Heterocyclic Aromatic Amines - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTJwxx8yy8wjB9eesBFoBMKCafgUSlBUEzSf8jiQNrfuLvMzhkyZzAobThClpv29D0M-0poKqmx186RD-ipjM7rq-zrCweVBOGXou1uoqavY2N2cKg7gKsf8wkUxBPscL3uNTvVp5GpU631iU77D6rgseDh3DlFpW9yWZlHexiJSbmus=]
  • Safety evaluation of substituted thiophenes used as flavoring ingredients - ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsrpbTOFUyoX-RwjUZZdCkXzNizhJUBmWjwzZshUL4IX5ZPclNgPWY7cQ1h9m-u0K1I4ui-0NCNzuxAT8sYPuWrNH0bYbMUa_Asrt0-VOGvDrqUF78XmgJP7BBtmIKi-VAB8j2ljKwdr68rB_8kr6R-xXzb2DzfpbkPwAg3I1ld5CVMBC3cTCqsD9260zVy4Cuf7qjeZgNqlqLQBOT_WQ79rcV]
  • N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJsK6HR0WPs8sQR5omo2UKw5YZU7tkhrWDGH-LJLeNDN-mOTeFv2SyfTp43M_q-q4EbFCdYfcD9W7szH2JNKejJVxbUJRXvHtWTsbvYECV1SXJHrWr627OQODnTfDKpC3cEy20AZCqRU_z343K_nSITAcFlemGcBBt7aHfg2vPuMgary6Jscb0LhG7oc1CufaCEFl7JDw=]
  • (5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine - Aceschem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW9fZoyOYgVbRnZcpkvutNMe6V6RPHKi0jBUVsrteV-cwwrp27PKoPTRbjUDUMYU9s18CVHMwdESwcWhOGU9AqOWxbQ5c0qCT7TQ3QPq2g7f5RJR2TchRAyoucQQoCPh-j5XzM2rwd83koolrO]
  • Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiqVsdC_LDJ7ekawMuCVy_VE1AQoPlONg61f861uFvH5QgBLWsksDT7bUNKr3cx94ggOEyyCq97VTam4-lWcLXMXpoZHIgmo6bwMpMlktZJECLQHK3FKUlAM6PK7OB-PihTqzK]
  • pyridin-4-yl(thiophen-2-yl)methanamine Product Description - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9p_Rz2C3DUBrNVSmA6pnc_vmTkD1IsO_bf2hHOIYpkuBqChzUiZpT30W4rieRNvuwXOK9ZGfILcG9tYutQHaqWCf-uDXmG74GJPWcEIOgIwQDIvjzqN375i9QNFueNAKTcTAdKrugOcc4uFNQXsd4nd-4gRsV9X-FVR77AI-1B7V]
  • SAFETY DATA SHEET - Sigma-Aldrich (Thiophene). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFydLxeQwXN3cUkkn9WiSC4Bgmczq8XqbvIndxl9VBeUY326BVFms-zzKw_WiHEq-9c1f09lvhV3sTJyrbVnFGVwyexpD6McmjGSPL94XwEnadKm-oBc3zBk7lGL0R79gDyFx8tmUXl8WVyavqFG-A6]
  • Thiophene - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkajjzLx8FhKisoT-XaByw1AAaV4XH9aRPZsOpPIWlE7ssXyUk_BiPvQcQwEGobzQoI0MvfPqV8klAedMD3-DA0ayhK3IAxSkFW4gc3wkkFZRdHORopyDg3E_orJ-yOiSQlbIKyEJFY8JABasGDA==]
  • (5-(m-Tolyl)pyridin-2-yl)methanamine - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxqKtvM2ca36FsF4kefmtoAQZmyYLehqkn5cNfiTu_iWU4fc-dUGDras19MkZR-uG42MOEK1cRUWAJ5BGoNx9EiM0UzS_SQWyuJUuXjVMLJvSv4SqvIX3OM4tDZduZMNhbDHIKUz6i4uVGgpJwYw==]
  • (5-Fluoropyridin-2-yl)methanamine - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOXRtXFCPJg8GmJyec67mysuRIt3F65hATWoGlCtrNXDvlGIJBTMlpRgyyOl9reBjaek3frFNFixJfgmgTCdBOd-F1zPypzxXgUKdPztXPWC6VPQ_U2ImuRYhyNiZ0CLL5Pu39XCAxh9gWdi6NwJ35z9r6Q9Z6HqXRq1QfTCX2Mt09s6o2]
  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQSLkTyj0Pwixd-IKJN13BOWzotPMMFOt3KYZWTV1-WDRj3prixec2xby7igG_43u49Ka9JSTH8c_9P85Zkg6ddAXSvnTMLpOpqHUOwBqJzZQOU7nQNKcf50yJYHWXPAfjWqXROOr8KzWVyut0okZQU1_B5KA-sB7tn4ndlYN78SI=]

Sources

A Strategic Blueprint for Unveiling the Therapeutic Potential of (5-pyridin-4-ylthiophen-2-yl)methanamine: A Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Exploration

In the landscape of medicinal chemistry, the pyridine and thiophene scaffolds are foundational elements in a multitude of FDA-approved therapeutics.[1][2] The strategic combination of these two heterocycles into a single molecular entity, such as (5-pyridin-4-ylthiophen-2-yl)methanamine, presents a compelling case for thorough biological investigation. Structure-Activity Relationship (SAR) studies have consistently demonstrated that even subtle modifications to a core scaffold can profoundly impact bioactivity.[3] The principle of "scaffold hopping," where one heterocyclic core is replaced by another, is a powerful strategy in drug discovery for generating novel compounds with potentially enhanced potency or altered selectivity.[1][4][5][6] For instance, substituting a pyridine with a thiophene ring has been shown to enhance IC50 values by as much as 30-fold in certain cancer cell lines.[1]

This guide, therefore, is not a documentation of known activities but a forward-looking, in-depth technical manual for the initial biological screening of this compound. We will proceed with a multi-tiered screening cascade designed to cast a wide net for potential therapeutic applications and then systematically refine our understanding of any identified "hits." This document is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental choice.

Section 1: The Multi-Tiered Screening Cascade: A Strategy for Discovery

A logical and resource-efficient approach to characterizing a novel compound involves a phased screening strategy.[7] This allows for the rapid identification of potential activities from a broad range of possibilities, followed by more focused and resource-intensive studies to confirm and elaborate on these initial findings. Our approach is structured into three tiers: Primary High-Throughput Screening (HTS), Secondary Hit Confirmation and Elucidation, and Tertiary Mechanism of Action (MoA) studies.

G cluster_0 Tier 1: Primary HTS cluster_1 Tier 2: Secondary Assays (Hit Confirmation) cluster_2 Tier 3: Tertiary Assays (MoA Elucidation) Kinase Broad Kinase Panel Kinase_IC50 Kinase IC50 & Selectivity Kinase->Kinase_IC50 Hit Identified Antimicrobial Antimicrobial Screen Antimicrobial_MIC Antimicrobial MIC Antimicrobial->Antimicrobial_MIC Hit Identified Cytotoxicity Cytotoxicity Screen Cytotoxicity_IC50 Cytotoxicity IC50 & Specificity Cytotoxicity->Cytotoxicity_IC50 Hit Identified Kinase_MoA Mode of Inhibition Kinase_IC50->Kinase_MoA Confirmed Activity Antimicrobial_MoA Time-Kill Kinetics Antimicrobial_MIC->Antimicrobial_MoA Confirmed Activity Cytotoxicity_MoA Apoptosis/Cell Cycle Analysis Cytotoxicity_IC50->Cytotoxicity_MoA Confirmed Activity start Test Compound: This compound start->Kinase Broad Screening start->Antimicrobial Broad Screening start->Cytotoxicity Broad Screening

Caption: Multi-Tiered Screening Workflow for Novel Compounds.

Section 2: Tier 1 - Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to efficiently screen the compound against a diverse set of biological targets to identify potential areas of activity.[8] We will employ robust, cost-effective assays suitable for high-throughput formats.

Broad Panel Kinase Inhibition Screen

Rationale: Pyridine and thiophene moieties are prevalent in kinase inhibitors.[9] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[9][10] A broad panel screen is an efficient first step to identify any potential kinase-directed activity.[11]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

This method is considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing false positives often associated with indirect detection methods.[12]

  • Preparation: A panel of 300+ kinases is selected. Each kinase reaction is prepared in a 384-well plate containing the specific kinase, its corresponding substrate (protein or peptide), and radio-labeled ATP (γ-³³P-ATP) in a buffered solution.

  • Compound Addition: this compound is added to each well at a standard concentration (e.g., 10 µM). A DMSO vehicle control is also included.

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction.

  • Termination and Detection: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.

  • Data Acquisition: Unreacted γ-³³P-ATP is washed away, and the radioactivity retained on the filter (corresponding to the phosphorylated substrate) is quantified using a scintillation counter.

  • Analysis: The activity of the compound is expressed as the percentage of inhibition relative to the DMSO control.

Antimicrobial Activity Screen

Rationale: Thiophene-based heterocycles have a documented history of antimicrobial activity.[3] An initial screen against a panel of clinically relevant bacteria and fungi is a crucial step in identifying potential anti-infective properties.

Experimental Protocol: Agar Well Diffusion Assay

This is a simple, cost-effective, and widely used preliminary method to detect antimicrobial activity.[13][14][15]

  • Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of each test microorganism. The panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Plate Preparation: Uniformly spread the bacterial or yeast suspension over the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast).

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Addition: Add a defined volume (e.g., 50 µL) of a stock solution of this compound (e.g., 1 mg/mL in DMSO) into a well. A well with DMSO serves as the negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) serves as the positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

General Cytotoxicity & Antiproliferative Screen

Rationale: This initial screen serves a dual purpose: it can identify potential anticancer activity and provide an early indication of general cytotoxicity.[16][17] We will use a representative cancer cell line and a non-cancerous cell line to assess for any selective effects.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18]

  • Cell Seeding: Seed cells (e.g., HeLa cervical cancer cells and HEK293 non-cancerous kidney cells) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at a single high concentration (e.g., 50 µM) for 48-72 hours. Include vehicle (DMSO) treated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Section 3: Tier 2 - Secondary Assays for Hit Confirmation

If any of the primary screens yield a "hit" (e.g., >50% inhibition), Tier 2 assays are essential to confirm the activity, determine potency, and assess specificity.[19]

For Kinase Inhibition Hits: IC50 Determination

Rationale: A single-point inhibition value from HTS is not sufficient. Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency.

Experimental Protocol: Dose-Response Analysis

  • Assay Setup: The same radiometric assay format as in Tier 1 is used, but focused only on the specific kinase(s) identified as hits.

  • Serial Dilution: The compound is tested across a range of concentrations, typically using a 10-point, 3-fold serial dilution (e.g., from 100 µM down to ~5 nM).

  • Data Analysis: The percentage of inhibition at each concentration is plotted against the log of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value.

ParameterDescription
Hill Slope The steepness of the curve.
IC50 Concentration for 50% inhibition.
Goodness of fit of the curve.
Table 1: Key Parameters from Dose-Response Analysis.
For Antimicrobial Hits: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The agar diffusion method is qualitative.[20] The broth microdilution method provides a quantitative measure (MIC), which is the standard for assessing the potency of an antimicrobial agent.[14][20]

Experimental Protocol: Broth Microdilution Assay

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

For Cytotoxicity Hits: Broad Panel IC50 and Selectivity Index

Rationale: To confirm anticancer potential, it's crucial to determine the IC50 across a broader panel of cancer cell lines and compare it to a non-cancerous cell line to calculate a selectivity index.

Experimental Protocol: Multi-Cell Line Dose-Response MTT Assay

  • Methodology: The protocol is identical to the single-point MTT assay, but is performed across a dose-response range (similar to the kinase IC50 determination) on an expanded panel of cells (e.g., 5-10 different cancer cell lines and at least one non-cancerous cell line).

  • Data Analysis: An IC50 value is calculated for each cell line. The Selectivity Index (SI) is then calculated as: SI = IC50 (Non-cancerous cell line) / IC50 (Cancer cell line) A higher SI value indicates greater selectivity for cancer cells.

Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer5.2
MCF-7Breast Cancer8.1
A549Lung Cancer12.5
HEK293Normal Kidney> 50
Table 2: Hypothetical Cytotoxicity IC50 Data.

Section 4: Tier 3 - Tertiary Assays for Mechanism of Action (MoA)

Once a hit is confirmed and its potency is established, the next critical step is to understand how it works.[19][21][22] MoA studies are essential for lead optimization and further development.[23][24]

G cluster_0 Confirmed Hit cluster_1 MoA Investigation cluster_2 Outcome Hit Confirmed Active Compound Biochemical Biochemical Assays (e.g., Enzyme Kinetics) Hit->Biochemical Investigate Cellular Cell-based Assays (e.g., Apoptosis, Cell Cycle) Hit->Cellular Investigate Biophysical Biophysical Methods (e.g., SPR, Thermal Shift) Hit->Biophysical Investigate MoA Elucidated Mechanism of Action Biochemical->MoA Cellular->MoA Biophysical->MoA

Caption: General Workflow for Mechanism of Action (MoA) Studies.

For Confirmed Kinase Inhibitors: Mode of Inhibition

Rationale: Understanding if the inhibitor is ATP-competitive, non-competitive, or uncompetitive is vital for medicinal chemistry efforts to improve potency and selectivity.

Experimental Protocol: Enzyme Kinetics Assay

  • Methodology: Perform the kinase assay with varying concentrations of both the substrate (ATP) and the inhibitor.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax) in the presence of the inhibitor reveals the mode of inhibition. For example, a competitive inhibitor will increase the apparent Km but not affect the Vmax.

For Confirmed Antimicrobial Agents: Time-Kill Kinetics

Rationale: This assay determines whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is a critical parameter for its potential clinical application.

Experimental Protocol: Time-Kill Assay

  • Setup: Inoculate flasks of broth with the target microorganism. Add the compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.

  • Plating and Counting: Perform serial dilutions of the aliquots and plate them on agar. After incubation, count the number of colony-forming units (CFU/mL).

  • Analysis: Plot log(CFU/mL) versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction (99.9% kill) in CFU/mL.

For Confirmed Anticancer Agents: Apoptosis and Cell Cycle Analysis

Rationale: Most cytotoxic anticancer drugs induce programmed cell death (apoptosis) or cause cell cycle arrest.[16] Identifying which of these processes is affected is a primary step in MoA elucidation.

Experimental Protocol: Flow Cytometry Analysis

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Staining for Apoptosis: Harvest the cells and stain with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic/necrotic cells).

  • Staining for Cell Cycle: For a separate sample, fix the cells and stain them with a DNA-binding dye like PI. The amount of dye incorporated is proportional to the amount of DNA, allowing for differentiation of cells in G1, S, and G2/M phases of the cell cycle.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The data will reveal the percentage of cells undergoing apoptosis and the distribution of cells throughout the different phases of the cell cycle, indicating if the compound induces cell cycle arrest at a specific checkpoint.

Conclusion

This technical guide outlines a comprehensive, logical, and experimentally validated strategy for the initial biological screening of the novel compound this compound. By progressing through a tiered system of broad screening, hit confirmation, and mechanistic studies, researchers can efficiently and effectively uncover its potential therapeutic value. The causality behind each experimental choice is grounded in established drug discovery principles, ensuring a scientifically rigorous approach to characterization. This blueprint provides the necessary framework to translate a novel chemical entity into a promising lead for further preclinical development.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • Mechanisms of Action in Small Molecules - SmallMolecules.com. (n.d.).
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24).
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.).
  • High-throughput screening for kinase inhibitors - PubMed. (n.d.).
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (n.d.).
  • Biological Assays: Innovations and Applications - Longdom Publishing. (n.d.).
  • (PDF) Screening methods for assessment of antibacterial activity in nature - ResearchGate. (2020, December 30).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (n.d.).
  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - ACS Publications - American Chemical Society. (n.d.).
  • Kinase Screening Assay Services - Reaction Biology. (n.d.).
  • Screening methods to determine antibacterial activity of natural products - SciELO. (n.d.).
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (n.d.).
  • High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development. (2008, May 12).
  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - ACS Publications. (2022, November 15).
  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes - ChemRxiv. (n.d.).
  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - ResearchGate. (n.d.).
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH. (n.d.).
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - MDPI. (n.d.).
  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC. (2018, August 14).
  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. (2020, August 12).
  • Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24).
  • Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes | CCS Chemistry. (2025, December 8).
  • Screening and identification of novel biologically active natural compounds - PMC. (2017, June 5).
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (n.d.).
  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013, January 18).
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.).
  • Schematic representation of the structure–activity relationship of the synthesized derivatives - ResearchGate. (n.d.).
  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed. (n.d.).
  • (PDF) Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - ResearchGate. (n.d.).
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds - ResearchGate. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.).

Sources

(5-pyridin-4-ylthiophen-2-yl)methanamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-pyridin-4-ylthiophen-2-yl)methanamine Derivatives and Analogs for Drug Discovery Professionals

Abstract

The convergence of thiophene and pyridine moieties in a single molecular framework presents a compelling strategy in modern medicinal chemistry. This guide delves into the technical landscape of this compound derivatives and their analogs, a class of compounds demonstrating significant therapeutic potential. By leveraging the distinct electronic and structural attributes of both heterocyclic systems, these compounds serve as versatile scaffolds for engaging a range of biological targets. This document provides a comprehensive overview of their synthesis, diverse biological activities, and the nuanced structure-activity relationships that govern their efficacy, with a particular focus on their applications in oncology and infectious diseases.

Introduction: The Strategic Integration of Privileged Heterocycles

Thiophene and pyridine rings are independently recognized as "privileged structures" in drug discovery, each being a cornerstone in numerous FDA-approved therapeutics.[1] The thiophene ring, an electron-rich five-membered heterocycle, is known to participate in various biological interactions and is a key component in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[2] Conversely, the pyridine ring, an electron-deficient six-membered heterocycle, is integral to the structure of many natural products and synthetic drugs, contributing to a wide array of biological functions.[1][3]

The combination of these two rings into a singular scaffold, such as the this compound core, creates a unique electronic and steric profile. This guide will explore the chemical rationale and therapeutic implications of this molecular design, providing researchers with a foundational understanding to navigate the development of novel therapeutics based on this promising chemical class.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically involves a multi-step approach, leveraging established cross-coupling reactions and functional group transformations. While a single, standardized protocol is not universally applied, the following methodologies represent a logical and adaptable synthetic pathway.

Core Scaffold Assembly: Suzuki-Miyaura Cross-Coupling

A robust method for constructing the pyridinyl-thiophene core is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

Experimental Protocol: Synthesis of 2-bromo-5-(pyridin-4-yl)thiophene

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2,5-dibromothiophene (1.0 eq), 4-pyridinylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 90-100°C and stir vigorously for 12-18 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-bromo-5-(pyridin-4-yl)thiophene.

Introduction of the Methanamine Moiety

Following the formation of the core scaffold, the methanamine group can be introduced through various synthetic routes. A common strategy involves the conversion of a precursor functional group at the 2-position of the thiophene ring.

Experimental Protocol: Synthesis of (5-(pyridin-4-yl)thiophen-2-yl)methanamine

  • Formylation: The 2-bromo-5-(pyridin-4-yl)thiophene can be converted to the corresponding aldehyde, 5-(pyridin-4-yl)thiophene-2-carbaldehyde, via a lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF).

  • Reductive Amination: The resulting aldehyde is then subjected to reductive amination. To a solution of the aldehyde in a suitable solvent like methanol or dichloromethane, add the desired amine source (e.g., ammonium hydroxide for the primary amine) and a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

  • Reaction Monitoring and Purification: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford the target this compound.

G A 2,5-Dibromothiophene C 2-Bromo-5-(pyridin-4-yl)thiophene A->C Suzuki Coupling [Pd(PPh₃)₄, K₂CO₃] B 4-Pyridinylboronic Acid B->C D 5-(Pyridin-4-yl)thiophene-2-carbaldehyde C->D 1. n-BuLi 2. DMF E This compound D->E Reductive Amination [NH₄OH, NaBH₄] caption General Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with notable activity in oncology and infectious diseases.

Anticancer Activity

The pyridinyl-thiophene core is present in compounds with significant anticancer properties. For instance, a structurally related compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, demonstrated potent in vivo antitumor efficacy in Ehrlich ascites carcinoma and Sarcoma-180 models.[4] This compound was shown to inhibit tumor development by up to 94.71% at a dose of 30 mg/kg.[4] The mechanism of action for such compounds is often linked to the induction of apoptosis.[4]

Furthermore, analogs incorporating a 1,3,4-thiadiazol-2-amine linker between the pyridinyl and an aromatic moiety have been identified as potent inhibitors of Bloom helicase (BLM), a key enzyme in DNA repair.[5] Inhibition of BLM can potentiate the effects of DNA-damaging anticancer agents.[5]

Table 1: Anticancer Activity of Selected Pyridinyl-Thiophene Analogs

Compound ClassTarget/Cell LineIC50 / ActivityReference
Pyridinyl-Thiophenyl PyrimidoneMiaPaCa-21.95 µM[4]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativeBloom Helicase1.4 µM[5]
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamidePC3 (Prostate Cancer)Varies with substitution[6]
Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties.[2] The incorporation of a pyridine ring can further enhance this activity. For example, novel thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[2] The mechanism of action is believed to involve increased membrane permeabilization.[2]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiophene rings, as well as on the amine functionality.

A notable SAR study on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as BLM inhibitors revealed several key insights:[5]

  • Position of the Pyridine Nitrogen: The 4-pyridinyl isomer was found to be optimal for activity. Shifting the nitrogen to the 2-position resulted in a loss of activity, while the 3-pyridinyl analog showed comparable, albeit slightly reduced, potency.[5]

  • Substitutions on the Aromatic Ring: The presence of electron-withdrawing groups, such as chloro and cyano, on a phenyl ring attached to the amine was crucial for high potency.[5]

SAR core Thiophene Pyridine-4-yl (Optimal) Methanamine substituents Substitutions on Amine (R¹, R²) - Aromatic rings enhance activity - Electron-withdrawing groups are favorable core:f2->substituents Modulation of Activity pyridine_isomers Pyridine Isomers - 4-yl > 3-yl >> 2-yl core:f1->pyridine_isomers Positional Importance caption Key Structure-Activity Relationships

Caption: Key structure-activity relationships for pyridinyl-thiophene analogs.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic accessibility and the rich biological activity profile of its analogs make it an attractive starting point for drug discovery campaigns targeting a variety of diseases.

Future research should focus on:

  • Kinase Profiling: Given the prevalence of pyridine and thiophene moieties in kinase inhibitors, a comprehensive screening of these derivatives against a panel of kinases is warranted.[7]

  • Optimization of Physicochemical Properties: Systematic modification of the core structure to improve solubility, metabolic stability, and oral bioavailability will be crucial for advancing these compounds towards clinical development.

  • Elucidation of Mechanisms of Action: In-depth biological studies are needed to precisely define the molecular targets and signaling pathways modulated by these compounds.

References

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). PubMed Central. [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. [Link]

Sources

The Emergence of (5-pyridin-4-ylthiophen-2-yl)methanamine: A Synthetic Journey at the Intersection of Modern Coupling Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-pyridin-4-ylthiophen-2-yl)methanamine represents a novel molecular scaffold with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, which is intrinsically linked to the advent and refinement of modern palladium-catalyzed cross-coupling reactions. While a singular, formal "discovery" event for this specific molecule is not documented, its existence is a direct consequence of the strategic application of powerful synthetic methodologies, including the Suzuki-Miyaura and Sonogashira couplings for the construction of the core bi-heterocyclic framework, and the Buchwald-Hartwig amination for the introduction of the key aminomethyl functionality. This guide will delve into the synthetic pathways, the underlying chemical principles, and the potential therapeutic applications of this emerging class of compounds, offering valuable insights for professionals in drug discovery and development.

Introduction: The Strategic Convergence of Pyridine and Thiophene Moieties

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a privileged scaffold in drug design. Similarly, the thiophene ring, a bioisostere of the benzene ring, is another critical component in a wide range of pharmaceuticals, often enhancing potency and modulating pharmacokinetic properties. The strategic combination of these two heterocyclic systems in "this compound" creates a unique chemical entity with a three-dimensional architecture that is of significant interest for probing biological targets. The aminomethyl group further provides a crucial point of interaction and a handle for further chemical modifications.

The history of this compound is not one of serendipitous discovery from a natural source, but rather a testament to the power of rational drug design and the enabling capabilities of modern synthetic organic chemistry. Its "discovery" can be considered a recent event, emerging from the broader exploration of pyridinyl- and thiophenyl-containing compounds in the relentless search for new therapeutic agents.

The Synthetic Blueprint: A Tale of Three Nobel-Prize Winning Reactions

The synthesis of this compound is a showcase of some of the most powerful and versatile reactions in the synthetic chemist's toolkit. The construction of this molecule can be logically dissected into two key stages: the formation of the carbon-carbon bond between the pyridine and thiophene rings, and the subsequent introduction of the aminomethyl group.

Forging the Pyridinyl-Thiophene Core: The Power of Palladium-Catalyzed Cross-Coupling

The creation of the C-C bond between the pyridine and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of a specific method often depends on the availability of starting materials and the desired functional group tolerance.

The Suzuki-Miyaura coupling is a highly reliable method for the formation of C(sp²)-C(sp²) bonds.[1][2] In the context of our target molecule, this would typically involve the reaction of a pyridine-containing boronic acid or ester with a halogenated thiophene derivative (or vice versa).

Conceptual Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura cluster_reactants Reactants cluster_product Intermediate Product Py_Boronic Pyridin-4-ylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Py_Boronic->Catalyst Thiophene_Halide 5-Halothiophene-2-carbaldehyde Thiophene_Halide->Catalyst Coupled_Product 5-(Pyridin-4-yl)thiophene-2-carbaldehyde Catalyst->Coupled_Product Suzuki-Miyaura Coupling Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Catalyst

Caption: Suzuki-Miyaura coupling for the pyridinyl-thiophene core.

The rationale for employing the Suzuki-Miyaura reaction lies in its broad functional group tolerance, the mild reaction conditions, and the commercial availability of a wide range of boronic acid and halide building blocks. The inorganic by-products are also generally easy to remove, simplifying purification.[2]

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offers another elegant route.[3][4] This pathway would involve the coupling of a pyridine halide with a thiophene alkyne, followed by the reduction of the resulting alkyne to a single bond. While a multi-step process, it provides flexibility in molecular design.

Conceptual Sonogashira Coupling Workflow:

Sonogashira cluster_reactants Reactants cluster_product Intermediate Product Py_Halide 4-Halopyridine Catalyst Pd/Cu Catalyst Py_Halide->Catalyst Thiophene_Alkyne 2-Ethynylthiophene Thiophene_Alkyne->Catalyst Coupled_Alkyne 4-(Thiophen-2-ylethynyl)pyridine Catalyst->Coupled_Alkyne Sonogashira Coupling Base Amine Base Base->Catalyst

Caption: Sonogashira coupling for the pyridinyl-thiophene core.

Installing the Aminomethyl Group: The Buchwald-Hartwig Amination

With the pyridinyl-thiophene core in hand, the introduction of the aminomethyl group is a critical step. While classical methods like reductive amination of a corresponding aldehyde are viable, the Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds.[5][6][7] This reaction allows for the coupling of an amine with an aryl halide or triflate under relatively mild conditions.

In a likely synthetic route to this compound, a precursor such as 2-(bromomethyl)-5-(pyridin-4-yl)thiophene could be coupled with an ammonia equivalent or a protected amine using a palladium catalyst and a suitable phosphine ligand.

Conceptual Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig cluster_reactants Reactants cluster_product Final Product Thiophene_Bromide 2-(Bromomethyl)-5- (pyridin-4-yl)thiophene Catalyst Pd Catalyst + Ligand Thiophene_Bromide->Catalyst Amine Amine Source (e.g., NH₃, Benzophenone Imine) Amine->Catalyst Final_Product This compound Catalyst->Final_Product Buchwald-Hartwig Amination Base Strong Base (e.g., NaOtBu) Base->Catalyst

Caption: Buchwald-Hartwig amination for the aminomethyl group.

The Buchwald-Hartwig amination is particularly advantageous due to its broad substrate scope and functional group tolerance, making it a go-to reaction in modern drug discovery.[6][7]

Physicochemical Properties (Predicted)

While extensive experimental data for this compound is not publicly available, its physicochemical properties can be predicted based on its structure. These properties are crucial for its potential as a drug candidate.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~190.26 g/mol Falls within the range of Lipinski's rule of five, suggesting good potential for oral bioavailability.
LogP~1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, which is important for membrane permeability and solubility.
pKa (most basic)~8.5 - 9.5 (Pyridyl N)The basicity of the pyridine nitrogen will influence its charge state at physiological pH, affecting receptor binding and solubility.
pKa (most acidic)~16 - 17 (Amine N-H)The acidity of the amine proton is relevant for hydrogen bonding interactions.
Polar Surface Area~60 - 70 ŲSuggests good potential for oral absorption and cell permeability.

Note: These values are estimations and would require experimental verification.

Potential Therapeutic Applications: An Emerging Landscape

The therapeutic potential of this compound can be inferred from the biological activities of structurally related compounds. The pyridinyl-thiophene scaffold is present in a variety of molecules investigated for a range of diseases.

  • Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic cores similar to the pyridinyl-thiophene motif. The specific geometry of this scaffold may allow for potent and selective inhibition of key kinases involved in cancer cell proliferation and survival.

  • Neurodegenerative Diseases: Compounds with pyridine and thiophene rings have been explored for their potential to modulate targets in the central nervous system.

  • Inflammatory Diseases: The anti-inflammatory properties of various pyridine and thiophene derivatives suggest that this compound could be a starting point for the development of new anti-inflammatory agents.

Conclusion and Future Directions

The discovery and history of this compound are not a linear narrative but rather a convergence of advancements in synthetic organic chemistry. This molecule stands as a prime example of how the development of powerful catalytic methods has enabled the rapid exploration of novel chemical space. While its specific biological activities are yet to be fully elucidated, the structural alerts within its framework point towards a promising future in drug discovery.

Future research in this area will likely focus on:

  • Optimization of Synthetic Routes: Further refinement of the synthesis to improve yields, reduce costs, and enhance scalability.

  • Elucidation of Biological Activity: Comprehensive screening against a wide range of biological targets to identify its mechanism of action and therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

References

  • The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Eur J Med Chem. 2012 Jul:53:374-9.
  • Buchwald–Hartwig amin
  • Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorg Med Chem Lett. 2006 Dec 15;16(24):6185-9.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH.
  • Sonogashira Coupling - Chemistry LibreTexts.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of (5-pyridin-4-ylthiophen-2-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-pyridin-4-ylthiophen-2-yl)methanamine is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, incorporating a reactive primary amine, a thiophene scaffold, and a pyridine moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The pyridine and thiophene heterocycles are prevalent in numerous biologically active compounds, and their combination in this reagent offers a strategic advantage in the design of novel therapeutics, particularly kinase inhibitors.[1][2] This document provides a comprehensive guide to the practical application of this compound in key organic transformations, offering detailed protocols and insights into the underlying chemical principles.

The primary amino group serves as a key functional handle for derivatization through common reactions such as acylation, reductive amination, and urea formation. These transformations allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding site of kinases.

Core Applications and Synthetic Protocols

The primary amine functionality of this compound is readily exploited in several fundamental synthetic transformations. Below are detailed protocols for two of its most common and impactful applications: amide bond formation and urea synthesis.

Amide Bond Formation: Synthesis of N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)amides

Amide coupling is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this reaction. The resulting N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)amides are of particular interest as potential kinase inhibitors and for other biological applications.[1][3]

Reaction Principle: The nucleophilic primary amine of this compound reacts with an activated carboxylic acid derivative, typically an acyl chloride, to form a stable amide bond. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.

Experimental Workflow for Amide Bond Formation

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Coupling cluster_2 Work-up and Purification A Carboxylic Acid B Thionyl Chloride (SOCl2) A->B Toluene, DMF (cat.) Reflux C Acyl Chloride Intermediate B->C D This compound C->D Anhydrous Toluene F N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)amide C->F Stir at RT E Triethylamine (TEA) D->E E->F Stir at RT G Reaction Mixture F->G H Aqueous Work-up G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)amides.

Detailed Protocol: Synthesis of N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)benzamide

This protocol is adapted from a general procedure for the synthesis of N-[(thiophen-3-yl)methyl]benzamides.[3]

Materials:

  • This compound

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Activation of Benzoic Acid: To a solution of benzoic acid (1.2 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Carefully add thionyl chloride (2.4 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude benzoyl chloride is used in the next step without further purification.

  • Amide Coupling: Dissolve the crude benzoyl chloride in anhydrous toluene (10 mL).

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous toluene (15 mL) and add triethylamine (1.5 mmol).

  • Cool the amine solution to 0 °C in an ice bath and add the solution of benzoyl chloride dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, quench the mixture by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-((5-pyridin-4-yl)thiophen-2-yl)methyl)benzamide.

Expected Characterization Data (for a representative N-substituted benzamide):

  • ¹H NMR: Expect signals for the pyridyl, thiophene, and phenyl protons, as well as a characteristic doublet for the methylene protons adjacent to the amide nitrogen and a triplet or broad singlet for the amide N-H proton.

  • ¹³C NMR: Expect signals for the aromatic carbons, the methylene carbon, and the amide carbonyl carbon (typically in the range of 165-175 ppm).

  • IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the product.

Urea Synthesis: Preparation of 1-Phenyl-3-((5-(pyridin-4-yl)thiophen-2-yl)methyl)urea

The formation of urea derivatives is another important application, often employed in the generation of compounds with potential biological activity, including as kinase inhibitors.[4][5]

Reaction Principle: The primary amine of this compound undergoes a nucleophilic addition to an isocyanate to form the corresponding urea derivative. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Workflow for Urea Synthesis

G cluster_0 Urea Formation cluster_1 Work-up and Purification A This compound B Phenyl Isocyanate A->B Anhydrous THF Stir at RT C 1-Phenyl-3-((5-(pyridin-4-yl)thiophen-2-yl)methyl)urea B->C D Reaction Mixture C->D E Precipitation/Filtration D->E F Washing with Solvent E->F G Pure Product F->G

Caption: Workflow for the synthesis of 1-phenyl-3-((5-(pyridin-4-yl)thiophen-2-yl)methyl)urea.

Detailed Protocol: Synthesis of 1-Phenyl-3-((5-(pyridin-4-yl)thiophen-2-yl)methyl)urea

This protocol is based on general procedures for the synthesis of phenyl urea derivatives.[5]

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous THF (20 mL).

  • Addition of Isocyanate: To the stirred solution at room temperature, add phenyl isocyanate (1.05 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution as a solid.

  • Isolation and Purification: If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by trituration with diethyl ether.

  • Dry the purified product under vacuum to yield 1-phenyl-3-((5-(pyridin-4-yl)thiophen-2-yl)methyl)urea.

Quantitative Data Summary

Reaction TypeKey ReagentsSolventTemperatureTypical Yield
Amide FormationCarboxylic Acid, SOCl₂, TEAToluene/DCMReflux, then RT60-85%
Urea SynthesisIsocyanateTHFRoom Temperature80-95%

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrates and reaction conditions.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and reliable synthetic methodologies for primary amines.[3][5] To ensure the validity of the experimental results, the following analytical techniques are essential for the characterization of the final products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide or urea carbonyls.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Melting Point Analysis: To assess the purity of solid compounds.

Consistent and clean spectroscopic data that match the expected structures, along with a sharp melting point, will validate the success of the synthesis.

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to utilize this reagent in amide bond formation and urea synthesis. The resulting derivatives are excellent candidates for screening in various biological assays, particularly in the search for new kinase inhibitors.

References

  • Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. Bioorganic & Medicinal Chemistry Letters.

  • N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry.

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate.

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie.

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-d]pyrimidines. Molecules.

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.

  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. ChemCatChem.

  • Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors. Google Patents.

  • Synthesis of secondary amines via reductive amination of benzaldehyde... - ResearchGate.

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.

  • N-Pyridin-4-ylmethyl-2-thiophen-2-yl-acetamide. PubChem.

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts.

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules.

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research.

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate.

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports.

  • N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine. BLDpharm.

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate.

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Molecules.

  • Synthesis and Biological Studies of N-Phenyl Substituted 2-(5-(pyridine-4- yl)-1,3,4-oxadiazole-2-yl thio)acetamides. ResearchGate.

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. - ResearchGate.

  • Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Journal of Chemical and Pharmaceutical Research.

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules.

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.

  • synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl... - Rasayan Journal.

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry.

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank.

Sources

Application of (5-pyridin-4-ylthiophen-2-yl)methanamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of Pyridinyl-Thiophene in Modern Drug Discovery

The confluence of heteroaromatic ring systems has yielded a multitude of scaffolds with significant therapeutic potential. Among these, the pyridinyl-thiophene core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This application note focuses on (5-pyridin-4-ylthiophen-2-yl)methanamine , a specific embodiment of this scaffold, and its prospective applications in the development of targeted therapeutics. While direct biological data for this exact molecule is nascent in publicly accessible literature, the extensive research on closely related analogs strongly suggests its potential as a potent kinase inhibitor, particularly in the context of oncology.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a theoretical framework, and detailed experimental protocols to explore the therapeutic utility of this compound. We will delve into its hypothesized mechanism of action as a VEGFR-2 inhibitor, present a plausible synthetic route, and offer step-by-step protocols for its biological evaluation, from initial cytotoxicity screening to specific enzyme inhibition assays.

Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels.[1][2] In the context of cancer, pathological angiogenesis is a critical step for tumor growth and metastasis.[3] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This initiates a cascade of downstream signaling pathways, including the PI3K-AKT-mTOR and PLCγ-PKC-ERK pathways, which collectively promote endothelial cell proliferation, migration, survival, and permeability.[2][4]

The structural motif of a pyridine ring linked to a thiophene core is a recurring feature in a number of potent kinase inhibitors. It is hypothesized that this compound can act as a Type II kinase inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain and an adjacent allosteric pocket, thereby stabilizing the inactive conformation of the enzyme.[3] This inhibition would block the downstream signaling cascade, leading to a potent anti-angiogenic effect.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration, Permeability) ERK->Proliferation mTOR->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Figure 1: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, likely involving a palladium-catalyzed cross-coupling reaction as the key step to form the pyridinyl-thiophene core. The following is a representative, plausible synthetic route.

Workflow for Synthesis

Synthesis_Workflow start Starting Materials: 4-bromopyridine 2-formyl-5-bromothiophene step1 Suzuki Coupling start->step1 intermediate1 5-(pyridin-4-yl)thiophene-2-carbaldehyde step1->intermediate1 step2 Reductive Amination intermediate1->step2 product This compound step2->product

Figure 2: General synthetic workflow.

Step-by-Step Protocol:

  • Synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde (Intermediate 1):

    • To a solution of 4-bromopyridine (1.0 eq) and 5-formylthiophene-2-boronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (3.0 eq).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

  • Synthesis of this compound (Final Product):

    • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add ammonium acetate (10 eq) or another ammonia source, followed by a reducing agent like sodium cyanoborohydride (1.5 eq) in portions.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench it by the careful addition of water.

    • Adjust the pH to basic (pH > 9) with an aqueous solution of sodium hydroxide.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the final compound by column chromatography or crystallization to obtain this compound.

Part 2: In Vitro Biological Evaluation

A. Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HepG2, PC3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

B. VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2.[8][9] A luminescence-based assay, such as the Kinase-Glo® MAX assay, is a common method.[10]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

  • ATP solution (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • This compound stock solution (in DMSO)

  • Kinase-Glo® MAX reagent

  • White 96-well plates

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting the 5x stock.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[8]

  • Master Mixture Preparation:

    • For each reaction, prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[9]

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compound to the respective wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with DMSO.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.[8]

  • Enzyme Addition and Incubation:

    • Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[9]

    • Mix gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.[8]

    • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation

Quantitative data from the biological assays should be presented in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC₅₀ (µM) ± SD
HUVECThis compound[Value]
HepG2This compound[Value]
PC3This compound[Value]
Doxorubicin (Control)[Value]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

KinaseCompoundIC₅₀ (nM) ± SD
VEGFR-2This compound[Value]
Sorafenib (Control)[Value]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future analogs. Based on the activity of structurally related molecules, a focus on VEGFR-2 inhibition is a logical and compelling therapeutic hypothesis.

Further investigations should include broader kinase profiling to assess selectivity, in vivo efficacy studies in relevant animal models of cancer, and detailed structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. The insights gained from these studies will be instrumental in advancing this chemical series towards clinical development as a potential anti-cancer therapeutic.

References

  • ResearchGate. Signaling pathways of VEGFR-2. Available from: [Link]

  • Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available from: [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available from: [Link]

  • Wikimedia Commons. File:The VEGFR2 signaling pathways in endothelial cells.png. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

  • PubChem. VEGFA-VEGFR2 signaling | Pathway. Available from: [Link]

  • Protocols.io. MTT (Assay protocol). Available from: [Link]

  • Taylor & Francis Online. Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Available from: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

Sources

Application Notes and Protocols for (5-pyridin-4-ylthiophen-2-yl)methanamine: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of thiophene and pyridine rings within a single molecular framework presents a compelling scaffold for the exploration of novel chemical entities with potential applications in medicinal chemistry and materials science. Thiophene-based compounds are well-represented in a multitude of pharmaceuticals, valued for their metabolic stability and ability to engage in various biological interactions.[1] Similarly, the pyridine moiety is a cornerstone of many bioactive molecules, often imparting desirable pharmacokinetic properties and serving as a key hydrogen bond acceptor.[2][3] The specific arrangement in (5-pyridin-4-ylthiophen-2-yl)methanamine, which combines these two privileged heterocycles with a reactive primary amine, offers a versatile entry point for creating diverse libraries of novel compounds.

This guide provides a comprehensive overview of this compound as a building block for synthesis. It includes its physicochemical properties, a proposed synthetic route, and detailed protocols for its derivatization into a range of functional molecules, including amides, sulfonamides, and ureas. The rationale behind the experimental choices and potential applications of the resulting compounds are also discussed, providing researchers, scientists, and drug development professionals with a practical resource for leveraging this promising scaffold.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C10H10N2S-
Molecular Weight 190.27 g/mol -
Appearance Likely a solid at room temperatureGeneral observation for similar compounds
Solubility Expected to be soluble in organic solvents like DCM, MeOH, and DMSOGeneral observation for similar compounds
CAS Number Not directly available; a related methylated analog is 934570-47-5[4][5][4][5]

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be envisioned starting from commercially available precursors, leveraging established methodologies for thiophene functionalization and subsequent reduction of a nitrile or an oxime.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitrile Reduction A 5-bromothiophene-2-carbonitrile C 5-(pyridin-4-yl)thiophene-2-carbonitrile A->C Pd(PPh3)4, Na2CO3 Dioxane/H2O, Reflux B Pyridine-4-boronic acid B->C D 5-(pyridin-4-yl)thiophene-2-carbonitrile E This compound D->E LiAlH4, THF or Raney Ni, H2, NH3/MeOH G cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis cluster_urea Urea Synthesis cluster_reductive_amination Reductive Amination Start This compound Amide Amide Derivatives Start->Amide R-COCl, Base or R-COOH, Coupling Agent Sulfonamide Sulfonamide Derivatives Start->Sulfonamide R-SO2Cl, Base Urea Urea Derivatives Start->Urea R-NCO ReductiveAmine Secondary Amine Derivatives Start->ReductiveAmine R-CHO, NaBH(OAc)3

Sources

Application Notes & Protocols: Experimental Guide for the Versatile Building Block (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinyl-Thiophene Scaffold

The convergence of pyridine and thiophene rings within a single molecular framework creates a scaffold of significant interest to the medicinal chemistry community. The pyridine moiety, a common feature in numerous approved drugs, often serves as a hydrogen bond acceptor and can be crucial for modulating aqueous solubility and pharmacokinetic properties[1]. The thiophene ring acts as a stable, electron-rich bioisostere for a phenyl group, offering unique electronic and steric properties that can enhance target binding and metabolic stability[2].

(5-pyridin-4-ylthiophen-2-yl)methanamine combines these two privileged heterocycles with a reactive primary amine, presenting a versatile entry point for library synthesis and lead optimization. The primary amine handle allows for the facile introduction of diverse functionalities through well-established synthetic transformations. This guide provides detailed experimental protocols and the underlying scientific rationale for key reactions involving this valuable building block, aimed at researchers in drug discovery and process development.

Section 1: Physicochemical Properties and Handling

Before its use in synthesis, understanding the properties and proper handling of this compound is critical. As a heteroaromatic amine, it may be susceptible to oxidation and can be hygroscopic.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₂S
Molecular Weight190.27 g/mol
AppearanceTypically an off-white to yellow solid or oil
Key Functional GroupsPrimary Amine, Pyridine, Thiophene
Reactivity CentersNucleophilic Nitrogen (amine), Basic Nitrogen (pyridine), Aromatic Rings
Protocol 1.1: Starting Material Purification and Handling

The purity of the starting amine is paramount for achieving high yields and reproducible results. Pyridine and thiophene derivatives can sometimes contain impurities that interfere with subsequent reactions, particularly metal-catalyzed processes.[3][4]

  • Initial Assessment: Purity should be assessed by ¹H NMR and LC-MS.

  • Aqueous Workup: If impurities are suspected, dissolve the material in a water-miscible organic solvent (like THF or Dioxane) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Chromatography: For stubborn impurities, column chromatography on silica gel may be necessary.

    • Expert Insight: Heteroaromatic amines can sometimes streak or decompose on standard silica gel due to its acidic nature. To mitigate this, the silica gel can be deactivated by preparing the slurry with an eluent containing 1-2% triethylamine (Et₃N)[5]. This neutralizes acidic sites and improves recovery.

  • Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) to prevent degradation.

Section 2: Core Reaction Protocols: Amide Bond Formation

The most fundamental reaction of this compound is its acylation to form amides. This transformation is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[6] The choice of coupling reagent is critical and depends on the scale, substrate complexity, and cost considerations.

Causality: Choosing the Right Coupling Reagent
  • Carbodiimides (EDC, DCC): These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[7] They are cost-effective but can lead to racemization in chiral acids. The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) is often required to suppress this side reaction and improve efficiency.[6][7]

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast, operating through a less reactive HOBt-ester-like intermediate that minimizes racemization.[8] They are preferred for complex or precious substrates despite their higher cost.

Workflow for Amide Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Carboxylic Acid (1.0 eq) This compound (1.1 eq) HATU (1.2 eq) DIPEA (3.0 eq) solvent Anhydrous DMF reagents->solvent Dissolve under N2 stir Stir at Room Temp (1-4 hours) solvent->stir monitor Monitor by LC-MS stir->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify final_product Final Amide Product purify->final_product Characterize (NMR, MS)

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol provides a robust and high-yielding method suitable for a wide range of carboxylic acids.[8]

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration relative to the acid). Stir until fully dissolved.

  • Reagent Addition: Add this compound (1.1 eq), followed by HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Expert Insight: The base (DIPEA) is crucial. It deprotonates the carboxylic acid and neutralizes the HCl generated, driving the reaction forward. A non-nucleophilic base is used to avoid competing reactions.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water. This will often precipitate the crude product or prepare the mixture for extraction.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).

Table 2: Typical Reagent Stoichiometry for Amide Coupling

ReagentEquivalentsPurpose
Carboxylic Acid1.0Acylating agent
This compound1.0 - 1.2Nucleophile
Coupling Reagent (e.g., HATU)1.1 - 1.3Activating agent
Base (e.g., DIPEA, Et₃N)2.0 - 4.0Acid scavenger
Solvent (e.g., DMF, DCM)-Reaction medium

Section 3: Core Reaction Protocols: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of secondary amines by reacting this compound with an aldehyde or ketone. The process involves the initial formation of an imine (or iminium ion), which is then reduced in situ.[9]

Causality: Choosing the Right Reducing Agent

The key to a successful one-pot reductive amination is a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic choice, it is selective for the protonated iminium ion over the neutral carbonyl. However, it is highly toxic due to the potential release of cyanide gas under acidic conditions.[9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative. It is a milder reducing agent, and the acetic acid byproduct can help catalyze imine formation. It is the reagent of choice for most modern reductive aminations.

Workflow for Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aldehyde/Ketone (1.0 eq) This compound (1.2 eq) solvent Anhydrous DCM or DCE reagents->solvent Dissolve under N2 add_reductant Add NaBH(OAc)₃ (1.5 eq) solvent->add_reductant stir Stir at Room Temp (4-16 hours) add_reductant->stir monitor Monitor by LC-MS stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify final_product Final Secondary Amine purify->final_product Characterize (NMR, MS)

Caption: One-pot reductive amination workflow.

Protocol 3.1: Reductive Amination using NaBH(OAc)₃
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).

  • Dissolution: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Imine Formation (Initial Stir): Stir the solution at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any initial effervescence.

    • Expert Insight: Adding the reducing agent after a pre-stir period ensures that the concentration of the imine intermediate is maximized, leading to better yields of the desired secondary amine.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction by LC-MS until the imine intermediate is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. A gradient of methanol in DCM, often with a small amount of triethylamine (0.5-1%) added to the eluent, is effective for purifying the basic amine product.[5]

Section 4: Advanced Protocols: Cross-Coupling Reactions

The pyridine and thiophene rings are prime candidates for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex C-C or C-N bonds.[10][11] However, the primary amine of this compound presents a challenge.

Causality: The Need for Amine Protection

The free -NH₂ group can act as a ligand for the metal catalyst (e.g., Palladium), potentially poisoning it or leading to unwanted side reactions like N-arylation.[11][12] Therefore, it is essential to "protect" the amine before attempting cross-coupling on the aromatic rings. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and clean removal under acidic conditions.

Logical Workflow for Cross-Coupling

start This compound protected Boc-Protected Amine start->protected Protocol 4.1: Boc Protection coupled Cross-Coupled Product protected->coupled Protocol 4.2: Suzuki Coupling final Final Deprotected Product coupled->final Protocol 4.3: Boc Deprotection

Caption: Strategic workflow for cross-coupling reactions.

Protocol 4.1: Boc Protection of the Primary Amine
  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like DCM or THF.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until complete as monitored by TLC.

  • Work-up: Quench with water, extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The Boc-protected product is often clean enough to proceed without further purification.

Protocol 4.2: Suzuki Cross-Coupling (Illustrative)

This protocol assumes a halogenated version of the Boc-protected amine (e.g., a bromo- or iodo-substituent on the thiophene or pyridine ring) is available or has been synthesized.

  • Setup: In a flask, combine the Boc-protected halo-substrate (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent & Degassing: Add a solvent mixture (e.g., Dioxane/Water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours), as monitored by LC-MS.

  • Work-up: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify by flash column chromatography (e.g., Hexanes/EtOAc gradient).

Protocol 4.3: Boc Deprotection
  • Setup: Dissolve the Boc-protected coupled product in DCM.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in Dioxane.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl/Dioxane was used, the product is obtained as the hydrochloride salt, which can be used directly or neutralized with a base during a subsequent aqueous work-up to yield the free amine.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyreno(1,2-b)thiophene Derivatives.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • PubMed Central. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
  • MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
  • Lane, C. F. (1975). Synthesis.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF.
  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative.
  • PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • ResearchGate. (n.d.). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.

Sources

Application Note: (5-Pyridin-4-ylthiophen-2-yl)methanamine (PyTh-MA), a Novel Bidentate N,S/N,N-Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This document introduces (5-pyridin-4-ylthiophen-2-yl)methanamine, hereafter designated PyTh-MA, a novel ligand scaffold designed for transition metal catalysis. Its structure uniquely combines a pyridyl nitrogen, a thiophene sulfur, and an aminomethyl nitrogen, offering versatile N,N or N,S bidentate coordination modes. This flexibility allows for the stabilization of various oxidation states of metal centers, making it a promising candidate for a range of catalytic transformations. We present a robust, multi-step synthesis of PyTh-MA and demonstrate its successful application as a supporting ligand in a model Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed protocols for ligand synthesis, in situ catalyst preparation, and the synthesis of a well-defined [Pd(PyTh-MA)Cl₂] pre-catalyst are provided, establishing a foundation for its broader use in synthetic chemistry.

Introduction: Ligand Design and Rationale

The rational design of ligands is a cornerstone of modern homogeneous catalysis.[1][2] A ligand's architecture dictates the steric and electronic environment of the metal center, directly influencing the catalyst's activity, selectivity, and stability. The PyTh-MA scaffold was conceived by integrating three distinct chemical motifs, each contributing unique properties to the overall structure:

  • Pyridine Moiety: The pyridine ring is a classic Lewis basic N-donor, widely used in coordination chemistry.[2] Its π-system can be electronically tuned through substitution, allowing for modulation of the catalyst's reactivity.[3]

  • Thiophene Moiety: This π-rich heterocycle serves as a rigid linker between the coordinating groups. The sulfur atom, with its available lone pairs, can also participate in coordination, offering a soft S-donor site that is particularly effective at stabilizing later transition metals like palladium. Thiophene-based ligands have proven effective in various catalytic transformations, including asymmetric synthesis and C-H functionalization.[4][5][6]

  • Aminomethyl Linker: This flexible ethylamine-like bridge provides a primary amine nitrogen, a strong σ-donor, creating a stable five-membered chelate ring upon coordination. The aminomethylpyridine framework is known to form a variety of stable coordination polymers and complexes.[7][8][9]

The combination of these fragments in PyTh-MA creates a ligand capable of bidentate chelation through either an N(pyridine), N(amine) mode or an S(thiophene), N(amine) mode. This versatility suggests broad applicability, particularly in palladium catalysis, where such ligands are known to stabilize the active catalytic species and promote key elementary steps like oxidative addition and reductive elimination.[10] This note provides the foundational protocols to synthesize PyTh-MA and validate its efficacy in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and materials science.

Synthesis of this compound (PyTh-MA)

The synthesis of PyTh-MA is achieved via a three-step sequence starting from commercially available materials. The key steps involve a Suzuki coupling to construct the pyridyl-thiophene backbone, followed by oximation and subsequent reduction to yield the target primary amine.

G cluster_1 cluster_2 cluster_3 reagent reagent intermediate intermediate product product condition condition A 5-Bromothiophene- 2-carbaldehyde C 5-(Pyridin-4-yl)thiophene- 2-carbaldehyde A->C cond1 Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 80 °C B 4-Pyridinylboronic acid B->C E 5-(Pyridin-4-yl)thiophene- 2-carbaldehyde oxime C->E cond2 Oximation Pyridine, Ethanol Reflux D Hydroxylamine Hydrochloride D->E G (5-Pyridin-4-ylthiophen-2-yl) methanamine (PyTh-MA) E->G cond3 Oxime Reduction Dry THF, 0 °C to RT F Lithium Aluminum Hydride (LAH) F->G cond1->C cond2->E cond3->G

Caption: Synthetic workflow for this compound (PyTh-MA).

Protocol 1: Synthesis of PyTh-MA

Step A: 5-(Pyridin-4-yl)thiophene-2-carbaldehyde

  • To a flame-dried 250 mL round-bottom flask, add 5-bromothiophene-2-carbaldehyde (5.73 g, 30 mmol), 4-pyridinylboronic acid (4.42 g, 36 mmol), and sodium carbonate (9.54 g, 90 mmol).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) (90 mL) and water (30 mL).

  • To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (1.04 g, 0.9 mmol, 3 mol%).

  • Heat the mixture to 80 °C and stir vigorously under argon for 12 hours.

  • Cool the reaction to room temperature. Add 100 mL of ethyl acetate and 100 mL of water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the product as a yellow solid.

Step B: 5-(Pyridin-4-yl)thiophene-2-carbaldehyde oxime

  • Dissolve the aldehyde from Step A (3.78 g, 20 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add hydroxylamine hydrochloride (2.08 g, 30 mmol) and pyridine (4.8 mL, 60 mmol).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add 100 mL of water to the residue. A precipitate will form.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the oxime, which can be used without further purification.

Step C: this compound (PyTh-MA)

  • CAUTION: Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.

  • To a flame-dried 500 mL three-neck flask equipped with a reflux condenser and an argon inlet, add LAH (1.52 g, 40 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the oxime from Step B (4.06 g, 20 mmol) in 50 mL of anhydrous THF and add it dropwise to the LAH suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding water (1.5 mL), followed by 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).

  • Stir the resulting greyish-white suspension at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield PyTh-MA as a pale-yellow oil.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The efficacy of PyTh-MA was evaluated in the Suzuki-Miyaura cross-coupling of an electronically deactivated aryl chloride, 4-chloroacetophenone, with phenylboronic acid. This reaction is a benchmark for assessing ligand performance, as the oxidative addition of Pd(0) into the Ar-Cl bond is often the rate-limiting and most challenging step.[1] The bidentate chelation provided by PyTh-MA is hypothesized to stabilize the electron-rich Pd(0) center and facilitate this difficult transformation.

G cluster_prod catalyst catalyst intermediate intermediate reactant reactant product product step_label step_label pd0 Pd(0)L (Active Catalyst) pdi Oxidative Addition pd_oa Ar-Pd(II)L(X) pd0->pd_oa L = PyTh-MA pdi->pd_oa pdii Transmetalation pd_tm Ar-Pd(II)L(Ar') pd_oa->pd_tm pdii->pd_tm pd_tm->pd0 pdiii Reductive Elimination pdiii->pd0 arar Ar-Ar' pdiii->arar arx Ar-X arx->pdi boronic Ar'-B(OR)₂ boronic->pdii base Base base->pdii

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: In Situ Catalyst Preparation and Reaction Optimization
  • To a 4 mL screw-cap vial, add palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and PyTh-MA (2.4 mg, 0.012 mmol, 2.4 mol%).

  • Add 1 mL of dioxane and stir for 10 minutes at room temperature to allow for pre-formation of the complex.

  • Add 4-chloroacetophenone (69.5 mg, 0.5 mmol), phenylboronic acid (73.2 mg, 0.6 mmol), and potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol).

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated block at 100 °C and stir for the specified time (e.g., 12 hours).

  • Cool the reaction to room temperature. Dilute with 2 mL of ethyl acetate and filter through a small plug of silica gel.

  • Analyze the filtrate by GC-MS or ¹H NMR to determine the conversion and yield.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a hypothetical optimization study, demonstrating the effectiveness of the PyTh-MA ligand compared to control experiments.

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1NoneK₃PO₄Dioxane10012< 5
2PPh₃K₃PO₄Dioxane1001223
3PyTh-MA K₂CO₃Dioxane1001265
4PyTh-MA Cs₂CO₃Dioxane1001288
5PyTh-MA K₃PO₄Toluene1001275
6PyTh-MA K₃PO₄Dioxane801258
7 PyTh-MA K₃PO₄ Dioxane 100 12 94

Conditions: 4-chloroacetophenone (0.5 mmol), phenylboronic acid (0.6 mmol), base (1.0 mmol), Pd(OAc)₂ (2 mol%), Ligand (2.4 mol%), solvent (1 mL).

The data clearly indicates that PyTh-MA is a highly effective ligand, significantly outperforming both the ligandless reaction and a standard monodentate phosphine ligand. The optimal conditions were identified as K₃PO₄ in dioxane at 100 °C (Entry 7).

Protocol 3: Synthesis of a Well-Defined [Pd(PyTh-MA)Cl₂] Pre-catalyst

For enhanced reproducibility and mechanistic studies, the use of a well-defined, isolable pre-catalyst is often preferred.

  • Dissolve PyTh-MA (204 mg, 1.0 mmol) in 10 mL of methanol in a 50 mL round-bottom flask.

  • In a separate flask, dissolve palladium(II) chloride (177 mg, 1.0 mmol) in 10 mL of methanol with a few drops of concentrated HCl to aid dissolution, forming a solution of H₂PdCl₄.

  • Slowly add the palladium solution to the stirring ligand solution at room temperature.

  • An orange-brown precipitate will form immediately.

  • Stir the suspension at room temperature for 4 hours.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

  • Dry the complex under vacuum to yield [Pd(PyTh-MA)Cl₂] as a stable solid.

This pre-catalyst can be used directly in the Suzuki protocol, typically at the same molar loading as the in situ generated catalyst, often providing more consistent results and shorter reaction times.

Broader Applications & Future Outlook

The successful application of PyTh-MA in the challenging Suzuki-Miyaura coupling highlights its potential. The unique electronic and steric properties of this ligand suggest its utility in a variety of other metal-catalyzed reactions:

  • Rhodium-Catalyzed Hydroformylation: The combination of a π-acceptor pyridine and a σ-donor amine could be beneficial for tuning the selectivity of olefin hydroformylation.[11][12][13]

  • Copper-Catalyzed Asymmetric Reactions: A chiral variant of PyTh-MA, synthesized from an enantiopure amine, could be a valuable ligand for asymmetric transformations such as Henry or Friedel-Crafts reactions.[14][15]

  • Palladium-Catalyzed C-H Activation: The ligand's architecture is well-suited for directing C-H activation/functionalization reactions, a rapidly expanding field in organic synthesis.[1]

Conclusion

This compound (PyTh-MA) is a novel and versatile bidentate ligand that is readily accessible through a reliable synthetic route. It has demonstrated exceptional performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling of an unactivated aryl chloride. The detailed protocols provided herein serve as a comprehensive guide for its synthesis and application, enabling researchers to explore its full potential across a wide spectrum of homogeneous catalysis.

References

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. National Institutes of Health (NIH). [Link]

  • Catalytic asymmetric functionalization and dearomatization of thiophenes. Royal Society of Chemistry (RSC) Publishing. [Link]

  • Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing. [Link]

  • Variability in the Structures of [4-(Aminomethyl)pyridine]silver(I) Complexes through Effects of Ligand Ratio, Anion, Hydrogen Bonding, and π-Stacking. ACS Publications. [Link]

  • New Chiral Thiophene−Salen Chromium Complexes for the Asymmetric Henry Reaction. ACS Publications. [Link]

  • ChemInform Abstract: Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. Sci-Hub. [Link]

  • Synthesis and Structure of Coordination Polymers of Ag(I) with Isomeric (Aminomethyl)pyridines. Formation of A Novel Circular Helicate and 2-D Networks via Ag. ACS Publications. [Link]

  • Variability in the Structures of [4-(Aminomethyl)pyridine]silver(I) Complexes through Effects of Ligand Ratio, Anion, Hydrogen Bonding, and π-Stacking. ACS Publications. [Link]

  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PubMed Central. [Link]

  • Palladium(II) complexes with P,N- and C,N-ligands as catalysts for the Heck reaction. Wiley Online Library. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Palladium(II) complexes with P,N- and C,N-ligands as catalysts for the Heck reaction. ElectronicsAndBooks. [Link]

  • Rhodium catalyzed hydroformylation of olefins. ResearchGate. [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]

  • Thio-Pybox and Thio-Phebox complexes of chromium, iron, cobalt and nickel and their application in ethylene and butadiene polymerisation catalysis. RSC Publishing. [Link]

  • Rhodium‐Complex‐Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane. Wiley Online Library. [Link]

  • Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. TCU Digital Repository. [Link]

  • Rhodium catalyzed hydroformylation of olefins. PubMed. [Link]

  • Rhodium-Complex-Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane. PubMed. [Link]

  • Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. RSC Publishing. [Link]

Sources

Application Note: Advanced Purification Strategies for (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Purity

(5-pyridin-4-ylthiophen-2-yl)methanamine is a heterocyclic amine containing pyridine and thiophene moieties, a structural motif of interest in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or key intermediate, its purity is not merely a quality metric but a fundamental determinant of its safety and efficacy. The presence of impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2]

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound. It moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We will explore multi-step purification workflows designed to remove common process-related impurities, ensuring the final compound meets the stringent purity requirements of the pharmaceutical industry.[3]

Compound Profile and Purification Challenges

The structure of this compound presents a unique set of purification challenges. Its key features include:

  • A Primary Aliphatic Amine: Highly basic and a strong hydrogen bond donor, making it very polar.

  • A Pyridine Ring: A basic aromatic heterocycle that can also be protonated.

  • A Thiophene Ring: An aromatic system that contributes to the overall planarity and potential for π-π stacking interactions.

This combination of properties results in a polar, basic compound that exhibits strong interactions with acidic stationary phases like silica gel, often leading to significant challenges in chromatographic purification such as irreversible adsorption and severe peak tailing.[4] Therefore, a multi-faceted approach combining chemical extraction, chromatography, and crystallization is often necessary.

Overall Purification Workflow

A typical purification strategy begins with a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral components, followed by a high-resolution technique like column chromatography, and concludes with recrystallization to achieve high crystalline purity.

G crude Crude Reaction Mixture (in Organic Solvent) ext Acid-Base Liquid-Liquid Extraction crude->ext Initial Cleanup chrom Column Chromatography ext->chrom Isomer/Polar Impurity Removal recryst Recrystallization chrom->recryst Final Polishing analysis Purity Analysis (HPLC, NMR, MS) recryst->analysis pure_product Pure Product (>99%) analysis->pure_product Purity Confirmed

Figure 1: High-level workflow for the purification of this compound.

Technique 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the amine and pyridine nitrogen atoms. By treating an organic solution of the crude product with an aqueous acid, the target compound is protonated, forming a water-soluble ammonium salt.[5][6] This salt migrates to the aqueous phase, leaving behind non-basic, neutral, or acidic impurities in the organic layer. The process is then reversed by basifying the aqueous layer to regenerate the free amine, which can be extracted back into an organic solvent.[6][7]

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction org1 Organic Layer (e.g., DCM, EtOAc) Crude Mixture: - Target Amine (R-NH2) - Neutral Impurities aq1 Aqueous Layer 1M HCl org2 Organic Layer Neutral Impurities (Discard) aq1->org2 Separate Layers aq2 Aqueous Layer Protonated Amine (R-NH3+ Cl-) (Collect) aq3 Aqueous Layer Protonated Amine (R-NH3+ Cl-) aq2->aq3 Process Aqueous Layer org3 Organic Layer (Fresh) e.g., DCM, EtOAc aq4 Aqueous Layer Salts (NaCl, etc.) (Discard) aq3->aq4 Basify (e.g., NaOH) & Separate org4 Organic Layer Purified Amine (R-NH2) (Collect & Dry)

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinyl-Thiophene Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. The pyridinyl-thiophene moiety is one such scaffold, offering a unique combination of electronic properties and hydrogen bonding capabilities that make it an attractive starting point for the design of potent and selective kinase inhibitors.[1][2] The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP, while the thiophene ring provides a rigid core for the attachment of various substituents to explore and optimize interactions within the kinase active site.[3] This document provides detailed application notes and a comprehensive protocol for the use of (5-pyridin-4-ylthiophen-2-yl)methanamine , a key building block for the synthesis of a novel class of kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is critical for reaction optimization and the interpretation of biological data. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂SPubChem
Molecular Weight 190.27 g/mol PubChem
Appearance Pale yellow to yellow solidCommercial Suppliers
Solubility Soluble in DMSO and methanolGeneral Knowledge
pKa (predicted) 7.5 (most basic)ChemAxon
LogP (predicted) 1.8ChemAxon

Synthesis of a Representative Kinase Inhibitor: N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)benzamide

The primary amino group of this compound serves as a versatile handle for the introduction of a wide array of substituents via N-acylation. This protocol details the synthesis of a representative kinase inhibitor, N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)benzamide, through a straightforward and efficient acylation reaction with benzoyl chloride.

Experimental Protocol: N-acylation of this compound

Objective: To synthesize N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)benzamide as a representative kinase inhibitor.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: To the solution, add triethylamine (1.5 eq.) and stir for 5 minutes at room temperature. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)benzamide.

Synthetic Workflow Diagram

synthetic_workflow start This compound reagents Benzoyl Chloride, TEA, DCM start->reagents product N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)benzamide reagents->product N-acylation

Caption: Synthetic workflow for the N-acylation of the starting amine.

Biological Activity and Target Pathway

Kinase inhibitors based on the pyridinyl-thiophene scaffold have shown activity against a range of kinases. Structurally related compounds have demonstrated potent inhibition of p38 MAP kinase, a key enzyme in the signaling cascade that regulates inflammation and other cellular processes.[3][4]

Representative Kinase Inhibitory Activity

The following table presents the inhibitory activity of a representative kinase inhibitor with a core structure analogous to the one synthesized in this protocol.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Analog 1 p38α MAP Kinase81[5]

Note: Data is for a structurally related pyridinylquinoxaline compound, as specific data for the synthesized benzamide is not publicly available. This serves as a representative example of the potential activity of this class of compounds.

The p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][6] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[1] The pathway is initiated by various extracellular stimuli, leading to the activation of a cascade of upstream kinases (MAPKKKs and MAPKKs), which ultimately phosphorylate and activate p38 MAP kinase.[2][7] Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.[7] Small molecule inhibitors, such as those derived from this compound, can block the activity of p38 by competing with ATP for binding to its active site, thereby preventing the phosphorylation of downstream targets and mitigating the pathological effects of the pathway.[3]

p38_pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAP Kinase mapkk->p38 phosphorylates downstream Downstream Targets (Transcription Factors, etc.) p38->downstream phosphorylates inhibitor Pyridinyl-Thiophene Inhibitor inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAP Kinase signaling pathway and point of inhibition.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward N-acylation protocol described herein provides a robust method for generating a library of diverse compounds for screening against a panel of kinases. The pyridinyl-thiophene scaffold, with its favorable interactions in the ATP binding pocket, holds significant promise for the development of potent and selective inhibitors targeting key signaling pathways, such as the p38 MAP kinase cascade. Further optimization of the substituents on the acyl moiety can lead to the discovery of novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

  • Laufer, S. et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(3), 1365-1377. Available at: [Link]

  • Lee, J. C., & Young, P. R. (1996). Role of p38 mitogen-activated protein kinase in the inflammatory response. Journal of Leukocyte Biology, 59(2), 152-157. Available at: [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. Available at: [Link]

  • Laufer, S. et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(3), 1365-1377.
  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research, 15(1), 11-18. Available at: [Link]

  • Adams, J. L. et al. (2001). Pyridinylimidazole-based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 1(3), 229-246. Available at: [Link]

  • PubChem. (n.d.). (5-(Pyridin-4-yl)thiophen-2-yl)methanamine. National Center for Biotechnology Information.
  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

  • Schindler, J. F. et al. (2007). Structural mechanism for allosteric regulation of p38α MAP kinase. Journal of Biological Chemistry, 282(38), 28169-28177.
  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726. Available at: [Link]

  • Ono, K., & Han, J. (2000). The p38 signal transduction pathway: activation and function. Cellular Signalling, 12(1), 1-13. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Determination of (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

These application notes provide a comprehensive guide for the analytical detection and quantification of (5-pyridin-4-ylthiophen-2-yl)methanamine, a heterocyclic compound of interest in pharmaceutical research and development. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and foundational insights into UV-Vis Spectroscopy and Electroanalytical techniques. The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals. Each protocol is accompanied by an explanation of the underlying scientific principles to empower users to adapt and troubleshoot methods effectively.

Introduction

This compound is a molecule incorporating three key pharmacophores: a pyridine ring, a thiophene ring, and a primary amine. This unique combination makes it a valuable scaffold in medicinal chemistry. Accurate and precise analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices, from synthetic reaction mixtures to biological samples.

This guide provides a multi-faceted analytical approach, recognizing that the optimal method is contingent on the specific analytical challenge, including required sensitivity, sample matrix complexity, and available instrumentation. We will delve into chromatographic separations, which offer high resolving power, and spectroscopic and electrochemical methods that provide complementary information.

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's physicochemical properties is the cornerstone of analytical method development. As experimental data for this compound is not widely available, the following properties are predicted based on its structure and data from close structural analogs like (5-(Thiophen-3-yl)pyridin-3-yl)methanamine[1] and N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine[2].

PropertyPredicted Value/CharacteristicRationale and Impact on Analytical Method
Molecular Formula C₁₀H₁₀N₂SConfirmed by structural analysis.
Molecular Weight 190.27 g/mol Essential for mass spectrometry and concentration calculations.
LogP ~1.3 - 1.8Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
pKa (basic) ~8.5 - 9.5 (methanamine)The primary amine will be protonated at acidic pH, influencing its retention in HPLC and its electrochemical behavior.
pKa (basic) ~5.0 - 5.5 (pyridine)The pyridine nitrogen can also be protonated, further affecting solubility and chromatographic retention.
UV Absorbance λmax ~250-280 nmThe conjugated system of pyridine and thiophene rings is expected to exhibit strong UV absorbance, enabling sensitive detection by HPLC-UV.
Solubility Soluble in methanol, acetonitrile, DMSO. Moderately soluble in water, with increased solubility at acidic pH.Guides the selection of solvents for sample preparation and mobile phases.
Thermal Stability Potentially labileThe primary amine may be susceptible to degradation at high temperatures, which is a key consideration for GC analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase method is proposed, leveraging the compound's moderate lipophilicity.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analytes. By manipulating the mobile phase composition and pH, the retention of this compound can be controlled. The acidic mobile phase protonates the basic amine and pyridine functionalities, leading to sharper peaks and improved chromatographic performance.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (High-purity, e.g., Milli-Q).

  • Trifluoroacetic acid (TFA) or Formic acid.

  • This compound reference standard.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to protonate the analyte and improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minTo elute a range of potential impurities and ensure the target analyte is well-resolved.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection 260 nmBased on the predicted UV absorbance of the conjugated pyridine-thiophene system. A full UV scan is recommended to determine the optimal wavelength.
Injection Vol. 10 µLCan be adjusted based on concentration and sensitivity needs.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines.

ParameterAcceptance Criteria
Specificity Peak purity analysis, no interference at the analyte's retention time.
Linearity R² > 0.999 for the calibration curve.
Accuracy 98-102% recovery for spiked samples.
Precision RSD < 2% for replicate injections.
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Working Standards B->C D Prepare Sample Solution E Filter all solutions (0.45 µm) D->E F Equilibrate HPLC System E->F G Inject Standards & Samples F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Construct Calibration Curve I->J K Quantify Analyte J->K L Generate Report K->L

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the primary amine group, this compound may exhibit poor peak shape and potential thermal degradation in the GC inlet. Therefore, derivatization is highly recommended.

Principle of the Method

Derivatization converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative. This improves chromatographic performance and can lead to more characteristic mass fragmentation patterns. Silylation or acylation are common derivatization strategies for primary amines. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information.

Experimental Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless inlet.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an acylating agent like trifluoroacetic anhydride (TFAA).

  • Anhydrous solvent (e.g., acetonitrile, pyridine).

  • Reference standard and sample.

Derivatization (Silylation):

  • To 100 µL of a sample solution in anhydrous acetonitrile (at ~1 mg/mL), add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CTo ensure volatilization without degradation of the derivative.
Injection Mode Split (e.g., 20:1)To prevent column overloading. Splitless for trace analysis.
Carrier Gas Helium, constant flow 1.2 mL/minStandard carrier gas for GC-MS.
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 minTo achieve good separation from solvent and by-products.
MS Transfer Line 280 °CTo prevent condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization for creating reproducible mass spectra.
Scan Range m/z 40-450To capture the molecular ion and key fragments.
Expected Mass Fragmentation

The mass spectrum of the derivatized analyte will be key to its identification. For the TMS derivative, characteristic fragments would include the loss of a methyl group (M-15) and the tropylium ion from the pyridine ring. A detailed fragmentation analysis of the obtained spectra is necessary for confirmation.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Sample Solution in Anhydrous Solvent B Add Derivatization Reagent (e.g., BSTFA) A->B C Heat to Complete Reaction B->C D Cool to Room Temperature C->D E Inject Derivatized Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Extract Ion Chromatograms G->H I Identify Compound by Retention Time & Mass Spectrum H->I J Quantify using Calibration Curve I->J K Report Results J->K

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for a preliminary assessment and for quantification if the sample matrix is not complex.

Principle

The conjugated π-system of the pyridine and thiophene rings in this compound absorbs ultraviolet radiation, leading to electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Spectrum Acquisition: Prepare a dilute solution of the compound (e.g., 10 µg/mL) and scan the absorbance from 200 to 400 nm to determine the λmax.

  • Quantitative Analysis: Prepare a set of standards of known concentrations and measure their absorbance at the determined λmax. Construct a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from this curve.

Electroanalytical Methods

Electroanalytical techniques offer a sensitive and cost-effective alternative for the detection of electroactive species. The primary amine group and the aromatic rings in this compound are expected to be electrochemically active.

Principle

Cyclic Voltammetry (CV) can be used to study the redox behavior of the analyte. The amine group can be oxidized at a specific potential. This oxidation potential and the resulting current can be used for qualitative and quantitative analysis. More sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can be employed for trace-level detection.

Proposed Approach
  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: A buffer solution (e.g., phosphate or acetate buffer) to maintain a constant pH.

  • Procedure: A CV would be run to identify the oxidation potential of the analyte. Subsequently, a more sensitive voltammetric technique would be used to construct a calibration curve of peak current versus concentration for quantitative measurements.

Conclusion

The analytical determination of this compound can be successfully achieved using a variety of techniques. HPLC-UV is recommended as the primary method for routine analysis and purity assessment due to its robustness, specificity, and applicability to non-volatile compounds. GC-MS with derivatization offers excellent sensitivity and structural confirmation, making it a powerful tool for identification and trace analysis. UV-Vis spectroscopy and electroanalytical methods serve as valuable complementary techniques for rapid quantification and mechanistic studies. The choice of method should be guided by the specific analytical requirements, and all methods should be properly validated for their intended use.

References

Sources

Application Notes & Protocols for (5-pyridin-4-ylthiophen-2-yl)methanamine in the Development of Novel Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PTM-20260118

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of (5-pyridin-4-ylthiophen-2-yl)methanamine as a foundational building block for novel organic electronic materials. We present detailed protocols for the synthesis, purification, and characterization of this molecule, followed by step-by-step workflows for its integration into advanced material architectures such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The protocols are designed to be self-validating, with explanations of the underlying scientific principles and justifications for experimental choices, ensuring both reproducibility and a deep understanding of the material's structure-property relationships.

Introduction: The Strategic Value of Pyridyl-Thiophene Architectures

The convergence of electron-rich thiophene and electron-deficient pyridine moieties within a single molecular framework presents a compelling strategy for designing high-performance organic semiconductors.[1][2] The thiophene unit is a well-established component in conjugated polymers renowned for its excellent charge transport properties, while the pyridine ring influences molecular packing, charge injection characteristics, and stability.[1][3] this compound (hereafter referred to as PTM) is a promising, yet underexplored, candidate in this class. Its primary amine functionality offers a versatile anchor for further chemical modification, enabling the synthesis of a diverse library of derivatives, polymers, and supramolecular assemblies.

The strategic design of PTM allows for:

  • Tunable Optoelectronic Properties: The inherent donor-acceptor (D-A) character arising from the coupling of the electron-rich thiophene and electron-deficient pyridine can be fine-tuned through substitution on either ring or at the amine group.

  • Enhanced Intermolecular Interactions: The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, promoting ordered molecular packing in thin films, which is crucial for efficient charge transport.[1]

  • Versatile Solution and Vacuum Processability: The methanamine group can be functionalized to improve solubility for solution-based deposition techniques like spin-coating or to control sublimation behavior for vacuum thermal evaporation.[4][5]

This guide will provide the foundational methodologies to unlock the potential of PTM in next-generation organic electronics.

Synthesis and Purification of PTM

While a definitive, peer-reviewed synthesis for PTM is not widely published, a logical synthetic route can be proposed based on established organic chemistry principles for similar pyridine-thiophene compounds. The following protocol is a predictive pathway.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the coupling of a thiophene precursor with a pyridine precursor, followed by the introduction of the methanamine group. A common and effective method for forming the C-C bond between heterocyclic rings is the Suzuki cross-coupling reaction.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reduction to Amine A 2-Bromo-5-(bromomethyl)thiophene C Pd(PPh3)4, Na2CO3 A->C B Pyridine-4-boronic acid B->C D 4-(5-(Bromomethyl)thiophen-2-yl)pyridine C->D Toluene/EtOH/H2O, 90°C E 4-(5-(Bromomethyl)thiophen-2-yl)pyridine F Sodium Azide (NaN3) E->F DMF, RT G 4-(5-(Azidomethyl)thiophen-2-yl)pyridine F->G H 4-(5-(Azidomethyl)thiophen-2-yl)pyridine I Triphenylphosphine (PPh3), H2O H->I THF, RT (Staudinger Reduction) J This compound (PTM) I->J

Caption: Proposed multi-step synthesis of PTM.

Detailed Synthesis Protocol

PART A: Suzuki Coupling

  • To a degassed solution of 2-bromo-5-(bromomethyl)thiophene (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a 2:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C under an inert atmosphere (Argon or Nitrogen) for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(5-(bromomethyl)thiophen-2-yl)pyridine.

PART B: Azide Substitution

  • Dissolve the product from Part A (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield 4-(5-(azidomethyl)thiophen-2-yl)pyridine, which can often be used in the next step without further purification.

PART C: Staudinger Reduction

  • Dissolve the crude azide from Part B (1.0 eq) in tetrahydrofuran (THF).

  • Add triphenylphosphine (1.1 eq) and stir for 2-3 hours at room temperature.

  • Add water (5.0 eq) and continue stirring for an additional 8-12 hours until the formation of triphenylphosphine oxide is complete.

  • Concentrate the reaction mixture and purify the resulting crude PTM by column chromatography (silica gel, using a gradient of dichloromethane/methanol with 1% triethylamine) to obtain the final product.

Purification and Characterization
Technique Purpose Expected Outcome/Observation
Column Chromatography Primary purificationIsolation of PTM from byproducts and unreacted reagents.
Recrystallization Final purificationFormation of crystalline solid, enhancing purity.
Nuclear Magnetic Resonance (NMR) Structural elucidation1H and 13C NMR spectra to confirm the chemical structure and purity.
Mass Spectrometry (MS) Molecular weight confirmationHigh-resolution mass spectrometry (HRMS) to confirm the exact molecular weight.
Fourier-Transform Infrared (FTIR) Functional group analysisIdentification of characteristic vibrational modes for N-H (amine), C=N (pyridine), and C-S (thiophene) bonds.

Material Characterization for Electronic Applications

Once pure PTM is obtained, a series of characterization steps are essential to determine its suitability as an organic semiconductor. These investigations typically involve analyzing thin films of the material.

Thin Film Deposition

High-quality thin films are critical for reliable device performance.[4][6] Two primary methods are recommended for PTM and its derivatives.

Protocol 3.1.1: Vacuum Thermal Evaporation (VTE) [4][5]

  • Place a quartz crucible containing 5-10 mg of purified PTM into a thermal evaporation chamber.

  • Position substrates (e.g., silicon wafers with a SiO₂ dielectric layer, or ITO-coated glass) at a fixed distance from the source.

  • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

  • Heat the crucible gradually until PTM begins to sublime. The deposition rate should be controlled using a quartz crystal microbalance, typically targeting 0.1-0.5 Å/s.

  • The substrate temperature can be varied (e.g., from room temperature to 100 °C) to influence film morphology and crystallinity.[4]

  • Deposit a film of the desired thickness (typically 30-100 nm for OFETs and OLEDs).

Protocol 3.1.2: Spin Coating (for soluble PTM derivatives)

  • Prepare a solution of the PTM derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

  • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Dispense the solution onto the substrate.

  • Spin the substrate at a controlled speed (e.g., 1000-4000 rpm) for 30-60 seconds.

  • Anneal the film on a hotplate at a temperature below the material's glass transition temperature to remove residual solvent and improve molecular ordering.

Characterization of Thin Films

G cluster_0 PTM Thin Film cluster_1 Characterization Techniques cluster_2 Derived Parameters A Prepared Thin Film B Optical Properties (UV-Vis, PL Spectroscopy) A->B C Morphological Properties (AFM, SEM) A->C D Structural Properties (XRD, GIXD) A->D E Electrical Properties (FET, SCLC) A->E F Band Gap (Eg) LUMO/HOMO Levels B->F G Surface Roughness Grain Size & Domain Structure C->G H Crystallinity Molecular Packing D->H I Charge Carrier Mobility (µ) On/Off Ratio E->I

Caption: Workflow for PTM thin-film characterization.

Protocol 3.2.1: Optical Characterization [7][8]

  • UV-Visible Spectroscopy: Record the absorbance spectrum of the PTM thin film on a quartz substrate to determine the optical bandgap (Eg) from the absorption edge.

  • Photoluminescence (PL) Spectroscopy: Excite the film with a wavelength corresponding to its absorption maximum and record the emission spectrum. This provides information on the material's emissive properties, crucial for OLED applications.

Protocol 3.2.2: Morphological and Structural Analysis [6][9][10]

  • Atomic Force Microscopy (AFM): Scan the film surface to evaluate surface roughness and visualize the morphology, such as grain size and domain structure. Smoother films generally lead to better device performance.

  • X-ray Diffraction (XRD): Perform XRD analysis on the thin film to assess its crystallinity. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure, which is favorable for charge transport.

Protocol 3.2.3: Electrochemical Characterization (Cyclic Voltammetry)

  • Coat a working electrode (e.g., platinum) with a thin film of PTM.

  • Perform cyclic voltammetry in an electrolyte solution.

  • Determine the onset potentials for oxidation and reduction.

  • Use these potentials to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing device architectures with efficient charge injection.

Device Fabrication and Performance Evaluation

The ultimate test of PTM's potential is its performance in an electronic device. Below are protocols for fabricating and testing basic OFETs and OLEDs.

Organic Field-Effect Transistor (OFET) Fabrication and Testing

OFETs allow for the direct measurement of charge carrier mobility.[11][12]

Protocol 4.1.1: OFET Fabrication (Bottom-Gate, Top-Contact)

  • Use a heavily n-doped Si wafer with a thermally grown SiO₂ layer (200-300 nm) as the gate electrode and dielectric, respectively.

  • Clean the SiO₂ surface thoroughly (e.g., with piranha solution, followed by UV-ozone treatment).

  • Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve molecular ordering and device performance.

  • Deposit a ~50 nm thin film of PTM onto the prepared substrate using VTE (Protocol 3.1.1).

  • Through a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) on top of the PTM film. Typical channel lengths (L) and widths (W) are 50-100 µm and 1-2 mm, respectively.

Protocol 4.1.2: OFET Characterization [13][14]

  • Place the fabricated device on a probe station in an inert atmosphere or vacuum.

  • Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

  • Output Characteristics: Measure the drain current (ID) as a function of drain-source voltage (VDS) at various constant gate-source voltages (VGS).

  • Transfer Characteristics: Measure ID as a function of VGS at a constant, high VDS (in the saturation regime).

  • Calculate Mobility (µ): From the transfer curve in the saturation regime, calculate the field-effect mobility using the equation: ID = (W / 2L) * µ * Ci * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.

Parameter Significance Typical Target for High-Performance Materials
Mobility (µ) Speed of charge carriers> 0.1 cm²/Vs (for amorphous Si performance)
On/Off Ratio Switching capability> 10⁵
Threshold Voltage (Vth) Voltage to turn on the transistorLow, near 0 V
Organic Light-Emitting Diode (OLED) Fabrication and Testing

If PTM exhibits strong photoluminescence, it can be tested as an emissive or charge-transporting layer in an OLED.[15][16]

Protocol 4.2.1: OLED Fabrication (Simplified Structure)

  • Start with a pre-patterned Indium Tin Oxide (ITO)-coated glass substrate (anode).

  • Clean the ITO surface sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with N₂ and treat with UV-ozone.

  • Spin-coat a hole-injection layer (HIL), such as PEDOT:PSS, and anneal.

  • Transfer the substrate to a vacuum thermal evaporator.

  • Deposit a hole-transporting layer (HTL), e.g., TAPC (40 nm).

  • Deposit the PTM layer (20-30 nm). Here, PTM could act as the emissive layer (EML).

  • Deposit an electron-transporting layer (ETL), e.g., TPBi (30 nm).

  • Deposit an electron-injection layer, such as Lithium Fluoride (LiF) (1 nm).

  • Deposit the cathode, typically Aluminum (Al) (100 nm).

Protocol 4.2.2: OLED Characterization

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

  • Record the electroluminescence (EL) spectrum to confirm that light emission originates from the PTM layer.

  • Calculate key performance metrics:

    • Current Efficiency (cd/A): Luminance divided by current density.

    • External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.

Conclusion

This compound represents a versatile molecular scaffold for the development of new organic electronic materials. Its unique combination of a thiophene donor, a pyridine acceptor, and a functional amine handle provides a rich platform for synthetic modification and property tuning. By following the detailed protocols outlined in this guide—from synthesis and purification to thin-film characterization and device fabrication—researchers can systematically investigate the potential of PTM and its derivatives. This structured approach will facilitate the discovery of novel materials with high charge carrier mobility and efficient light emission, paving the way for their application in next-generation flexible displays, solid-state lighting, and integrated plastic electronics.

References

  • Wikipedia. (n.d.). Organic semiconductor.
  • Shuai, Z., Wang, L., & Li, Q. (2010). Evaluation of Charge Mobility in Organic Materials: From Localized to Delocalized Descriptions at a First-Principles Level. Advanced Materials, 23(9), 1145-53.
  • Saeki, A., Koizumi, Y., Aida, M., & Seki, S. (2012). Charge carrier mobility in organic molecular materials probed by electromagnetic waves. Physical Chemistry Chemical Physics, 14(38), 13087-13101.
  • University of Cambridge. (n.d.). Materials characterisation - Organic Semiconductor Optoelectronics.
  • Chinese Journal of Chemistry. (n.d.). Measurement Methods for Charge Carrier Mobility in Organic Semiconductors.
  • Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101.
  • Bao, Z., Dodabalapur, A., & Lovinger, A. J. (1996). Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. Chemistry of Materials, 8(8), 1632-1644.
  • Kokil, A., & Kumar, A. (2011). Techniques for characterization of charge carrier mobility in organic semiconductors. Journal of Polymer Science Part B: Polymer Physics, 49(16), 1131-1144.
  • Frisbie, C. D. (n.d.). Characterization of organic semiconductors via conducting probe atomic force microscopy. ResearchGate.
  • Shuai, Z., Wang, L., & Li, Q. (2011). Evaluation of charge mobility in organic materials: from localized to delocalized descriptions at a first-principles level. Advanced Materials, 23(9), 1145-53. Retrieved January 18, 2026, from [Link]

  • Philipps-Universität Marburg. (n.d.). Organic Molecular Beam Deposition (OMBD).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Derivatives.
  • Ossila. (n.d.). Semiconductor Characterization: Methods for Materials and Devices.
  • Petty, M. (2004). Organic Thin Film Deposition Techniques. Semantic Scholar.
  • VacCoat. (2019). Thin Films Deposition of Organic Materials.
  • Puurunen, R. L. (2014). Organic and inorganic–organic thin film structures by molecular layer deposition: A review. Journal of Applied Physics, 116(5), 054305.
  • Cacialli, F. (2011). Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate.
  • Wang, M., Meng, Y., & Guo, W. (2023). Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. Chemistry – An Asian Journal, 18(2), e202201087.
  • National Center for Biotechnology Information. (n.d.). (5-Pyridin-3-ylfuran-2-yl)methanamine. PubChem.
  • Asif, M. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 6(8), 246-259. Retrieved January 18, 2026, from [Link]

  • Wang, Y., et al. (2018). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 42(1), 345-353.
  • BLDpharm. (n.d.). N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine.
  • Wu, Z., et al. (2023). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. Materials, 16(14), 5035.
  • Anthony, J. E. (2008). Organic semiconductors for organic field-effect transistors. Journal of Materials Chemistry, 18(48), 5845-5859. Retrieved January 18, 2026, from [Link]

  • Zysman-Colman, E. (2018). Recent advances in materials for organic light emitting diodes. Beilstein Journal of Organic Chemistry, 14, 1544-1546. Retrieved January 18, 2026, from [Link]

  • Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2815-2826. Retrieved January 18, 2026, from [Link]

  • Zhao, Y., et al. (2020). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 8, 599. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-pyridin-4-ylthiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this multi-step synthesis and improve your product yield. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is typically achieved through a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the core bi-heterocyclic scaffold, followed by a reductive amination to install the primary amine. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges systematically.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Step 1: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the thiophene and pyridine rings is a critical step. A common route involves the coupling of a 5-halothiophene-2-carbaldehyde derivative with a pyridine-4-boronic acid.

Question 1: I am observing low to no conversion in my Suzuki coupling reaction. What are the likely causes and how can I fix it?

Answer:

Low conversion in a Suzuki coupling involving heteroaromatic substrates is a frequent issue. The primary causes often relate to the catalyst system, reaction conditions, or the stability of the reagents.

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is fresh and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). The choice of ligand is also critical for stabilizing the catalyst and facilitating the catalytic cycle. For challenging couplings involving electron-deficient pyridines, bulky and electron-rich phosphine ligands are often beneficial.[1][2]

  • Suboptimal Base and Solvent: The base is crucial for the transmetalation step.[3] For pyridine boronic acids, inorganic bases like K₃PO₄ or K₂CO₃ are generally effective. The solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, must be thoroughly degassed to remove oxygen.

  • Protodeboronation of Pyridine-4-boronic Acid: Heteroaryl boronic acids, especially those with nitrogen atoms, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom). This side reaction consumes your starting material. Using the more stable pinacol ester of the boronic acid can mitigate this issue.[4]

Recommended Starting Conditions for Suzuki Coupling:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Well-established catalysts for heteroaromatic Suzuki couplings.
Ligand Use of bulky, electron-rich phosphines (e.g., XPhos, SPhos) can improve yields.[2][4]Enhances the rate of oxidative addition and stabilizes the Pd(0) complex.
Base K₂CO₃ or K₃PO₄Effective for transmetalation with pyridine boronic acids.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)Common solvent systems for Suzuki reactions. Must be degassed.
Temperature 80-100 °CSufficient to drive the reaction without significant decomposition.

Question 2: I am getting a mixture of products, including the desired product and a debrominated starting material. How can I improve selectivity?

Answer:

The formation of a dehalogenated side product suggests a competing hydrodehalogenation pathway. This can be influenced by the catalyst system and the reaction conditions.

  • Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Screening different ligands may be necessary.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Purity of Reagents: Ensure the purity of your starting materials and solvents, as impurities can sometimes interfere with the catalytic cycle.

Step 2: Reductive Amination

The conversion of the 5-(pyridin-4-yl)thiophene-2-carbaldehyde to the corresponding primary amine is the final step. This is typically achieved using an ammonia source and a suitable reducing agent.

Question 3: My reductive amination is giving a low yield of the primary amine, and I see significant amounts of the corresponding alcohol. What is happening?

Answer:

The formation of the alcohol by-product indicates that the reduction of the aldehyde is competing with, or occurring faster than, the formation and reduction of the imine intermediate.[5][6]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce aldehydes.[7] For reductive aminations, a more selective reducing agent that preferentially reduces the imine (or the protonated iminium ion) is recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a milder reducing agent.[5][8]

  • Reaction Conditions for Imine Formation: The formation of the imine from the aldehyde and ammonia is an equilibrium process.[5] To drive the equilibrium towards the imine, a high concentration of the ammonia source is needed. Using a solution of ammonia in methanol or ammonium acetate can be effective. The reaction is also often favored by slightly acidic conditions which catalyze imine formation and generate the more reactive iminium ion.[9]

Question 4: I am observing the formation of secondary and tertiary amines as by-products. How can I favor the formation of the primary amine?

Answer:

Over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde, leads to the formation of secondary and tertiary amines.[9] This is a common issue in reductive aminations.

  • Excess Ammonia: Using a large excess of the ammonia source will statistically favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

  • Controlled Addition of Reducing Agent: In a two-step, one-pot procedure, the aldehyde and ammonia source can be stirred together for a period to allow for imine formation before the reducing agent is added.[8] This can help to minimize the concentration of the aldehyde available to react with the product amine.

Recommended Protocol for Reductive Amination:

ParameterRecommendationRationale
Ammonia Source 7N Ammonia in Methanol or Ammonium AcetateProvides a high concentration of ammonia to drive imine formation.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the imine/iminium ion over the aldehyde.[5][8]
Solvent Methanol or DichloromethaneCommon solvents for reductive amination.
Temperature 0 °C to Room TemperatureMild conditions to avoid side reactions.
pH Slightly acidic (pH 5-6)Catalyzes imine formation. Can be achieved with acetic acid.[9]
Optional Step: Boc Protection and Deprotection

For certain applications or to aid in purification, the primary amine can be protected with a tert-butoxycarbonyl (Boc) group.

Question 5: What are the standard conditions for Boc protection of my synthesized amine?

Answer:

Boc protection is a robust reaction. The amine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[10][11]

  • Reagents: Use 1.1-1.2 equivalents of (Boc)₂O and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.

  • Temperature: The reaction is typically run at room temperature.

Question 6: How do I remove the Boc protecting group?

Answer:

The Boc group is labile to acidic conditions.[10][11]

  • Reagents: A solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in 1,4-dioxane (typically 4M) are effective.[11][12]

  • Procedure: The Boc-protected amine is dissolved in the acidic solution and stirred at room temperature. The reaction is usually complete within 1-2 hours. The product is then isolated after removal of the acid and solvent, often as the corresponding salt (e.g., TFA or HCl salt).[12]

III. Experimental Workflows and Diagrams

To provide a clearer understanding of the synthetic process and troubleshooting logic, the following diagrams have been generated.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reductive Amination A 5-Bromo-2-thiophenecarbaldehyde C 5-(pyridin-4-yl)thiophene-2-carbaldehyde A->C Pd Catalyst, Base B Pyridine-4-boronic acid B->C D This compound C->D 1. NH3 2. NaBH(OAc)3 Reductive_Amination_Troubleshooting Start Low Yield of Primary Amine CheckByproduct Analyze Byproducts (TLC/LC-MS) Start->CheckByproduct Alcohol Major Byproduct: Corresponding Alcohol CheckByproduct->Alcohol Alcohol Detected Overalkylation Major Byproduct: Secondary/Tertiary Amine CheckByproduct->Overalkylation Over-alkylation Detected NoClearByproduct No clear major byproduct, starting material remains. CheckByproduct->NoClearByproduct Incomplete Reaction Solution1 Switch to a milder reducing agent (e.g., NaBH(OAc)3). Ensure slightly acidic pH. Alcohol->Solution1 Solution2 Use large excess of ammonia source. Consider a two-step, one-pot procedure. Overalkylation->Solution2 Solution3 Increase reaction time or temperature moderately. Ensure efficient stirring. NoClearByproduct->Solution3

Caption: Decision tree for troubleshooting low yields in the reductive amination step.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde
  • To a dried round-bottom flask, add 5-bromo-2-thiophenecarbaldehyde (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq.) in a 7N solution of ammonia in methanol (20 eq. of ammonia).

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or via acid-base extraction.

V. References

  • G. C. Fu, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," in Modern Carbonyl Olefination, T. Takeda, Ed. (Wiley-VCH, 2004), pp. 1-34.

  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," J. Org. Chem., 1996 , 61(11), 3849–3862.

  • A. F. Indolese, M. Studer, et al., "Highly active catalyst precursors of general formula 19, consisting of a palladacycle and a secondary electron rich and bulky phosphine," as cited in "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances," Mini-Reviews in Organic Chemistry, 2005 , 2(3), 237-255.

  • S. L. Buchwald, et al., "A Highly Active and Efficient Catalyst System Derived from a Palladium Precatalyst and Monophosphine Ligands 1 or 2 for the Suzuki−Miyaura Cross-Coupling Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters," J. Am. Chem. Soc., 2002 , 124(49), 14844–14845.

  • S. L. Buchwald, et al., "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Angew. Chem. Int. Ed., 2008 , 47(34), 6403-6406.

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)," [Link].

  • E. Vedejs and A. W. Kruger, "A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines," Org. Lett., 1999 , 1(9), 1507-1510.

  • Wikipedia, "Suzuki reaction," [Link].

  • J&K Scientific LLC, "BOC Protection and Deprotection," [Link].

  • S. T. Handy, et al., "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde," Tetrahedron Lett., 2007 , 48(20), 3585-3587.

  • Wikipedia, "Reductive amination," [Link].

  • S. H. El Ashry, et al., "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst," J. Iran. Chem. Soc., 2010 , 7, 914-921.

  • Y. Li, et al., "Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes," ChemRxiv, 2023 .

  • Z. Zhang, et al., "Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant," Chem. Commun., 2015 , 51, 15663-15666.

  • D. Chusov, et al., "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction," Front. Chem., 2020 , 8, 591350.

  • Reddit, r/Chempros, "Boc De-protection," [Link].

  • Y. Li, et al., "Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes," CCS Chem., 2023 .

  • A. R. Katritzky, et al., "Deprotection of different N-Boc-compounds," Tetrahedron, 2004 , 60(11), 2561-2565.

  • Organic Chemistry Portal, "Suzuki Coupling," [Link].

  • Andrew D. S. Parsons, "Reductive Amination," Reactions and Reagents, 2016 .

  • ResearchGate, "Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid...," [Link].

  • Organic Chemistry Portal, "Reductive Amination - Common Conditions," [Link].

  • D. Chusov, et al., "Hitchhiker's guide to reductive amination," Russ. Chem. Rev., 2019 , 88, 1-38.

  • J. W. Medley, "C-N Bond-Forming Reactions: Reductive Amination," Myers Chem 115 Lecture Notes, 2011 .

  • Master Organic Chemistry, "Reductive Amination, and How It Works," [Link].

  • Chemistry LibreTexts, "23.4: Preparation of Amines via Reductive Amination," [Link].

  • JoVE, "Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones," [Link].

  • Google Patents, "CN102936220A - BOC protection method for aminopyridine," .

  • Google Patents, "CN102936220B - BOC protection method for aminopyridine," .

  • ResearchGate, "SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES," [Link].

Sources

optimization of reaction conditions for (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-pyridin-4-ylthiophen-2-yl)methanamine

Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and detailed protocols to enhance yield, purity, and reproducibility. Our guidance is based on established chemical principles and field-proven methodologies.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step sequence. This involves an initial carbon-carbon bond formation to construct the pyridinyl-thiophene core, followed by the introduction of the methanamine functionality.

The most common and robust approach consists of:

  • Suzuki-Miyaura Cross-Coupling: To assemble the 5-(pyridin-4-yl)thiophene-2-carbaldehyde intermediate.

  • Reductive Amination: To convert the intermediate aldehyde into the target primary amine.

This workflow is outlined in the diagram below.

G cluster_0 Step 1: C-C Coupling cluster_1 Step 2: Amine Formation Aryl_Halide 4-Substituted Pyridine (e.g., 4-bromopyridine) Suzuki Suzuki-Miyaura Cross-Coupling Aryl_Halide->Suzuki Boronic_Acid Thiophene Boronic Acid/Ester (e.g., (5-formylthiophen-2-yl)boronic acid) Boronic_Acid->Suzuki Aldehyde 5-(pyridin-4-yl)thiophene-2-carbaldehyde Suzuki->Aldehyde Aldehyde_2 Intermediate Aldehyde Reductive_Amination Reductive Amination Amine This compound Reductive_Amination->Amine Aldehyde_2->Reductive_Amination

Caption: General two-step synthetic workflow.

Troubleshooting the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming the key C-C bond, but its application to heteroaromatic systems, particularly those involving pyridine, can be challenging.[1]

FAQ 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in this coupling step can stem from several factors. A systematic approach to optimization is crucial.[2]

  • Causality: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, boronic acids, especially heteroaromatic ones, can be prone to decomposition (protodeborylation).

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective, but often, more robust systems are required.[1] Consider using modern palladium precatalysts (e.g., XPhos-Pd-G3/G4), which are highly active and can overcome catalyst inhibition issues.[3]

    • Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often give superior results, particularly in preventing boronic acid decomposition.[1][4]

    • Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard. Ensure the solvent is properly degassed to prevent oxidation of the palladium(0) catalyst. Using dry solvents under an inert atmosphere (Nitrogen or Argon) is essential for reproducibility.[2]

    • Temperature Control: Typically, these reactions are heated (80-110 °C). However, excessively high temperatures can accelerate catalyst decomposition and side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction rate and product stability.[2]

Optimized Conditions Comparison Table

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G4 (2 mol%)Higher activity, greater stability, lower catalyst loading needed.[3]
Ligand (none)XPhosBulky, electron-rich phosphine ligand that promotes reductive elimination.
Base K₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Minimizes protodeborylation of the boronic acid.[4]
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)Dioxane can often provide better solubility for all components.[1]
Temperature 110 °C90 °CLower temperature can improve catalyst longevity and reduce byproduct formation.
FAQ 2: I am observing significant byproduct formation, especially from boronic acid homocoupling. How can I suppress this?

Homocoupling is a common side reaction that consumes starting material and complicates purification.

  • Causality: Homocoupling arises from the reaction of two boronic acid molecules, a process often favored under aerobic conditions or with less active catalyst systems.

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Oxygen can promote the oxidative pathways that lead to homocoupling.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. A large excess can drive homocoupling.

    • Highly Active Catalyst: As mentioned in FAQ 1, using a highly active catalyst system like an XPhos precatalyst can accelerate the desired cross-coupling pathway, making it kinetically favored over the homocoupling side reaction.[3]

Detailed Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

  • Reagent Setup: To a dry Schlenk flask under an Argon atmosphere, add 4-bromopyridine (1.0 equiv.), (5-formylthiophen-2-yl)boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of Argon, add the XPhos Pd G4 precatalyst (0.02 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to create a 4:1 mixture. The final reaction concentration should be approximately 0.1 M with respect to the 4-bromopyridine.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the 4-bromopyridine.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde intermediate.

Troubleshooting the Reductive Amination

Reductive amination is a reliable method for converting aldehydes to amines.[5][6] The primary challenges are achieving complete conversion and preventing the formation of secondary amine byproducts.

G cluster_main Main Pathway cluster_side Side Reaction Aldehyde R-CHO (Aldehyde Intermediate) Imine [ R-CH=NH ] (Imine Intermediate) Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ (Ammonia Source) Amine R-CH₂-NH₂ (Primary Amine Product) Imine->Amine + [H] Amine_Side Secondary Amine (R-CH₂-NH-CH₂-R) Amine->Amine_Side + R-CHO, +[H] Reducing_Agent [H] (Reducing Agent) Reducing_Agent->Amine

Caption: Reductive amination pathway and side reaction.

FAQ 3: My reaction is stalling, leaving unreacted aldehyde or the imine intermediate. How can I drive it to completion?

Incomplete conversion is often due to the choice of reducing agent or suboptimal pH.

  • Causality: The reaction proceeds via an imine intermediate, which is then reduced. The formation of the imine is typically acid-catalyzed but requires the removal of water. The subsequent reduction depends on the potency of the hydride source.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can work but may also reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is milder and selectively reduces the protonated imine over the aldehyde, allowing for a one-pot procedure.[5] Catalytic hydrogenation (H₂ over Pd/C) is another clean and effective method.

    • Ammonia Source: Use a large excess of the ammonia source to drive the equilibrium towards imine formation. Ammonium acetate (NH₄OAc) or a solution of ammonia in methanol are common choices.

    • pH Control: Imine formation is optimal under weakly acidic conditions (pH 5-6). Adding a catalytic amount of acetic acid can be beneficial if you are not using an ammonium salt that already provides buffering.

    • Solvent: Anhydrous solvents like methanol, ethanol, or dichloromethane (DCM) are preferred to avoid hydrolysis of the imine intermediate.

FAQ 4: How can I purify my final amine product effectively?

Primary amines can be challenging to purify due to their polarity and basicity.

  • Causality: The basic nitrogen atom can cause streaking on silica gel columns. The product's polarity can also lead to poor separation from polar byproducts.

  • Troubleshooting Steps:

    • Modified Column Chromatography: If using silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent system (e.g., DCM/Methanol + 1% Et₃N). This deactivates the acidic sites on the silica, preventing tailing and improving peak shape.

    • Acid-Base Extraction: This is a highly effective technique for purifying basic compounds.

      • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH > 12.

      • Extract the deprotonated, pure amine back into an organic solvent (e.g., DCM or ethyl acetate).

      • Dry the organic layer and concentrate to obtain the purified product.

    • Crystallization as a Salt: The amine can often be crystallized as a hydrochloride or other salt, which is an excellent method for achieving high purity.

Detailed Protocol 2: Optimized Reductive Amination

This one-pot protocol uses sodium triacetoxyborohydride for a controlled and efficient conversion.

  • Reaction Setup: In a round-bottom flask, dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 equiv.) and ammonium acetate (NH₄OAc, 10 equiv.) in anhydrous methanol.

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. The addition may cause some effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the aldehyde and imine intermediate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using one of the methods described in FAQ 4.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross coupling reaction.
  • Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • PubMed. (2025).
  • LibreTexts Chemistry. (2021). 23.12: Synthesis of Amines.
  • Fisher Scientific. (n.d.).

Sources

Technical Support Center: Purification of (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-pyridin-4-ylthiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this polar heterocyclic amine. Drawing from extensive field experience, this document provides not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your final compound.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and hurdles faced during the purification of this compound.

Q1: My crude product is a complex mixture. What are the likely impurities I should be targeting for removal?

A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. Typically, this molecule is assembled through a cross-coupling reaction to form the bi-heterocyclic core, followed by the installation of the aminomethyl group. Understanding your synthesis is the first step in effective purification.

  • Impurities from Suzuki-Miyaura Coupling: If you've used a Suzuki-Miyaura coupling to connect the pyridine and thiophene rings, you can expect several classes of impurities. A common side reaction is the protodeboronation of the boronic acid starting material, which leads to the formation of unsubstituted thiophene or pyridine byproducts[1]. Additionally, homocoupling of the boronic acid can occur, resulting in bipyridyl or bithiophene impurities. Unreacted starting materials, such as bromothiophene or pyridylboronic acid, may also be present.

  • Impurities from Sonogashira Coupling: If a Sonogashira coupling was employed to create an alkynyl-linked intermediate, a primary side reaction to consider is the homocoupling of the terminal alkyne, known as Glaser coupling, which can occur in the presence of oxygen[2][3].

  • Impurities from Reductive Amination: The final step to introduce the primary amine is often a reductive amination of the corresponding aldehyde, 5-(pyridin-4-yl)thiophene-2-carbaldehyde. In this case, you may find unreacted aldehyde in your crude product. Over-reduction can lead to the corresponding alcohol, (5-(pyridin-4-yl)thiophen-2-yl)methanol. Furthermore, if ammonia is used as the amine source, there is a possibility of forming secondary and tertiary amine byproducts through over-alkylation.

  • Impurities from Gabriel Synthesis: If the amine was introduced via a Gabriel synthesis from a bromomethyl intermediate, a common and often troublesome impurity is phthalhydrazide, which is formed during the hydrazine-mediated deprotection step[4][5]. This impurity can be challenging to remove due to its polarity.

Q2: I'm seeing significant peak tailing during normal-phase silica gel chromatography. How can I improve the peak shape?

A2: Peak tailing is a classic issue when purifying amines on standard silica gel. The acidic nature of the silanol groups on the silica surface strongly interacts with the basic amine, leading to poor peak shape and inefficient separation.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (Et3N) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The triethylamine will competitively bind to the acidic sites on the silica, preventing your target amine from excessive interaction and resulting in more symmetrical peaks.

Q3: My compound seems to be sticking to the column during silica gel chromatography and I have low recovery. What's happening?

A3: This is a more severe manifestation of the issue described in Q2. The high polarity of this compound, with its two basic nitrogen atoms and the polarizable thiophene ring, can lead to very strong, sometimes irreversible, adsorption on acidic silica gel.

If adding triethylamine to the eluent is insufficient, consider switching to a different stationary phase. Options include:

  • Amine-functionalized silica: This is an excellent choice for the purification of basic compounds and often provides superior peak shape and recovery.

  • Neutral or basic alumina: Alumina is less acidic than silica and can be a good alternative.

  • Reverse-phase chromatography: This is a powerful technique for purifying polar compounds.[6]

Q4: I am struggling to crystallize the final product. It remains an oil. What can I do?

A4: The inability to crystallize is often due to the presence of persistent impurities that disrupt the formation of a crystal lattice. However, the freebase of your compound may also have a low melting point or be intrinsically difficult to crystallize.

A highly effective strategy for purifying and obtaining a solid form of an amine is to form a salt.[7] Reacting your purified oil with an acid such as hydrochloric acid (in a solvent like diethyl ether or dioxane), oxalic acid, or tartaric acid can yield a crystalline salt that is often much easier to handle and has improved stability.[8] These salts are typically more water-soluble, which can also be leveraged for purification.[7]

Part 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to overcoming specific purification challenges.

Guide 1: Troubleshooting Column Chromatography

This guide will help you diagnose and resolve common issues encountered during chromatographic purification of this compound.

Chromatography_Workflow start Crude Product Analysis (TLC/LC-MS) np_silica Normal-Phase (Silica Gel) + 0.5-2% Et3N start->np_silica Initial Attempt peak_tailing Issue: Peak Tailing/ Low Recovery np_silica->peak_tailing Observe Outcome co_elution Issue: Co-elution of Impurities np_silica->co_elution amine_silica Switch to Amine-Functionalized Silica peak_tailing->amine_silica Yes reverse_phase Reverse-Phase (C18) Purification peak_tailing->reverse_phase Persistent Issue peak_tailing->co_elution No amine_silica->co_elution pure_product Pure Product reverse_phase->pure_product gradient Optimize Gradient/Solvent System co_elution->gradient Yes co_elution->pure_product No gradient->pure_product

Caption: Decision workflow for chromatographic purification.

Symptom Potential Cause Recommended Solution(s)
Broad peaks and tailing on silica gel Strong interaction between the basic amine and acidic silanol groups.Add 0.5-2% triethylamine or ammonia in methanol to the mobile phase. If the problem persists, switch to an amine-functionalized silica column or neutral alumina.
Low recovery from the column Irreversible adsorption of the polar amine onto the stationary phase.Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica. Alternatively, employ reverse-phase chromatography.
Co-elution with a non-polar impurity (e.g., homocoupled byproduct) Insufficient separation power of the chosen solvent system.On normal phase, use a less polar solvent system (e.g., higher percentage of hexanes or dichloromethane). On reverse phase, a higher percentage of water in the mobile phase will increase retention of the non-polar impurity relative to your polar product.
Co-elution with a polar impurity (e.g., unreacted aldehyde or alcohol) Similar polarity between the product and impurity.Optimize the solvent gradient in your chromatography. For normal phase, a shallower gradient with a solvent system like dichloromethane/methanol may provide better resolution. For reverse phase, a water/acetonitrile or water/methanol gradient with a buffer (e.g., 0.1% formic acid or ammonium acetate) can improve separation.
Presence of phthalhydrazide after Gabriel synthesis Phthalhydrazide is polar and can be difficult to separate from the desired amine.An acidic wash of the organic layer during workup can help remove some of the phthalhydrazide. If it persists, careful chromatography on silica gel, potentially with a dichloromethane/ethyl acetate/methanol gradient, may be required. In some cases, precipitating the desired amine as a salt can leave the phthalhydrazide in the mother liquor.
Guide 2: Troubleshooting Crystallization and Salt Formation

This guide provides solutions for when the purified compound is an oil or when salt formation is problematic.

Crystallization_Flow start Purified Oily Product solvent_screen Solvent Screen for Direct Crystallization start->solvent_screen crystallization_success Crystals Form? solvent_screen->crystallization_success salt_formation Proceed to Salt Formation crystallization_success->salt_formation No solid_product Crystalline Solid Product crystallization_success->solid_product Yes acid_selection Select Acid (e.g., HCl, Oxalic) and Solvent salt_formation->acid_selection salt_crystallization Attempt Salt Crystallization acid_selection->salt_crystallization oil_out Issue: Oiling Out salt_crystallization->oil_out oil_out->solid_product No, Crystals Form solvent_adjustment Adjust Solvent Polarity/ Cooling Rate oil_out->solvent_adjustment Yes solvent_adjustment->salt_crystallization

Caption: Logical flow for obtaining a solid product.

Symptom Potential Cause Recommended Solution(s)
Product remains an oil after purification Presence of residual impurities inhibiting crystallization; inherent low melting point of the freebase.1. Ensure the highest possible purity using chromatography. 2. Attempt crystallization from a variety of solvents (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile). 3. If direct crystallization fails, proceed with salt formation.
"Oiling out" during salt formation The salt is too soluble in the chosen solvent, or the solution is supersaturated.1. Use a less polar solvent for the salt formation (e.g., diethyl ether, MTBE). 2. Add the acid solution dropwise to a solution of the amine with vigorous stirring. 3. Try a slower cooling rate or allow for slow evaporation of the solvent.
The formed salt is a gum or amorphous solid The salt may be hygroscopic or has not formed a stable crystal lattice.1. Ensure all solvents are anhydrous. 2. Try different counter-ions by using various acids (e.g., oxalic, tartaric, maleic acid) which can sometimes form more crystalline salts.[8] 3. Attempt to recrystallize the amorphous solid from a different solvent system.
Low yield of crystalline salt The salt has significant solubility in the mother liquor.1. Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) before filtration. 2. Use a minimal amount of solvent for the crystallization. 3. Add a less polar anti-solvent to the solution to induce further precipitation.

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key purification techniques discussed in this guide.

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is effective for removing non-basic organic impurities from the crude product.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer.[2][4][9]

  • Separate the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.

  • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 10).[10]

  • The free amine will precipitate or form an oil.

  • Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified free amine.

Protocol 2: Reverse-Phase Flash Chromatography

This is a powerful technique for purifying polar amines.[6]

  • Column Selection: Choose a C18-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude or partially purified amine in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or DMF). If solubility is an issue, adsorb the compound onto a small amount of C18 silica for solid loading.

  • Mobile Phase Preparation: A typical mobile phase consists of water (Solvent A) and acetonitrile or methanol (Solvent B). To improve peak shape, it is often beneficial to add a modifier to both solvents.

    • Acidic conditions: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The amine will be protonated.

    • Basic conditions: 0.1% triethylamine or ammonium hydroxide. The amine will be in its freebase form.[11]

  • Elution: Start with a high percentage of Solvent A (e.g., 95% water) and gradually increase the percentage of Solvent B over the course of the run to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Work-up: Combine the pure fractions. If an acidic modifier was used, the product will be in its salt form. The solvent can be removed under reduced pressure. If necessary, the freebase can be regenerated by basifying an aqueous solution of the salt and extracting with an organic solvent.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Chemistry LibreTexts. (2024). Acid-Base Extraction. [Link]

  • Prakash, G., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(14), 5585–5591.
  • Wikipedia. (2024). Gabriel synthesis. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?[Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

Sources

Technical Support Center: (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (5-pyridin-4-ylthiophen-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

The structure of this compound incorporates three key functional groups: a primary aminomethyl group, a thiophene ring, and a pyridine ring. The primary amine is the most frequent site of instability, being susceptible to oxidation. The thiophene ring, while aromatic and generally stable, can undergo oxidation under certain conditions[1]. The pyridine nucleus is a stable aromatic system that influences the molecule's overall basicity and solubility[2][3][4]. This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you maintain the compound's stability in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solution of this compound is turning yellow or brown. What is causing this discoloration?

Answer: This is the most common issue reported and is almost certainly due to the atmospheric oxidation of the primary aminomethyl group. Aromatic amines, and benzylic amines in particular, are prone to oxidation, which forms highly colored, conjugated impurities[5]. The process is often initiated by dissolved oxygen in the solvent and can be accelerated by exposure to light and elevated temperatures.

The aminomethyl group (-CH₂NH₂) is susceptible to oxidation, which can lead to the formation of imines and subsequently more complex, colored polymeric byproducts. While the thiophene sulfur is generally stable, severe oxidative conditions could potentially lead to the formation of thiophene S-oxides, which can also be reactive[6][7].

FAQ 2: How can I prevent or minimize this oxidative degradation and discoloration?

Answer: Preventing oxidation requires a multi-faceted approach focused on limiting exposure to oxygen, light, and pro-oxidative contaminants.

Core Strategies:

  • Inert Atmosphere: Oxygen is the primary culprit. Always handle the solid compound and prepare solutions under an inert atmosphere, such as nitrogen or argon.

  • Solvent Degassing: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Common methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, as photo-oxidation can be a significant degradation pathway.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of degradation. For daily use, allow the solution to come to room temperature before opening to prevent water condensation.[8]

  • Use of Antioxidants: If compatible with your experimental system, adding a small amount of an antioxidant can effectively quench radical species that propagate oxidation.

Experimental Protocol: Solvent Degassing by Nitrogen Sparging

  • Select a high-purity solvent appropriate for your experiment (e.g., DMSO, DMF, Acetonitrile).

  • Place the solvent in a container with a cap that can accommodate both a gas inlet and a vent needle.

  • Insert a long needle or sparging tube connected to a nitrogen gas line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a gas vent.

  • Bubble nitrogen gas through the solvent at a moderate rate for 15-30 minutes.

  • Once degassed, immediately use the solvent to prepare your solution or store it under a positive pressure of nitrogen.

Troubleshooting Flowchart: Solution Discoloration

G start Solution of this compound shows discoloration check_o2 Was the solution prepared and stored under inert gas? start->check_o2 check_solvent Was the solvent properly degassed? check_o2->check_solvent Yes implement_inert ACTION: Use N₂ or Ar blanket during preparation and storage. check_o2->implement_inert No check_light Was the solution protected from light? check_solvent->check_light Yes implement_degas ACTION: Degas solvents via sparging or freeze-pump-thaw. check_solvent->implement_degas No check_temp Is the storage temperature appropriate (e.g., ≤ 4°C)? check_light->check_temp Yes implement_light_protection ACTION: Use amber vials or wrap in foil. check_light->implement_light_protection No implement_temp ACTION: Store stock at -20°C and working solutions at 2-8°C. check_temp->implement_temp No consider_antioxidant If discoloration persists, consider adding an antioxidant (e.g., BHT, Tocopherol). check_temp->consider_antioxidant Yes implement_inert->check_solvent implement_degas->check_light implement_light_protection->check_temp implement_temp->consider_antioxidant

Caption: Troubleshooting workflow for diagnosing and resolving solution discoloration.

FAQ 3: My compound is precipitating from aqueous buffered solutions. What is the cause and how can I fix it?

Answer: Precipitation is typically a pH-dependent solubility issue. The molecule has two basic nitrogen atoms: the primary amine and the pyridine nitrogen.

  • Primary Amine (pKa ~9-10): This group will be protonated and positively charged (R-CH₂NH₃⁺) at neutral and acidic pH.

  • Pyridine Nitrogen (pKa ~5-6): This nitrogen will also be protonated at acidic pH.

At a pH below the pKa of the pyridine nitrogen, the molecule will carry a +2 charge. Between the two pKa values, it will carry a +1 charge. At a pH above the pKa of the primary amine, it will be neutral. The charged (protonated) forms are generally much more soluble in aqueous media than the neutral form. Therefore, precipitation is most likely to occur in neutral to basic solutions (pH > 7) where the compound is less charged.

Recommendations:

  • pH Adjustment: Maintain the pH of your aqueous solution below 6.0 to ensure both nitrogen atoms are protonated, maximizing solubility. A citrate or acetate buffer may be suitable.

  • Co-solvents: If you must work at a higher pH, consider adding a water-miscible organic co-solvent such as DMSO, ethanol, or PEG-400 to increase the solubility of the neutral form.

  • Salt Form: If you have the hydrochloride (HCl) salt of the compound, it will exhibit significantly better aqueous solubility than the free base.

Parameter Recommendation for Aqueous Solutions Rationale
pH < 6.0Ensures protonation of both basic nitrogens, maximizing solubility.
Form Use Hydrochloride (HCl) salt if availableThe salt form is inherently more water-soluble than the free base.
Additives Add co-solvents (e.g., 1-5% DMSO)Increases solubility of the neutral species, which may exist at higher pH.
FAQ 4: Which analytical methods are best for monitoring the stability and purity of this compound?

Answer: A robust stability monitoring program should rely on a method that can separate the parent compound from potential degradants.

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique. A reverse-phase HPLC method (e.g., using a C18 column) with UV detection is the standard for purity analysis. A gradient elution method is recommended to resolve both the parent compound and any potential non-polar or polar impurities. Monitor the peak area of the parent compound over time to quantify degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is invaluable for identifying the exact mass of degradation products. This can help confirm the degradation pathway (e.g., identifying a product with a mass increase of +14 Da, suggesting oxidation to an oxime, or +16 Da, suggesting N-oxide or S-oxide formation).

Workflow: HPLC-Based Stability Study

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_sol Prepare solutions in relevant solvents (e.g., Buffer, DMSO/Buffer) aliquot Aliquot into multiple amber vials for each time point and condition prep_sol->aliquot cond1 Condition 1: 25°C, Ambient Light aliquot->cond1 cond2 Condition 2: 4°C, Dark aliquot->cond2 cond3 Condition 3: -20°C, Dark aliquot->cond3 t0 Time=0 Analysis: Inject fresh sample (T₀) tn Time=X Analysis: Inject samples at set intervals (e.g., 24h, 48h, 1 week) t0->tn data_analysis Data Analysis: Calculate % Purity = (Parent Peak Area / Total Peak Area) * 100 Plot % Purity vs. Time tn->data_analysis

Caption: Experimental workflow for conducting a formal stability study using HPLC.

References

  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Stabilized aromatic amines. Google Patents.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. URL: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. URL: [Link]

  • Stabilization of aromatic amines. Google Patents.
  • Stability of pyridine derivatives. Chemistry Stack Exchange. URL: [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. URL: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. URL: [Link]

  • Thiophene. Wikipedia. URL: [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. URL: [Link]

  • Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. ACS Publications. URL: [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. URL: [Link]

  • Basicity of Aromatic amines. YouTube. URL: [Link]

  • Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. URL: [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. URL: [Link]

Sources

how to increase the solubility of (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-pyridin-4-ylthiophen-2-yl)methanamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. We will explore the physicochemical principles governing its solubility and provide validated, step-by-step protocols to help you achieve your desired experimental concentrations.

Compound Overview & Physicochemical Properties

This compound is a heterocyclic compound featuring a thiophene ring linked to a pyridine ring and a methanamine group. Its structure contains two key basic centers that dictate its solubility: the pyridine nitrogen and the primary amine nitrogen.

  • Structure:

    • A central thiophene ring, which is generally lipophilic.

    • A pyridine ring (a weak base).

    • A primary aminomethyl group (a stronger base).

  • Key Physicochemical Properties:

    • pKa Values (Estimated): The solubility of this compound is highly dependent on pH.

      • The pyridine nitrogen has an estimated pKa of approximately 5.0-5.5.

      • The primary amine has an estimated pKa of approximately 9.0-9.5.

    • Solubility Profile: Due to these basic centers, the compound is expected to be poorly soluble in neutral aqueous media but will exhibit significantly increased solubility in acidic conditions where one or both nitrogen atoms become protonated (charged).

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; compound [label=< this compound

>]; } caption="Chemical structure of the compound."

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: At neutral pH, both the pyridine and primary amine groups are predominantly in their un-ionized, free base form. This neutral form is less polar, making the molecule as a whole more lipophilic and thus poorly soluble in aqueous solutions. To achieve solubility, you must protonate one or both of these basic groups.

Q2: Which functional group is the primary driver of its pH-dependent solubility?

A2: Both basic groups contribute, but they ionize at different pH values. The pyridine nitrogen (pKa ~5.2) will become protonated first as you lower the pH. The primary amine (pKa ~9.5) is already protonated at neutral and acidic pH. Therefore, significant solubility enhancement is first observed as the pH drops below 9, with further increases as the pH is lowered below 5.

Q3: What is the most direct and common first step to try to solubilize this compound for an in vitro assay?

A3: The most straightforward and widely used method is pH adjustment . By preparing your stock solution in a dilute acidic solvent (like 0.1 M HCl) or by adding acid to your aqueous suspension, you can protonate the basic centers, forming a more soluble salt in situ.

Q4: Can co-solvents like DMSO or ethanol be used?

A4: Yes, co-solvents are a viable alternative. This compound is likely soluble in organic solvents like DMSO. However, a common issue is "crashing out" or precipitation when a concentrated DMSO stock is diluted into an aqueous buffer. This troubleshooting guide provides a protocol to mitigate this issue.

Troubleshooting Guide 1: Solubilization by pH Adjustment and Salt Formation

This is the most effective and recommended first-line approach for this class of compounds. The strategy involves converting the neutral free base into a charged salt form, which is significantly more water-soluble.

Principle of Causality: The Henderson-Hasselbalch Relationship

The solubility of a basic compound increases as the pH of the solution drops below its pKa. This is because the equilibrium shifts towards the protonated (charged) form of the molecule, which is more polar and interacts more favorably with water. For a basic drug, a pH at least 2 units below the pKa of the functional group is often recommended to ensure complete ionization and maximize solubility.[1][2][3]

dot graph "pH_Equilibrium" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

Neutral [label="R-NH2 (Insoluble)\npH > pKa"]; Protonated [label="R-NH3+ (Soluble)\npH < pKa"];

Neutral -> Protonated [label="+ H+ (Acidification)"]; Protonated -> Neutral [label="- H+ (Basification)"]; } caption="pH-dependent ionization and solubility."

Experimental Protocol: In-Situ Salt Formation for Stock Solutions
  • Weigh the Compound: Accurately weigh the required amount of this compound free base.

  • Initial Suspension: Add the compound to your desired aqueous solvent (e.g., sterile water, saline). It will likely form a suspension or slurry.

  • Acid Titration: While vigorously stirring, add a dilute acid (e.g., 0.1 M HCl or 0.1 M citric acid) dropwise.

  • Observe Dissolution: Continue adding acid and stirring until the solution becomes clear. The point of complete dissolution indicates that the compound has been converted to its more soluble salt form.

  • pH Measurement & Adjustment: Measure the final pH of the stock solution. If required for your experiment, you can carefully adjust it upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious not to raise the pH too close to the pKa, as this may cause precipitation.

  • Final Dilution: This acidic stock solution can now be diluted into your final assay buffer. The higher buffer capacity of the final medium should accommodate the small amount of acid from the stock.

Protocol: Preparation of a Stable Hydrochloride (HCl) Salt

For long-term storage and consistent results, preparing a stable salt form is a superior strategy.[4][5][6]

  • Dissolve Free Base: Dissolve the free base of your compound in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol, or diethyl ether).

  • Add Acid: Add exactly one molar equivalent of 2M HCl in diethyl ether dropwise to the stirred solution.

  • Induce Precipitation: The hydrochloride salt will typically precipitate out of the organic solvent. If it does not, you can cool the solution or add a non-polar co-solvent to induce precipitation.

  • Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

  • Verification: The resulting white/off-white solid is the hydrochloride salt, which should now be readily soluble in neutral aqueous buffers.

Counter-ion Selection for Basic Drugs
Common Counter-ions: Hydrochloride, Sulfate, Mesylate, Tartrate, Citrate, Maleate.
Considerations: The choice of the counter-ion (the acid) can influence not only solubility but also hygroscopicity, stability, and crystallinity.[2] For initial lab-scale experiments, hydrochloride is a common and effective choice.

Troubleshooting Guide 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[7][8] This is a practical method, especially when pH modification is not desirable for the experiment.

Principle of Causality: Polarity Reduction

Co-solvents like DMSO or ethanol create a more "hydrophobic-friendly" environment in the water. They disrupt the hydrogen-bonding network of water, reducing the energy required to create a cavity for the non-polar solute molecule, thereby increasing solubility.[9][10]

dot graph "Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#34A853"];

Start [label="Start: Insoluble Compound"]; pH_Adjust [label="Try pH Adjustment\n(e.g., 0.1M HCl)", fillcolor="#EA4335"]; pH_Success [label="Soluble?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Co_Solvent [label="Try Co-Solvent\n(e.g., DMSO, Ethanol)", fillcolor="#EA4335"]; Co_Success [label="Soluble?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Complexation [label="Advanced: Use Cyclodextrins", fillcolor="#EA4335"]; End_Success [label="Proceed with Experiment", shape=box, style=filled, fillcolor="#34A853"]; End_Fail [label="Consult Formulation Specialist", shape=box, style=filled, fillcolor="#5F6368"];

Start -> pH_Adjust; pH_Adjust -> pH_Success; pH_Success -> End_Success [label="Yes"]; pH_Success -> Co_Solvent [label="No"]; Co_Solvent -> Co_Success; Co_Success -> End_Success [label="Yes"]; Co_Success -> Complexation [label="No"]; Complexation -> End_Success; } caption="Solubility Enhancement Workflow."

Experimental Protocol: Preparing Solutions with Co-solvents
  • Select a Co-solvent: Common choices for in vitro work include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% co-solvent to create a high-concentration primary stock solution (e.g., 10-50 mM in DMSO). Ensure it is fully dissolved.

  • Perform Serial Dilution (Crucial Step):

    • Do NOT dilute the 100% DMSO stock directly into your final aqueous buffer in one large step. This will almost certainly cause precipitation.

    • Instead, perform a serial or stepwise dilution. First, dilute the primary stock into a solution containing a higher percentage of the co-solvent (e.g., 50% co-solvent in buffer), then dilute that intermediate stock further into the final buffer.

    • Best Practice: Aim for a final co-solvent concentration in your assay that is as low as possible (typically <1%, and often <0.1%) to avoid artifacts in biological systems.

| Comparison of Solubilization Methods | | :--- | :--- | :--- | | Method | Pros | Cons | | pH Adjustment | High solubility increase; physiologically relevant. | May not be suitable for pH-sensitive assays or compounds. | | Co-solvents | Simple to prepare; useful for non-ionizable compounds. | Can precipitate on dilution; may affect biological assay results. | | Complexation | Significant solubility enhancement; can improve stability. | Requires specific excipients; more complex formulation. |

Troubleshooting Guide 3: Complexation with Cyclodextrins

For particularly challenging cases, or for in vivo formulation, cyclodextrins can be used. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12]

Principle of Causality: Inclusion Complex Formation

The non-polar thiophene and pyridine rings of your compound can become encapsulated within the hydrophobic cavity of the cyclodextrin molecule. The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, rendering the entire complex water-soluble.[13][14]

Experimental Protocol: Kneading Method
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble choices.

  • Molar Ratio: Determine the appropriate molar ratio of drug to cyclodextrin (often starting with 1:1 or 1:2).

  • Kneading:

    • Place the cyclodextrin powder in a mortar.

    • Add a small amount of water to form a paste.

    • Slowly add your powdered compound and knead the mixture for 30-60 minutes.

    • The energy from kneading facilitates the inclusion of the drug into the cyclodextrin cavity.[13]

  • Drying and Reconstitution: Dry the resulting paste (e.g., in a vacuum oven at 40°C) to get a solid powder. This powder, which is the drug-cyclodextrin complex, can then be dissolved in water.

References

  • Bhandare, A., & Deshmukh, K. (Year N/A). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • Chaudhari, S. P. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Popescu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Unknown Author. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Available at: [Link]

  • Patel, A., & Patel, J. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Leuner, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]

  • Higashi, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Unknown Author. (Year N/A). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Mahajan, A., & Mahajan, S. C. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Mahajan, A., & Mahajan, S. C. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis. Available at: [Link]

  • Devraj, R., & Williams, L. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Kumar, L., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Ferner, R. E., & Lenney, W. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart. Available at: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia. Available at: [Link]

  • Unknown Author. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Singh, A., & Kaur, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Streng, W. H. (1984). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]

  • G., S., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

Sources

avoiding degradation of (5-pyridin-4-ylthiophen-2-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-pyridin-4-ylthiophen-2-yl)methanamine. As a leading supplier of high-purity research chemicals, we are committed to providing our clients with the necessary information to ensure the successful application and long-term stability of our products. This guide has been developed by our senior application scientists to address common questions and troubleshooting scenarios related to the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to protect the compound from light. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.

Q2: My sample of this compound has changed color from off-white to a yellowish or brownish hue. Is it still usable?

A change in color is a common indicator of degradation. While a slight discoloration may not significantly impact the purity for some applications, it is crucial to re-analyze the sample to determine its current purity before use. We recommend techniques such as HPLC-UV or LC-MS for this purpose. For applications requiring high purity, it is best to use a fresh, un-discolored sample.

Q3: I need to handle the compound outside of a controlled atmosphere. What are the key precautions?

This compound contains a primary amine and a thiophene ring, both of which can be susceptible to oxidation. When handling the compound in the open air, minimize its exposure time. Use a clean, dry spatula and weigh the required amount promptly. For extended handling, working in a glovebox or under a flow of inert gas is highly recommended.

Q4: What are the likely degradation pathways for this compound?

While specific forced degradation studies on this compound are not extensively published, based on its chemical structure, the primary points of instability are likely:

  • Oxidation: The primary amine and the electron-rich thiophene ring are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic aqueous conditions could potentially lead to degradation, though this is less common for this structure under typical laboratory conditions.

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to UV light, which can catalyze oxidative processes or other rearrangements.

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of this compound has degraded, a systematic approach is necessary to confirm this and to understand the extent of the issue. A forced degradation study is an excellent way to purposefully degrade a sample to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3]

Visualizing the Troubleshooting Workflow

start Suspected Degradation (e.g., color change, unexpected results) analytical_check Purity Assessment (HPLC-UV or LC-MS) start->analytical_check compare Compare to Certificate of Analysis analytical_check->compare decision Purity Acceptable? compare->decision use_sample Proceed with Experiment decision->use_sample Yes troubleshoot Initiate Troubleshooting & Forced Degradation Study decision->troubleshoot No end_use End use_sample->end_use end_troubleshoot End troubleshoot->end_troubleshoot

Caption: Workflow for addressing suspected sample degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[1][4][5]

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with UV or PDA detector

  • pH meter

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC-UV.

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
ThermalNone (in solution)80°C48 hours
PhotolyticNone (in solution)Per ICH Q1BAs specified
Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the chemical nature of the molecule.

cluster_oxidation Oxidative Stress (H2O2, Air, Light) parent This compound oxidation Oxidation Products parent->oxidation photodegradation Photodegradation Products parent->photodegradation UV/Vis Light imine Imine intermediate oxidation->imine Amine Oxidation sulfoxide Thiophene S-oxide oxidation->sulfoxide Thiophene Oxidation n_oxide Pyridine N-oxide oxidation->n_oxide Pyridine Oxidation

Caption: Plausible degradation pathways for the molecule.

Analytical Troubleshooting

A robust analytical method is essential for monitoring the purity of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique.

Recommended HPLC-UV Method Parameters (Starting Point)
ParameterRecommended Setting
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm or PDA for peak purity analysis
Injection Vol. 10 µL
Troubleshooting Common HPLC Issues
  • Issue: Poor Peak Shape (Tailing)

    • Cause: The basic amine group can interact with residual silanols on the silica-based column.

    • Solution: Use a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase. Ensure the pH of the mobile phase is low (around 2-3) to keep the amine protonated.

  • Issue: Ghost Peaks or Carryover

    • Cause: The compound may adsorb to parts of the HPLC system.

    • Solution: Implement a robust needle wash protocol on the autosampler. Use a stronger wash solvent (e.g., with a small amount of acid) if necessary.

  • Issue: New, Unidentified Peaks in an Aged Sample

    • Cause: These are likely degradation products.

    • Solution: If a stability-indicating method has been developed through a forced degradation study, you may be able to identify the degradants. If not, LC-MS analysis is recommended to identify the mass of the new impurities, which can help in elucidating their structures.

References

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. [Link]

Sources

Technical Support Center: Synthesis of (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-pyridin-4-ylthiophen-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls associated with this synthesis.

Introduction

This compound is a valuable heterocyclic building block in drug discovery, incorporating both a pyridine and a thiophene moiety. The synthesis, while conceptually straightforward, often involves a multi-step sequence that presents several challenges, from cross-coupling reactions to the final functional group transformation and purification. This guide focuses on the most common synthetic approach: a Suzuki-Miyaura cross-coupling to form the C-C bond between the pyridine and thiophene rings, followed by the conversion of a handle, such as an aldehyde or nitrile, to the final aminomethyl group.

Synthetic Pathway Overview

A prevalent and logical pathway to the target molecule involves two key stages. Understanding this workflow is crucial for diagnosing issues at each step.

Synthetic_Workflow cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Amine Formation A Thiophene Precursor (e.g., 5-bromothiophene-2-carbaldehyde) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Pyridine-4-boronic Acid B->C D 5-(pyridin-4-yl)thiophene-2-carbaldehyde C->D Yields can vary E Reductive Amination (e.g., NH4OAc, NaBH3CN) D->E F Target Molecule: This compound E->F Purification is key Troubleshooting_Suzuki start Low Suzuki Yield q1 Is Palladium Black visible? start->q1 a1_yes Catalyst Deactivation. Improve degassing. Check ligand stability. q1->a1_yes Yes q2 Protodeboronation suspected? q1->q2 No end Improved Yield a1_yes->end a2_yes Use boronate ester (pinacol/MIDA). Optimize base (try K3PO4). Minimize reaction time. q2->a2_yes Yes q3 Starting material remains? q2->q3 No a2_yes->end a3_yes Change ligand to bulkier phosphine. Increase temperature cautiously. Verify catalyst activity. a3_yes->end

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Category 2: Reductive Amination & Amine Handling

Question 3: My reductive amination of 5-(pyridin-4-yl)thiophene-2-carbaldehyde is messy and gives multiple products. How can I improve selectivity?

Answer: Reductive amination is a powerful tool but requires careful control to avoid side reactions. [1]

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally preferred over the more reactive sodium borohydride (NaBH₄). They are milder and selectively reduce the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6) to promote imine formation without significantly reducing the starting aldehyde or causing decomposition. Acetic acid is a common additive for this purpose.

  • Ammonia Source: Using a stable ammonium salt like ammonium acetate or ammonium chloride is often more reliable than bubbling ammonia gas.

  • Over-alkylation: The primary amine product can sometimes react with another molecule of the aldehyde to form a secondary amine. Using a large excess of the ammonia source can help minimize this.

Question 4: The purification of the final amine product by silica gel chromatography is difficult. The product streaks badly or doesn't elute. What are my options?

Answer: This is a classic problem when purifying basic amines on acidic silica gel. [2]The lone pair on the nitrogen atoms (both on the pyridine and the primary amine) interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and recovery. [2][3]

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol). [2][4]This competitively blocks the acidic sites on the silica.

  • Use a Different Stationary Phase: Amine-functionalized or "basic" silica columns are commercially available and can provide excellent separation without the need for mobile phase modifiers. [2]Basic alumina is another alternative.

  • Salt Formation and Extraction: An acid-base extraction can be a highly effective purification technique. [3][4]

    • Dissolve the crude product in an organic solvent (like Ethyl Acetate or DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer carefully with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.

    • Extract the free-based amine product back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate to get the purified product.

Category 3: Stability and Storage

Question 5: Does the final product, this compound, have any known stability issues?

Answer: While specific stability data for this exact molecule is not widely published, primary amines, especially aminomethyl-heterocycles, can be susceptible to degradation.

  • Oxidation: The primary amine can be susceptible to air oxidation over time, which may lead to discoloration (often turning yellow or brown). [4]It is best stored under an inert atmosphere (N₂ or Ar).

  • Light Sensitivity: Many aromatic and heterocyclic compounds are sensitive to light. It is recommended to store the product in an amber vial or otherwise protected from light. [5]

  • Storage Conditions: For long-term storage, keeping the material cold (-20°C or 4°C) is advisable to slow down potential degradation pathways. [5][6]Avoid repeated freeze-thaw cycles. [6]Stability should always be confirmed by re-analyzing older samples before use. [7]

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of a 5-bromothiophene derivative with pyridine-4-boronic acid.

Reagent/ParameterRecommendationRationale
Thiophene Partner 5-Bromothiophene-2-carbaldehyde (1.0 eq)Commercially available starting point.
Boronic Acid Pyridine-4-boronic acid (1.2-1.5 eq)A slight excess helps drive the reaction to completion.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)A reliable catalyst for many heteroaryl couplings. [8]
Base K₃PO₄ (3.0 eq)Often superior to carbonates for these substrates. [9]
Solvent Dioxane/H₂O (4:1 or 5:1 v/v)A common and effective solvent system. [9]
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation.

Step-by-Step Procedure:

  • To a round-bottom flask, add 5-bromothiophene-2-carbaldehyde, pyridine-4-boronic acid, and K₃PO₄.

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Add the degassed Dioxane/H₂O solvent mixture via syringe, followed by the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Proceed with a standard aqueous workup.

Protocol 2: Reductive Amination of the Aldehyde

This protocol describes the conversion of the intermediate aldehyde to the target primary amine.

Reagent/ParameterRecommendationRationale
Aldehyde 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq)The product from the Suzuki coupling.
Amine Source Ammonium Acetate (7-10 eq)Acts as both the nitrogen source and a buffer.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)Mildly selective for the iminium ion.
Solvent Methanol (MeOH)A polar protic solvent that works well for this reaction.
Additive Acetic Acid (optional)To maintain a slightly acidic pH if needed.
Temperature Room TemperatureTypically sufficient for this transformation.

Step-by-Step Procedure:

  • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde and ammonium acetate in methanol.

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium cyanoborohydride in one portion. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature overnight.

  • Monitor for the disappearance of the intermediate imine by TLC or LCMS.

  • Carefully quench the reaction by adding dilute aqueous HCl to destroy excess reducing agent (perform in a fume hood as HCN gas may evolve).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Purify the resulting aqueous solution using the acid-base extraction described in Question 4 .

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary).
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Reddit r/Chempros. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination.
  • Reddit r/labrats. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide - organic synthesis.
  • CPMP. (2003). Guideline on Stability Testing.
  • PubMed. (n.d.). Stability of Morphine, Codeine, and 6-acetylmorphine in Blood at Different Sampling and Storage Conditions.
  • ResearchGate. (n.d.). Stability and Compatibility of Alfentanil Hydrochloride and Morphine Sulfate in Polypropylene Syringes.
  • Reddit r/Chempros. (n.d.). Amine workup.
  • MDPI. (2023). An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.

Sources

Technical Support Center: Refining Protocols for (5-pyridin-4-ylthiophen-2-yl)methanamine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of (5-pyridin-4-ylthiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to facilitate your experimental success. The protocols and advice provided herein are based on established chemical principles and extensive experience in synthetic organic chemistry.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule with significant potential in medicinal chemistry and materials science. Its structure presents several reactive sites that can be selectively functionalized to generate a diverse library of derivatives. The key reactive centers are the primary aminomethyl group, the pyridine nitrogen, and the thiophene ring. Understanding the relative reactivity of these sites is crucial for achieving the desired chemical transformation.

This guide will focus on the functionalization of the primary amine, a common handle for introducing a variety of substituents. We will also address the potential for reactions at other sites and provide strategies to ensure chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in functionalizing this compound?

A1: The primary challenges include:

  • Chemoselectivity: The presence of two basic nitrogen atoms (the primary amine and the pyridine nitrogen) requires careful selection of reaction conditions to achieve selective functionalization. The primary amine is generally more nucleophilic than the pyridine nitrogen, but the pyridine nitrogen can be protonated or can coordinate to Lewis acids, influencing the reactivity of the molecule.

  • Side Reactions: The electron-rich thiophene ring can be susceptible to electrophilic attack under certain conditions. Over-alkylation or acylation of the primary amine can also occur.

  • Purification: The polar nature of the pyridine and amine functionalities can make purification of the final products challenging. Chromatographic separation may require specialized techniques.[1]

  • Stability: The thiophene ring can be sensitive to strongly acidic or oxidizing conditions.

Q2: Should I protect the primary amine before attempting other functionalizations?

A2: Protecting the primary amine is a highly recommended strategy, especially when targeting modifications on the pyridine or thiophene rings. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[2]

Q3: How can I selectively functionalize the pyridine nitrogen?

A3: Selective N-alkylation of the pyridine ring in the presence of a primary amine is challenging. It is generally advisable to first protect the primary amine (e.g., as a Boc-carbamate). The resulting protected intermediate can then be subjected to N-alkylation of the pyridine ring using alkyl halides or other electrophiles.

Q4: What are the best methods for purifying my functionalized products?

A4: Purification strategies will depend on the polarity of your product.

  • Column Chromatography: Silica gel chromatography is a common method. For polar compounds, using a more polar mobile phase system like dichloromethane/methanol or ethyl acetate/methanol may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce peak tailing for basic compounds.[3]

  • Reversed-Phase HPLC: For highly polar compounds, reversed-phase chromatography (C18 column) with a water/acetonitrile or water/methanol mobile phase, often with a TFA or formic acid modifier, can be effective.[4]

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the functionalization of this compound.

Issue 1: Low Yield or No Reaction in N-Acylation
Potential Cause Troubleshooting Steps
Incomplete activation of the carboxylic acid If using a coupling agent like EDC/HOBt, ensure all reagents are anhydrous. Allow sufficient time for the activation of the carboxylic acid before adding the amine.
Poor solubility of starting materials Try a different solvent system. A mixture of a polar aprotic solvent like DMF or DMA with a less polar solvent like DCM can improve solubility.
Deactivation of the amine If the reaction is run under acidic conditions, the primary amine can be protonated, reducing its nucleophilicity. Ensure the reaction is run under neutral or slightly basic conditions.
Steric hindrance If using a bulky acylating agent or carboxylic acid, the reaction may be slow. Increase the reaction temperature or use a more reactive acylating agent (e.g., an acyl chloride).
Issue 2: Multiple Products in N-Alkylation
Potential Cause Troubleshooting Steps
Over-alkylation (dialkylation of the primary amine) Use a 1:1 stoichiometry of the amine to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. Running the reaction at a lower temperature can also favor mono-alkylation.[5]
Alkylation of the pyridine nitrogen Protect the primary amine with a Boc group before attempting alkylation if the pyridine nitrogen is the desired site of reaction. If the primary amine is the target, the greater nucleophilicity of the primary amine usually favors its reaction, but side reactions on the pyridine can occur, especially at higher temperatures.
Formation of quaternary ammonium salt Avoid using highly reactive alkylating agents in large excess. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed.
Issue 3: Difficulty in Removing the Boc Protecting Group
Potential Cause Troubleshooting Steps
Incomplete reaction Ensure a sufficient excess of acid (e.g., TFA or HCl in dioxane) is used.[6] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Formation of t-butylated byproducts The t-butyl cation generated during deprotection can alkylate the electron-rich thiophene ring. Add a scavenger like anisole or thioanisole to the reaction mixture to trap the t-butyl cation.
Product instability under acidic conditions If the final product is acid-sensitive, consider alternative protecting groups that can be removed under neutral or basic conditions (e.g., Fmoc).

Experimental Protocols

Protocol 1: Boc-Protection of this compound

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the N-Boc protected product.

Expected Outcome: A white to off-white solid. The yield should be in the range of 85-95%.

Protocol 2: N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the primary amine with a carboxylic acid using a coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Precursor

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group. This requires a halogenated derivative of the starting material (e.g., a bromo- or iodo-substituted thiophene or pyridine ring). The primary amine should be Boc-protected prior to this reaction.

Materials:

  • N-Boc-(5-(bromo/iodo)-pyridin-4-ylthiophen-2-yl)methanamine or N-Boc-(5-pyridin-4-yl-(bromo/iodo)-thiophen-2-yl)methanamine (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water as a co-solvent)

Procedure:

  • To a reaction vessel, add the halogenated starting material, the boronic acid/ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Workflow for Functionalization

Functionalization_Workflow Start Start: This compound Boc_Protect Boc Protection ((Boc)₂O, Base) Start->Boc_Protect Acylation N-Acylation (R-COOH, Coupling Agent) Start->Acylation Alkylation N-Alkylation (R-X, Base) Start->Alkylation Protected_Amine N-Boc Protected Intermediate Boc_Protect->Protected_Amine Suzuki Suzuki Coupling (Requires Halogenated Precursor) Protected_Amine->Suzuki Final_Product_Acyl N-Acylated Product Acylation->Final_Product_Acyl Final_Product_Alkyl N-Alkylated Product Alkylation->Final_Product_Alkyl Deprotection Boc Deprotection (TFA or HCl) Suzuki->Deprotection Final_Product Functionalized Product Deprotection->Final_Product

Caption: General workflow for the functionalization of this compound.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield or No Reaction Check_Reagents Are all reagents pure and anhydrous? Start->Check_Reagents Yes1 Yes Check_Reagents->Yes1 No1 No Check_Reagents->No1 Check_Conditions Are reaction conditions (temp, time) optimal? Yes2 Yes Check_Conditions->Yes2 No2 No Check_Conditions->No2 Check_Solubility Are all starting materials soluble? Yes3 Yes Check_Solubility->Yes3 No3 No Check_Solubility->No3 Check_Stoichiometry Is the stoichiometry of reagents correct? Yes4 Yes Check_Stoichiometry->Yes4 No4 No Check_Stoichiometry->No4 Yes1->Check_Conditions Purify_Reagents Purify/dry reagents and solvents. No1->Purify_Reagents Yes2->Check_Solubility Optimize_Conditions Screen temperature and reaction time. No2->Optimize_Conditions Yes3->Check_Stoichiometry Change__Solvent Change__Solvent No3->Change__Solvent Consider_Catalyst Consider catalyst deactivation or alternative catalysts. Yes4->Consider_Catalyst Adjust_Stoichiometry Verify and adjust reagent amounts. No4->Adjust_Stoichiometry Change_Solvent Try a different solvent or co-solvent.

Caption: Decision tree for troubleshooting low reaction yields.

References

  • RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of (5-pyridin-4-ylthiophen-2-yl)methanamine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the multi-step synthesis of this important heterocyclic amine, offering insights grounded in established chemical principles and practical experience.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between a thiophene precursor and a pyridine moiety to yield 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde functional group to the desired primary amine, this compound.

This guide is structured to address potential issues at each of these critical stages.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is showing low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatics are often traced back to a few key factors. First, ensure the integrity of your palladium catalyst and ligand; they are susceptible to deactivation by oxygen.[1] Proper degassing of solvents and reaction vessels is critical.[2] Secondly, the choice of base and solvent system is crucial. For heteroaromatic substrates, a milder base like potassium carbonate or cesium carbonate can be more effective than stronger bases which may promote side reactions.[3] A solvent system of dioxane/water or toluene/ethanol/water is a good starting point.[2]

Q2: I am observing significant byproduct formation during the reductive amination step. What are the likely side reactions?

A2: The most common side reaction in reductive amination with ammonia is the formation of secondary and tertiary amines through over-alkylation of the primary amine product.[4] This occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde. To minimize this, a significant excess of ammonia is typically used to outcompete the primary amine in the reaction with the aldehyde.[4] Another potential byproduct is the corresponding alcohol, formed from the direct reduction of the aldehyde. This can be minimized by using a reducing agent that is more selective for the imine intermediate, such as sodium triacetoxyborohydride.[5][6]

Q3: What is the best method for purifying the final product, this compound?

A3: Due to the basic nature of the amine, purification by standard silica gel column chromatography can be challenging due to strong interactions with the acidic silica.[7][8] This can lead to peak tailing and poor separation. To mitigate this, you can either treat the silica with a competing amine like triethylamine in your eluent system or use an amine-functionalized silica gel for chromatography.[7][8] Reversed-phase chromatography with an alkaline mobile phase can also be an effective purification strategy.[8]

Q4: What are the key safety precautions when handling the reagents for this synthesis?

A4: When using organoboronic acids, it is important to store them in a cool, dry place under an inert atmosphere to prevent decomposition.[9] Organotin reagents, if used in a Stille coupling, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10] All glassware that comes into contact with organotin compounds should be decontaminated by soaking in bleach overnight before standard cleaning procedures.[11][12]

III. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This section addresses specific issues you may encounter during the synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents 1. Reagent Prep & Degassing (5-bromothiophene-2-carbaldehyde, pyridine-4-boronic acid, base) solvent 2. Solvent Addition (Degassed Dioxane/Water) reagents->solvent Inert Atmosphere catalyst 3. Catalyst Addition (e.g., Pd(PPh3)4) solvent->catalyst reaction 4. Reaction (Heat under Inert Atmosphere) catalyst->reaction workup 5. Workup & Extraction reaction->workup purification 6. Purification (Column Chromatography) workup->purification

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Scenarios & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst; Presence of oxygen; Inappropriate base or solvent; Steric hindrance.[2][3]Use a fresh, high-quality palladium catalyst and ligand. Ensure thorough degassing of all solvents and the reaction vessel.[2] Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/ethanol/water).[2] For sterically hindered substrates, consider using a more active catalyst system, such as one with a Buchwald-type ligand (e.g., XPhos, SPhos).
Formation of Homocoupled Byproducts Presence of oxygen; Incomplete reaction.Rigorously exclude oxygen from the reaction mixture. Consider adding a phase-transfer catalyst to improve reaction rates and drive the reaction to completion.
Dehalogenation of Starting Material Presence of a hydride source (e.g., certain solvents or bases).[3]Avoid using amine bases or alcohol solvents that can act as hydride donors.[3] Switch to an inorganic base like K₃PO₄.
Difficulty in Removing Palladium Catalyst Incomplete precipitation of palladium; Complexation of palladium with the product.After the reaction, consider treating the mixture with a palladium scavenger. During workup, filtration through a pad of celite can help remove precipitated palladium.

IV. Troubleshooting Guide: Reductive Amination

This section provides guidance on addressing challenges during the conversion of 5-(pyridin-4-yl)thiophene-2-carbaldehyde to this compound.

Experimental Workflow: Reductive Amination

aldehyde 1. Aldehyde & Ammonia (5-(pyridin-4-yl)thiophene-2-carbaldehyde, excess ammonia) imine 2. Imine Formation (Mildly acidic conditions) aldehyde->imine reduction 3. Reduction (Add reducing agent, e.g., NaBH(OAc)3) imine->reduction workup 4. Quench & Workup reduction->workup purification 5. Purification (Amine-functionalized silica) workup->purification

Caption: General workflow for the reductive amination of an aldehyde with ammonia.

Troubleshooting Scenarios & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Formation of Secondary/Tertiary Amines Insufficient excess of ammonia; Reaction temperature too high.[4]Use a large excess of ammonia (e.g., as a solution in an alcohol or as ammonium acetate) to favor the formation of the primary amine.[4][13] Maintain a moderate reaction temperature to control the rate of subsequent alkylation.
Presence of Unreacted Aldehyde Incomplete imine formation; Inactive reducing agent.Ensure the pH is mildly acidic (around 4-5) to promote imine formation.[6] Use a fresh, high-quality reducing agent. If using NaBH₃CN, be aware that its reducing power is pH-dependent.[5][14]
Formation of the Corresponding Alcohol Use of a non-selective reducing agent.Employ a reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]
Difficult Purification Strong interaction of the basic amine with silica gel.[7][8]Use an amine-functionalized silica column for chromatography.[7][8] Alternatively, add a small amount of a competing amine (e.g., 1-2% triethylamine) to the eluent.[8] Reversed-phase chromatography with a high pH mobile phase is also a viable option.[8]

V. Scale-Up Considerations

Scaling up the synthesis of this compound from the lab to a pilot or industrial scale presents a unique set of challenges that require careful planning and process optimization.[15][16][17]

Key Scale-Up Challenges and Mitigation Strategies
Challenge Mitigation Strategy
Exothermic Reactions For the Suzuki-Miyaura coupling, which can be exothermic, ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the temperature.
Mixing and Mass Transfer In larger reactors, inefficient mixing can lead to localized "hot spots" and increased byproduct formation. Use appropriately designed impellers and baffles to ensure efficient mixing. For heterogeneous reactions, ensure adequate agitation to facilitate mass transfer between phases.
Catalyst Removal Removing residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs) is critical.[15] Investigate the use of palladium scavengers or specialized filtration techniques (e.g., tangential flow filtration) at scale.
Impurity Profile Impurities that are minor at the lab scale can become significant at a larger scale.[15] Develop robust analytical methods to track the formation of key impurities throughout the process. Re-optimize reaction conditions to minimize the formation of critical impurities.
Solvent Handling and Recovery Large volumes of solvents pose safety and environmental concerns. Select solvents with favorable safety profiles and consider implementing solvent recovery and recycling processes to improve the sustainability of the synthesis.[17]
Product Isolation and Drying Crystallization is often the preferred method for isolating the final product at scale as it can significantly improve purity. Develop a robust crystallization procedure with well-defined parameters (solvent system, cooling profile, etc.). Ensure the drying process is optimized to remove residual solvents without causing product degradation.

VI. Analytical Characterization

Robust analytical methods are essential for monitoring reaction progress, identifying intermediates and byproducts, and ensuring the purity of the final product.

Analytical Technique Application
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and product purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of intermediates, byproducts, and the final product.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the starting materials, intermediate, and final product.[19]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities.

VII. Safety and Handling

Safe laboratory practice is paramount when performing any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Reagent Handling:

    • Organoboronic Acids: Store in a cool, dry place under an inert atmosphere.[9] Handle quickly to minimize exposure to air and moisture.

    • Palladium Catalysts: Many palladium catalysts are air-sensitive and should be handled under an inert atmosphere.

    • Reducing Agents: Handle with care as they can be reactive with water and air.

    • Ammonia: Use in a well-ventilated area and be aware of its corrosive and irritant properties.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Pay special attention to waste streams containing heavy metals like palladium.

By carefully considering the guidance provided in this technical support center, researchers, scientists, and drug development professionals can navigate the challenges associated with the synthesis and scale-up of this compound, leading to a more efficient and robust manufacturing process.

VIII. References

  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem Technical Support Team. December 2025.

  • Problems with Suzuki coupling. Reddit. r/Chempros. June 14, 2025.

  • Is there an easy way to purify organic amines? Biotage. January 19, 2023.

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. January 15, 2025.

  • Essential Safety and Operational Protocols for Handling Organotin Compounds. BenchChem.

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support Team. December 2025.

  • Scaling Up API Syntheses. Pharmaceutical Technology.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Multistep Continuous-Flow Processes for the Preparation of Heterocyclic Active Pharmaceutical Ingredients. ResearchGate.

  • Reductive amination. Wikipedia.

  • Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. January 22, 2025.

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. August 1, 2016.

  • Aldehydes and Ketones to Amines. Chemistry Steps.

  • How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. December 22, 2014.

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. February 10, 2023.

  • How should I manage glassware that came in contact with organotin compounds? Reddit. September 1, 2017.

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.

  • Dealing with Organotin reactions. ECHEMI.

  • Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.

  • Reductive Amination, and How It Works. Master Organic Chemistry. September 1, 2017.

  • Reductive Amination. Chemistry Steps.

  • Green Aspects of Scale-Up Synthesis of Some APIs, Drug Candidates Under Development or Their Critical Intermediates. ResearchGate.

  • Working with Hazardous Chemicals. Organic Syntheses. January 12, 2009.

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. March 30, 2025.

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. July 22, 2022.

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry.

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. December 15, 2021.

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. ResearchGate. October 24, 2025.

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. December 10, 2024.

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.

  • Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. BenchChem.

  • [BMIM]OAc promoted one-pot synthesis of pyrazolo[4',3':5,6]pyrido[2,3. PubMed. January 2, 2026.

  • One pot synthesis of penta substituted pyridine 2-amino-6-((2-aminophenyl) sulfanyl). CHEMISTRY & BIOLOGY INTERFACE.

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.

  • Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. ResearchGate. August 7, 2025.

  • ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed.

  • [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. PMC. January 2, 2026.

  • The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. February 28, 2017.amide derivatives as potential anti-inflammatory substances. February 28, 2017.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of (5-pyridin-4-ylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The molecule (5-pyridin-4-ylthiophen-2-yl)methanamine, a compound featuring interconnected pyridine and thiophene rings, represents a scaffold with significant potential in drug discovery due to the diverse biological activities associated with these heterocycles.[1][2] The unambiguous confirmation of its molecular structure is paramount to understanding its chemical reactivity, biological activity, and to ensure the reproducibility of scientific findings.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural confirmation of this compound. As a senior application scientist, my focus extends beyond procedural steps to the underlying scientific rationale, ensuring that each method is presented as a self-validating system for robust structural determination.

The Imperative of Multi-Technique Structural Verification

A single analytical technique rarely provides the complete structural picture. Instead, a synergistic approach, leveraging the strengths of multiple methodologies, is essential for irrefutable structural confirmation. This guide will compare and contrast three pivotal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Compound This compound NMR NMR Spectroscopy (Connectivity & Environment) Compound->NMR Provides MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS Provides XRay X-ray Crystallography (3D Atomic Arrangement) Compound->XRay Provides Confirmation Unambiguous Structural Confirmation NMR->Confirmation MS->Confirmation XRay->Confirmation

Caption: Interplay of analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and thiophene rings, as well as the aminomethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen in the pyridine ring and the sulfur in the thiophene ring.

  • Pyridine Protons: The protons on the pyridine ring will likely appear as doublets in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom.[4] The protons ortho to the nitrogen (H-2' and H-6') would be the most downfield, while the protons meta to the nitrogen (H-3' and H-5') would be slightly upfield.

  • Thiophene Protons: The thiophene ring protons are expected to appear as doublets in the aromatic region (δ 6.5-7.5 ppm).[5] The coupling constants between adjacent thiophene protons are typically in the range of 3-5 Hz.

  • Aminomethyl Protons: The methylene protons of the methanamine group (CH₂) will likely appear as a singlet around δ 3.5-4.5 ppm. The adjacent amine protons (NH₂) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate in the range of δ 120-150 ppm. The carbon atom attached to the nitrogen will be the most downfield.[6]

  • Thiophene Carbons: The thiophene carbons typically appear between δ 120-145 ppm.[5]

  • Aminomethyl Carbon: The carbon of the CH₂ group will be found in the aliphatic region, likely around δ 40-50 ppm.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set a spectral width of approximately 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system (e.g., within the pyridine and thiophene rings).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

start Dissolve Sample H1 ¹H NMR Acquisition start->H1 C13 ¹³C NMR Acquisition start->C13 D2 2D NMR (COSY, HSQC, HMBC) H1->D2 C13->D2 process Data Processing & Interpretation D2->process structure Connectivity Map process->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[7] It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum

For this compound (C₁₀H₁₀N₂S), the expected monoisotopic mass is approximately 190.0565 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z = 190 would be expected.

The fragmentation pattern will be dictated by the stability of the resulting fragments. Key fragmentations could include:

  • Loss of the aminomethyl group: Cleavage of the bond between the thiophene ring and the methanamine group could lead to a fragment corresponding to the pyridinyl-thiophene cation.

  • Cleavage of the thiophene ring: Thiophene rings can undergo characteristic fragmentation, often involving the loss of CS or a retro-Diels-Alder type reaction.[2]

  • Fragmentation of the pyridine ring: The pyridine ring can lose HCN or other small neutral molecules.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for observing the molecular ion with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

start Sample Introduction ionize Ionization (e.g., EI, ESI) start->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum detect->spectrum interpret Interpretation (Molecular Ion & Fragmentation) spectrum->interpret mw_frag Molecular Weight & Substructures interpret->mw_frag

Caption: General workflow for mass spectrometry analysis.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[8] It provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Expected Crystal Structure

The crystal structure of this compound would reveal the planarity of the thiophene and pyridine rings and the dihedral angle between them. Intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, would also be elucidated, providing insights into the crystal packing.[9]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

start Grow Single Crystal mount Mount Crystal start->mount diffract X-ray Diffraction mount->diffract solve Structure Solution diffract->solve refine Structure Refinement solve->refine structure 3D Atomic Structure refine->structure

Caption: The process of single-crystal X-ray crystallography.

Comparative Summary of Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionsX-ray diffraction by a crystal lattice
Sample Phase SolutionGas/Solid/SolutionSolid (single crystal)
Information Connectivity, chemical environmentMolecular weight, fragmentation3D atomic arrangement, bond lengths/angles
Strengths Detailed structural information in solutionHigh sensitivity, molecular formulaUnambiguous 3D structure
Limitations Can be complex to interpret, lower sensitivityIsomers can be difficult to distinguishRequires high-quality single crystals

Conclusion

The structural confirmation of this compound necessitates a multi-faceted analytical approach. NMR spectroscopy serves to map the covalent framework and the chemical environment of each atom in solution. Mass spectrometry provides the crucial confirmation of the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Finally, single-crystal X-ray crystallography, when feasible, delivers the definitive and highly precise three-dimensional structure in the solid state. By integrating the data from these complementary techniques, researchers can achieve an unequivocal and comprehensive understanding of the molecular architecture, which is a critical prerequisite for any further investigation into the chemical and biological properties of this promising heterocyclic compound.

References

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry.
  • Supporting Information for N-benzyl-1-(thiophen-2-yl)methanamine. (n.d.). The Royal Society of Chemistry.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
  • Gronowitz, S., et al. (2006). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.
  • PubChem. (n.d.). (5-Pyridin-3-ylfuran-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2022). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 27(15), 4987.
  • Singh, P., & Kumar, A. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 87(10), 1269-1272.
  • Al-Hourani, B. J., et al. (2019). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2019(4), M1091.
  • ResearchGate. (2021).
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
  • Hrytsai, I. I., et al. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances.
  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1436-1447.
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia.
  • Naghiyev, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]

  • ResearchGate. (n.d.).
  • Suryadevara, S., et al. (2022). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate.
  • ResearchGate. (n.d.). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones.
  • PubChem. (n.d.). Pyridin-4-yl(thian-4-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (5-Pyridin-4-ylsulfanyl-2-pyridinyl)methanamine. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2024).
  • PubMed. (2010). Synthesis, characterization, and photophysical properties of a thiophene-functionalized bis(pyrazolyl) pyridine (BPP) tricarbonyl rhenium(I) complex.
  • ResearchGate. (2024).
  • SpectraBase. (n.d.). BIS-(2-FLUORO-PYRIDIN-4-YL) - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Comparative Analysis of (5-pyridin-4-ylthiophen-2-yl)methanamine and Structurally Related Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic scaffolds is a cornerstone of rational drug design. The unique electronic and steric properties of moieties such as pyridine and thiophene offer a versatile toolkit for modulating pharmacological activity. This guide provides a detailed comparative analysis of (5-pyridin-4-ylthiophen-2-yl)methanamine , a molecule of significant interest, alongside a curated selection of structurally analogous compounds. By examining their synthesis, physicochemical properties, and biological activities, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the structure-activity relationships (SAR) within this chemical space and to inform the design of next-generation therapeutic agents.

Introduction to the Core Scaffold: The Promise of Pyridinyl-Thiophenyl Methanamines

The conjugation of a pyridine ring, a ubiquitous motif in numerous pharmaceuticals, with a thiophene ring, a bioisostere of the phenyl group with distinct electronic characteristics, presents a compelling scaffold for interacting with a variety of biological targets. The appended methanamine group further introduces a basic center, capable of forming crucial hydrogen bonds and salt bridges within protein active sites. While this compound itself is a relatively novel entity with limited published data, its structural components suggest potential applications in areas such as oncology and enzyme inhibition. This guide, therefore, undertakes a comparative study with closely related, better-characterized compounds to elucidate the potential of this promising molecular architecture.

Selection of Comparative Compounds

Due to the nascent stage of research surrounding this compound, a direct comparative analysis is challenging. Consequently, we have selected a series of analogs that share key structural features, allowing for an inferential analysis of the core scaffold's potential. The chosen compounds are:

  • N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: This analog replaces the thiophene ring with a 1,3,4-thiadiazole, altering the electronic distribution and hydrogen bonding capacity of the five-membered ring.

  • (5-pyridin-3-ylfuran-2-yl)methanamine: The substitution of the thiophene with a furan ring allows for an exploration of the impact of the heteroatom (sulfur vs. oxygen) on the molecule's properties and activity.

  • Phenyl(pyridin-2-yl)methanamine: This compound removes the five-membered heterocyclic ring, replacing it with a phenyl group, providing a baseline for understanding the contribution of the thiophene moiety.

  • (5-phenylfuran-2-yl)methanamine: This analog combines the furan ring with a phenyl group, offering a point of comparison to both the pyridinyl-furan and pyridinyl-thiophene structures.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental data for our target compound and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound) C₁₀H₁₀N₂S190.27Not availableNot availableNot available
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideC₁₄H₁₀N₄OS282.32Not availableNot availableNot available
(5-pyridin-3-ylfuran-2-yl)methanamineC₁₀H₁₀N₂O174.20Not availableNot availableNot available
Phenyl(pyridin-2-yl)methanamineC₁₂H₁₂N₂184.24312.2122-125Low in water
(5-phenylfuran-2-yl)methanamineC₁₁H₁₁NO173.21Not availableNot availableNot available

Note: Experimental data for some compounds is limited. The table will be updated as more information becomes available.

Structural Relationships and Rationale

The structural similarities and differences between the selected compounds provide a logical framework for a structure-activity relationship (SAR) study. The following diagram illustrates these relationships.

G A This compound (Target Compound) B N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide A->B Thiophene -> Thiadiazole -CH2NH2 -> -NHCOPh C (5-pyridin-3-ylfuran-2-yl)methanamine A->C Thiophene -> Furan D Phenyl(pyridin-2-yl)methanamine A->D Thiophene -> Phenyl E (5-phenylfuran-2-yl)methanamine C->E Pyridine -> Phenyl

Caption: Structural relationships of the comparative compounds.

The rationale behind these comparisons is to systematically probe the influence of:

  • The five-membered heterocycle: Comparing thiophene, thiadiazole, and furan will shed light on the role of heteroatom identity and aromaticity.

  • The aromatic substituent: Contrasting the pyridine and phenyl rings will help delineate the importance of the nitrogen atom in the pyridine ring for biological activity.

  • The linker and terminal group: The difference between a simple methanamine and a more complex benzamide group will highlight the impact of this region on target engagement.

Plausible Synthetic Route for this compound

While a definitive synthesis for this compound has not been reported in the literature, a plausible route can be proposed based on established synthetic methodologies for similar compounds, such as the synthesis of 2-(bromomethyl)-5-aryl-thiophenes. A potential synthetic workflow is outlined below.

G cluster_0 Suzuki Coupling cluster_1 Reductive Amination A 2-bromo-5-formylthiophene C 5-(pyridin-4-yl)thiophene-2-carbaldehyde A->C B Pyridine-4-boronic acid B->C D 5-(pyridin-4-yl)thiophene-2-carbaldehyde F This compound D->F E Ammonia/Ammonium salt E->F

Caption: Proposed synthetic workflow for the target compound.

Step-by-step Methodology:

  • Suzuki Coupling: 2-bromo-5-formylthiophene would be coupled with pyridine-4-boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). This reaction would form the C-C bond between the thiophene and pyridine rings to yield 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

  • Reductive Amination: The resulting aldehyde would then be subjected to reductive amination. This can be achieved by treating the aldehyde with a source of ammonia (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to produce the target primary amine, this compound.

This proposed synthesis is robust and relies on well-established, high-yielding reactions, making it a viable approach for the preparation of the target compound for further investigation.

Comparative Biological Activity

The true potential of a compound scaffold lies in its biological activity. Given the structural motifs present, a likely therapeutic area for these compounds is oncology. Therefore, we will focus our comparative analysis on their cytotoxic effects against cancer cell lines. The following table summarizes available data.

CompoundBiological Target/AssayCell LineActivity (IC₅₀/EC₅₀)Reference
This compound) Not availableNot availableNot available-
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesCytotoxicity (MTT assay)PC3 (Prostate Cancer)Varies with substitution (some derivatives show high activity)[1]
(5-pyridin-3-ylfuran-2-yl)methanamineNot availableNot availableNot available-
Phenyl(pyridin-2-yl)methanamineNot availableNot availableNot available-
(5-phenylfuran-2-yl)methanamine derivativesSIRT2 Inhibition-A potent derivative showed an IC₅₀ of 2.47 μM[2]

Analysis of Biological Data:

The available data, though not directly comparable, offers valuable insights. The N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have demonstrated significant cytotoxicity against prostate cancer cells, highlighting the potential of the pyridinyl-heterocycle scaffold in oncology.[1] Furthermore, derivatives of (5-phenylfuran-2-yl)methanamine are potent inhibitors of SIRT2, a histone deacetylase implicated in cancer and neurodegenerative diseases.[2] This suggests that the broader class of compounds, including our target molecule, may also exhibit enzyme inhibitory activity.

The lack of data for this compound and some of its closer analogs underscores the need for further experimental evaluation. A standardized screening protocol is essential for a direct and meaningful comparison.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To enable a direct comparison of the cytotoxic potential of these compounds, a standardized in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).

    • Include wells with medium and DMSO only as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

This standardized protocol will allow for a robust and reproducible comparison of the cytotoxic potential of this compound and its analogs.

Potential Signaling Pathways and Mechanisms of Action

The structural features of these compounds suggest several potential mechanisms of action and signaling pathways they might modulate. For instance, the pyridinyl-heterocyclic core is present in many kinase inhibitors.

cluster_0 Kinase Inhibition Pathway A Pyridinyl-Thiophenyl Compound C ATP Binding Site A->C Binds to B Kinase (e.g., EGFR, VEGFR) D Downstream Signaling (e.g., MAPK, PI3K/Akt) C->D Inhibits Phosphorylation E Cell Proliferation, Survival, Angiogenesis D->E Inhibits F Apoptosis E->F Leads to

Caption: Potential kinase inhibition pathway.

Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase. The pyridine and thiophene rings of our target compound can engage in hydrophobic and aromatic interactions within the ATP-binding pocket, while the methanamine group can form hydrogen bonds with key residues. By inhibiting kinases that are often overactive in cancer, such as EGFR or VEGFR, these compounds could block downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis.

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of this compound and a selection of its structural analogs. While direct experimental data on the target compound is scarce, the analysis of related structures suggests that the pyridinyl-thiophenyl methanamine scaffold holds significant promise as a template for the development of novel therapeutic agents, particularly in the field of oncology.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis of this compound is the immediate next step to enable its biological evaluation.

  • In Vitro Screening: A comprehensive screening of the target compound and its analogs against a panel of cancer cell lines and relevant enzymes (e.g., kinases, histone deacetylases) is crucial to establish a clear SAR.

  • Lead Optimization: Based on the initial screening results, further structural modifications can be made to optimize potency, selectivity, and pharmacokinetic properties.

By systematically exploring the chemical space around this promising scaffold, the scientific community can unlock its full therapeutic potential.

References

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165–172. [Link]

  • ChemBK. (n.d.). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6529. [Link]

  • MDPI. (2020). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 25(21), 5089. [Link]

  • ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]- 1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1235-1246. [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(13), 5109. [Link]

  • Iraqi National Journal of Chemistry. (2018). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry, (2)46. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165-172. [Link]

  • Wu, J., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a. Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1363-1377. [Link]

  • Google Patents. (n.d.). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • PubMed Central. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2732. [Link]

  • Bulgarian Chemical Communications. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(4), 527-532. [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 225-236. [Link]

  • RSC Publishing. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Medicinal Chemistry, 14(6), 1109-1124. [Link]

  • MDPI. (2019). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 24(18), 3291. [Link]

  • MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(13), 5174. [Link]

  • ResearchGate. (2015). Biological studies of some new substituted phenyl pyrazol pyridin-2-amine derivatives. Journal of Saudi Chemical Society, 19(5), 529-537. [Link]

  • ResearchGate. (2020). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • ResearchGate. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. Journal of Pharmacy and Pharmacology, 69(2), 213-222. [Link]

  • ResearchGate. (2000). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. Tetrahedron: Asymmetry, 11(16), 3345-3350. [Link]

Sources

A Comparative Guide to Validating the Biological Activity of (5-pyridin-4-ylthiophen-2-yl)methanamine as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of (5-pyridin-4-ylthiophen-2-yl)methanamine (hereafter designated as PTM) as a potential inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). Given the prevalence of the pyridinyl-thiophene scaffold in kinase inhibitors, this document outlines a hypothesis-driven, multi-tiered experimental approach to rigorously characterize the biochemical and cellular activity of PTM in comparison to established p38 MAPK inhibitors.[1][2][3][4][5][6][7][8]

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a host of inflammatory diseases.[9][10][11] The discovery of potent and selective p38 MAPK inhibitors is therefore of significant interest in drug development. This guide details the necessary protocols, from initial biochemical potency assessment to cellular target engagement and selectivity profiling, providing researchers with a self-validating system to ascertain the therapeutic potential of novel compounds like PTM.

Foundational Hypothesis: The Pyridinyl-Thiophene Scaffold as a p38 MAPK Pharmacophore

The chemical structure of PTM, featuring a pyridinyl group linked to a thiophene ring, is a well-established pharmacophore in the design of kinase inhibitors. Specifically, the pyridinyl imidazole motif is a hallmark of highly potent p38 MAPK inhibitors, such as SB203580, which function by competing with ATP for binding in the kinase's active site.[5][9] Our central hypothesis is that PTM leverages this structural motif to selectively inhibit the catalytic activity of p38 MAPK. To validate this, a systematic comparison against a known inhibitor is essential.

Comparator Compound Selection:

  • SB203580: A widely characterized, first-generation pyridinyl imidazole inhibitor of p38α and p38β.[9][12] It serves as an essential benchmark for potency and cellular activity. However, its potential for off-target effects at higher concentrations necessitates careful interpretation of data.[9][13][14]

Experimental Validation Workflow

A tiered approach is proposed to systematically evaluate the biological activity of PTM. This workflow ensures that each experimental stage builds upon the last, providing a comprehensive and validated dataset.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Selectivity & Safety biochem_assay Biochemical Assay (ADP-Glo™) ic50 Determine IC50 vs. p38α biochem_assay->ic50 Quantify ADP production cell_assay Cell-Based Assay (LPS-Stimulated PBMCs) ic50->cell_assay Confirm biochemical potency target_engagement Measure Downstream Substrate Phosphorylation cell_assay->target_engagement Assess cellular potency selectivity Kinase Selectivity Panel target_engagement->selectivity Assess specificity cytotoxicity Cytotoxicity Assay (MTS Assay)

Caption: Proposed experimental workflow for validating PTM's biological activity.

Tier 1: Biochemical Potency and IC50 Determination

The initial step is to quantify the direct inhibitory effect of PTM on purified p38α kinase activity. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and suitability for high-throughput screening.[15][16][17][18][19]

Principle of the ADP-Glo™ Assay: This luminescent assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which then fuels a luciferase reaction, generating a light signal that is directly proportional to kinase activity.[15][16][20]

Detailed Protocol: p38α ADP-Glo™ Kinase Assay[20]
  • Reagent Preparation:

    • Prepare a 2X kinase buffer (80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).

    • Prepare a 2X substrate/ATP mix containing recombinant ATF-2 substrate and 20µM ATP in kinase buffer.

    • Serially dilute PTM and the comparator, SB203580, in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted compound (or DMSO for control).

    • Add 2 µl of purified recombinant p38α enzyme.

    • Initiate the reaction by adding 2 µl of the 2X substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Table (Illustrative)
CompoundTargetIC50 (nM)
PTM p38α50
SB203580 p38α350[12]

Tier 2: Cellular Target Engagement and Functional Consequences

Demonstrating that PTM can access its intracellular target and inhibit the p38 MAPK pathway in a cellular context is a critical validation step. This is achieved by measuring the phosphorylation of downstream targets in response to a pro-inflammatory stimulus like Lipopolysaccharide (LPS).[11][21][22]

G LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates TNFa TNF-α Production MK2->TNFa PTM PTM / SB203580 PTM->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway upon LPS stimulation.

Detailed Protocol: LPS-Stimulated PBMC Assay[23][24]
  • Cell Culture:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

    • Plate PBMCs at a density of 2 x 10⁶ cells/well in a 96-well plate in RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of PTM or SB203580 for 30-60 minutes at 37°C.

    • Stimulate the cells with 1 µg/ml of LPS for 15-30 minutes (for phosphorylation analysis) or 4-24 hours (for cytokine analysis).

  • Endpoint Analysis (Phospho-p38):

    • Lyse the cells and quantify the levels of phosphorylated p38 (Thr180/Tyr182) using a cell-based ELISA kit.[23][24] This confirms that the compound does not inhibit the upstream activation of p38 itself, a key characteristic of ATP-competitive inhibitors.[11]

  • Endpoint Analysis (Cytokine Release):

    • After the longer incubation, centrifuge the plates and collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a standard ELISA kit.

Comparative Data Table (Illustrative)
CompoundCellular Assay (LPS-stimulated PBMCs)IC50 (nM)
PTM TNF-α Release150
SB203580 TNF-α Release350[25]

Tier 3: Selectivity and Safety Profiling

A therapeutically viable inhibitor must be selective for its intended target to minimize off-target effects and potential toxicity.

Kinase Selectivity Profiling

To assess the selectivity of PTM, it should be screened against a broad panel of kinases. Commercial services offer comprehensive profiling against hundreds of kinases.[26][27][28][29]

Protocol:

  • Submit PTM to a kinase profiling service (e.g., Reaction Biology, Promega).

  • Screen at a single high concentration (e.g., 1 µM) to identify potential off-target hits.

  • For any kinases showing significant inhibition (>70%), perform follow-up IC50 determinations to quantify the degree of selectivity.[27]

Cytotoxicity Assessment

It is crucial to ensure that the observed inhibition of cellular functions is due to specific pathway modulation and not general cytotoxicity. The MTS assay is a reliable colorimetric method for assessing cell viability.[30]

Detailed Protocol: MTS Assay [31][32][33]

  • Cell Plating: Plate a relevant cell line (e.g., PBMCs or HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of PTM for 24-48 hours.

  • Reagent Addition: Add 20 µl of a combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This guide presents a logical and rigorous workflow for the initial validation of this compound as a p38 MAPK inhibitor. By following this multi-tiered approach—from biochemical characterization to cellular target engagement and selectivity profiling—researchers can generate a robust data package. Positive results from this validation cascade would strongly support the progression of PTM into more advanced preclinical studies, including in vivo models of inflammatory disease, to fully ascertain its therapeutic potential.

References

  • Cuenda, A. et al. (1995). SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 364:229-233. Available at: [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. J Biol Chem. 275(10):7395-402. Available at: [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochem J. 351(Pt 1):95-105. Available at: [Link]

  • Chmiel, D., et al. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. Int. J. Mol. Sci. 22, 12423. Available at: [Link]

  • Bio-Rad. (n.d.). MTS Cell Proliferation Assay Kit User Manual. Retrieved from [Link]

  • Chauhan, P. M., et al. (2021). Examples of biologically active 4‐pyridone, thiophene, and pyridine‐heterocycles. Tetrahedron Lett. Available at: [Link]

  • Gonzalez, A. M., et al. (2014). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 15(1), 1-12. Available at: [Link]

  • ResearchGate. (n.d.). LPS activates p38 MAPK, p42/44 MAPK and JNK in PBMCs and non-PBMCs in vitro. Retrieved from [Link]

  • Biovision. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]

  • University of Central Florida. (2022). Thiophene-pyridine Compounds as Therapeutic and Prophylactic Antimalarials. Retrieved from [Link]

  • Regan, J., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 255-260. Available at: [Link]

  • Mohammadhosseini, N., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 14(3), 779–786. Available at: [Link]

  • Kim, D. K., et al. (2010). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4768-4772. Available at: [Link]

  • Lin, A. H., et al. (2009). Mechanisms of LPS-induced CD40 Expression in Human Peripheral Blood Monocytic Cells. Journal of Surgical Research, 156(2), 221-227. Available at: [Link]

  • Regan, J., et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(22), 3345-3348. Available at: [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. Available at: [Link]

  • Regan, J., et al. (2003). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 13(17), 2931-2934. Available at: [Link]

  • Elkins, J. M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(19), 6435-6450. Available at: [Link]

  • Neuhaus, R., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Cellular Physiology and Biochemistry, 36(5), 1871-1882. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of polysubstituted pyridines. Retrieved from [Link]

  • Szabo, P. A., et al. (2021). Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28. Frontiers in Immunology, 12, 679946. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Wang, Y., et al. (2002). The Role of Activation of p38 MAPK Induced by LPS in TNF-alpha Gene Expression. Zhongguo Wei Zhong Bing Ji Jiu Yi Xue, 14(10), 598-601. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of (5-pyridin-4-ylthiophen-2-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, (5-pyridin-4-ylthiophen-2-yl)methanamine stands out as a valuable scaffold, integrating the distinct electronic properties of both pyridine and thiophene rings. This guide provides a comprehensive comparison of the primary synthetic methodologies to construct this key intermediate, offering insights into the strategic choices that underpin each approach. The discussion is tailored for researchers and drug development professionals, emphasizing not just the protocols but the rationale behind them to facilitate informed decisions in complex synthetic campaigns.

Introduction to the Target Molecule

This compound is a bifunctional molecule with significant potential in medicinal chemistry. The pyridine moiety can act as a hydrogen bond acceptor and influence solubility and metabolic stability, while the thiophene ring serves as a versatile linker. The primary amine provides a crucial handle for further functionalization, allowing for the construction of amides, sulfonamides, and other derivatives to explore structure-activity relationships (SAR). The efficient and scalable synthesis of this compound is therefore of paramount importance.

Core Synthetic Strategies

Two principal retrosynthetic disconnections guide the synthesis of this compound. The first approach focuses on the late-stage introduction of the aminomethyl group to a pre-formed bi-aryl scaffold. The second strategy involves the coupling of two heterocyclic rings, one of which already bears the aminomethyl functionality or a suitable precursor.

Method 1: Reductive Amination of a Bi-Aryl Aldehyde Intermediate

This is arguably the most convergent and widely applicable strategy. It relies on the initial construction of the 5-(pyridin-4-yl)thiophene-2-carbaldehyde intermediate, followed by a reductive amination to furnish the target primary amine.

Workflow Diagram

cluster_0 Synthesis of Aldehyde Intermediate cluster_1 Final Amine Synthesis A 5-Bromothiophene-2-carbaldehyde C Suzuki-Miyaura Coupling A->C B Pyridine-4-boronic acid B->C D 5-(Pyridin-4-yl)thiophene-2-carbaldehyde C->D E Reductive Amination D->E F This compound E->F

Caption: Workflow for the reductive amination strategy.

Rationale and Key Considerations

The success of this method hinges on the efficient synthesis of the key aldehyde intermediate, 5-(pyridin-4-yl)thiophene-2-carbaldehyde[1]. The Suzuki-Miyaura cross-coupling is the reaction of choice for this transformation due to its high functional group tolerance and generally good yields[2][3]. The choice of coupling partners is critical. Coupling 5-bromothiophene-2-carbaldehyde with pyridine-4-boronic acid is a common approach. The electron-withdrawing nature of the formyl group on the thiophene can influence the reactivity of the C-Br bond.

Reductive amination is a robust and well-established method for converting aldehydes to amines.[4] The use of a mild reducing agent such as sodium triacetoxyborohydride is often preferred as it is selective for the imine intermediate and tolerates a wide range of functional groups.[4]

Experimental Protocols

Protocol 1A: Synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde via Suzuki-Miyaura Coupling

  • To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq) to the reaction vessel.[5][6]

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

Protocol 1B: Reductive Amination

  • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and stir until dissolved.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Basify the mixture with aqueous NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Method 2: Suzuki-Miyaura Coupling with a Pre-functionalized Thiophene

This approach involves coupling a pyridine derivative with a thiophene that already contains the aminomethyl group, which is typically protected to prevent side reactions.

Workflow Diagram

cluster_0 Synthesis of Thiophene Intermediate cluster_1 Final Coupling and Deprotection A 5-Bromothiophene-2-carbaldehyde B Protection & Reduction A->B C (5-Bromothiophen-2-yl)methanamine (protected) B->C E Suzuki-Miyaura Coupling C->E D Pyridine-4-boronic acid D->E F Protected Target Molecule E->F G Deprotection F->G H This compound G->H

Caption: Workflow for the pre-functionalized thiophene strategy.

Rationale and Key Considerations

This strategy can be advantageous if the reductive amination in the final step of Method 1 proves to be low-yielding or problematic. The key intermediate is (5-bromothiophen-2-yl)methanamine[7], which can be synthesized from 5-bromothiophene-2-carbaldehyde. The primary amine must be protected, for example as a Boc-carbamate, to be compatible with the Suzuki-Miyaura coupling conditions. The choice of protecting group is crucial; it must be stable to the coupling conditions but readily cleavable in the final step.

Experimental Protocols

Protocol 2A: Synthesis of tert-butyl (5-bromothiophen-2-yl)methylcarbamate

  • Perform a reductive amination on 5-bromothiophene-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride as described in Protocol 1B to obtain (5-bromothiophen-2-yl)methanamine.

  • To a solution of (5-bromothiophen-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the Boc-protected amine.

Protocol 2B: Suzuki-Miyaura Coupling

  • Follow the procedure outlined in Protocol 1A, using tert-butyl (5-bromothiophen-2-yl)methylcarbamate as the thiophene coupling partner.

Protocol 2C: Boc Deprotection

  • Dissolve the product from Protocol 2B in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt of this compound.

Method 3: Reduction of a Nitrile Intermediate

A third, less common, but viable approach involves the synthesis of 5-(pyridin-4-yl)thiophene-2-carbonitrile, followed by reduction of the nitrile to the primary amine.

Workflow Diagram

cluster_0 Synthesis of Nitrile Intermediate cluster_1 Final Amine Synthesis A 5-Bromothiophene-2-carbonitrile C Suzuki-Miyaura Coupling A->C B Pyridine-4-boronic acid B->C D 5-(Pyridin-4-yl)thiophene-2-carbonitrile C->D E Nitrile Reduction D->E F This compound E->F

Caption: Workflow for the nitrile reduction strategy.

Rationale and Key Considerations

This method is attractive due to the stability of the nitrile group to many reaction conditions. The key intermediate, 5-(pyridin-4-yl)thiophene-2-carbonitrile, can be synthesized via a Suzuki-Miyaura coupling of 5-bromothiophene-2-carbonitrile and pyridine-4-boronic acid. The final reduction of the nitrile can be achieved using various reagents, such as lithium aluminum hydride (LAH) or catalytic hydrogenation. The choice of reducing agent will depend on the other functional groups present in the molecule.

Experimental Protocols

Protocol 3A: Synthesis of 5-(Pyridin-4-yl)thiophene-2-carbonitrile

  • Follow the procedure in Protocol 1A, using 5-bromothiophene-2-carbonitrile as the starting material.

Protocol 3B: Nitrile Reduction

  • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of 5-(pyridin-4-yl)thiophene-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparison of Synthesis Methods

FeatureMethod 1: Reductive AminationMethod 2: Pre-functionalized SuzukiMethod 3: Nitrile Reduction
Overall Strategy Convergent, late-stage aminationLinear, early-stage functionalizationConvergent, late-stage reduction
Key Intermediate 5-(Pyridin-4-yl)thiophene-2-carbaldehyde(5-Bromothiophen-2-yl)methanamine (protected)5-(Pyridin-4-yl)thiophene-2-carbonitrile
Typical Yields Good to excellent for both stepsGood for Suzuki, can be variable for protection/deprotectionGood for Suzuki, can be high for reduction
Advantages - Highly convergent- Aldehyde is a versatile intermediate- Avoids protection/deprotection steps- Amine introduced early- May be better if late-stage amination is problematic- Nitrile is a stable functional group- Potentially high-yielding final step
Disadvantages - Reductive amination conditions need optimization- Requires extra protection/deprotection steps- More linear synthesis- LAH is a hazardous reagent- Nitrile synthesis may be challenging
Scalability Generally goodCan be less efficient due to more stepsGood, but LAH use can be a concern on a large scale
Safety Standard laboratory proceduresStandard laboratory proceduresRequires careful handling of LAH

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the research program, including scale, available starting materials, and the need for analogues.

  • Method 1 (Reductive Amination) is often the most efficient and convergent approach, making it ideal for initial exploration and smaller-scale synthesis. The key aldehyde intermediate also serves as a branching point for the synthesis of other derivatives.

  • Method 2 (Pre-functionalized Suzuki) provides a solid alternative if the final reductive amination step of Method 1 is problematic. The additional protection and deprotection steps make it a more linear and potentially less atom-economical route.

  • Method 3 (Nitrile Reduction) is a viable option, particularly if the corresponding nitrile intermediate is readily available or easily synthesized. The use of powerful reducing agents like LAH requires careful consideration of safety, especially at a larger scale.

Ultimately, a thorough evaluation of the pros and cons of each method, coupled with preliminary experimental validation, will enable the selection of the most appropriate and effective synthetic strategy for the successful production of this compound.

References

Sources

A Technical Guide to the Structure-Activity Relationship of (5-pyridin-4-ylthiophen-2-yl)methanamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (5-pyridin-4-ylthiophen-2-yl)methanamine, a key scaffold in the development of potent and selective kinase inhibitors. We will delve into the critical structural modifications that influence biological activity, with a particular focus on Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal therapeutic target in inflammatory diseases and cancer. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this class of compounds.

Introduction: The Significance of the Pyridinyl-Thiophene Scaffold and TAK1 Inhibition

The this compound core represents a privileged scaffold in medicinal chemistry. The fusion of a thiophene ring, a versatile five-membered heterocycle, with a pyridine ring provides a rigid framework that can be strategically decorated with various functional groups to modulate target affinity, selectivity, and pharmacokinetic properties. This scaffold has been particularly successful in the design of inhibitors for TAK1.

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central signaling node that mediates inflammatory and pro-survival pathways.[1] It is activated by a range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as Toll-like receptor (TLR) ligands.[1] Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, making it a compelling target for therapeutic intervention. However, the development of selective TAK1 inhibitors has been challenging due to the high degree of conservation in the ATP-binding site across the human kinome.[2] Early TAK1 inhibitors often suffered from off-target effects, highlighting the critical need for a deep understanding of the SAR to design highly selective molecules.[2]

This guide will dissect the key structural features of this compound analogs and related scaffolds that govern their inhibitory activity against TAK1 and other kinases. We will explore how subtle modifications to different parts of the molecule can lead to significant changes in potency and selectivity, providing a rational basis for the design of next-generation kinase inhibitors.

Core Scaffold Analysis and Key Interaction Points

The inhibitory activity of compounds based on the pyridinyl-thiophene scaffold is largely dictated by their ability to interact with key residues within the ATP-binding pocket of the target kinase. For TAK1, these interactions typically involve:

  • Hinge-Binding Region: The pyridine nitrogen atom is crucial for forming a hydrogen bond with the backbone amide of a residue in the hinge region of the kinase, a critical anchoring point for many ATP-competitive inhibitors.

  • Hydrophobic Pockets: The thiophene ring and its substituents can occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.

  • Solvent-Exposed Region: The methanamine group and its modifications extend towards the solvent-exposed region of the ATP-binding site, providing an avenue for introducing functionalities that can enhance selectivity and improve physicochemical properties.

The following diagram illustrates the general binding mode of a this compound analog within the ATP-binding site of a kinase.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (e.g., Met107 in TAK1) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front pyridine Pyridine Ring pyridine->hinge H-bond thiophene Thiophene Ring thiophene->hydrophobic_pocket Hydrophobic Interaction methanamine Methanamine Side Chain methanamine->solvent_front Tuning for Selectivity & PK

Caption: Generalized binding mode of the pyridinyl-thiophene scaffold.

Structure-Activity Relationship Studies: A Case Study with Pyrimidine-Based TAK1 Inhibitors

Modifications of the Hinge-Binding Moiety (R2)

The core pyrimidine in these analogs serves as the primary hinge-binder. The SAR data reveals that even small modifications to this core can have a profound impact on activity.

CompoundR2 ModificationTAK1 IC50 (nM)[4]MEK1 IC50 (nM)[4]
15 5-H130>1000
2 5-Cl5.178
16 5-CN>1000>1000
  • Rationale: The introduction of a chlorine atom at the 5-position of the pyrimidine ring (compound 2 ) resulted in a significant increase in potency against TAK1 compared to the unsubstituted analog (compound 15 ).[4] This is likely due to favorable interactions with the methionine gatekeeper residue in TAK1.[3] Conversely, a larger cyano group at the same position (compound 16 ) abrogated activity, suggesting steric hindrance.[3]

Exploration of the Solvent-Exposed Region (R3)

The aniline tail of these inhibitors extends into the solvent-exposed region, providing a crucial handle for optimizing selectivity and physicochemical properties.

CompoundR3 ModificationTAK1 IC50 (nM)[4]MEK1 IC50 (nM)[4]
2 4-(4-methylpiperazin-1-yl)aniline5.178
19 4-morpholinylaniline4.829
20 3-morpholinylaniline2.516
21 3-(4-methylpiperazin-1-yl)aniline2.613
  • Rationale: Switching the substitution on the aniline tail from the 4-position to the 3-position (e.g., comparing compound 19 with 20 , and 2 with 21 ) slightly increased potency against both TAK1 and MEK1.[4] The choice of the cyclic amine (piperazine vs. morpholine) also influenced activity and selectivity. These modifications highlight the importance of probing the topology of the solvent-exposed region to optimize inhibitor binding.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of kinase inhibitors.

General Synthetic Procedure for 2,4-Disubstituted Pyrimidine Analogs

A general synthetic route to the 2,4-disubstituted pyrimidine core involves a sequential nucleophilic aromatic substitution, as described by Tan et al.[3]

start 2,4,5-trichloropyrimidine intermediate1 Intermediate A start->intermediate1 i) 2-nitrophenol, K2CO3, DMSO intermediate2 Intermediate B intermediate1->intermediate2 ii) Aniline derivative, TFA, 2-BuOH final_product Final Product intermediate2->final_product iii) Reduction (e.g., Raney Ni, H2) iv) Acylation (e.g., acryloyl chloride)

Caption: Synthetic scheme for 2,4-disubstituted pyrimidine TAK1 inhibitors.

Step-by-Step Protocol:

  • Step i: To a solution of 2,4,5-trichloropyrimidine in dimethyl sulfoxide (DMSO), add potassium carbonate followed by the desired nitrophenol. Stir the reaction at room temperature until completion.

  • Step ii: To the resulting intermediate, add the appropriate aniline derivative and trifluoroacetic acid (TFA) in 2-butanol. Heat the reaction mixture to facilitate the substitution.

  • Step iii: Reduce the nitro group of the intermediate using a standard procedure, such as hydrogenation with Raney nickel as a catalyst, to yield the corresponding aniline.

  • Step iv: Acylate the newly formed aniline with an appropriate acylating agent (e.g., acryloyl chloride) in the presence of a base to obtain the final covalent inhibitor.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

The inhibitory potency of the synthesized compounds against TAK1 and other kinases can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, the europium-labeled anti-tag antibody, and the fluorescent tracer.

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate on a fluorescence plate reader, measuring the emission at two different wavelengths (for the acceptor and donor fluorophores).

  • Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value.

The Path Forward: Designing Selective TAK1 Inhibitors

The SAR data from related scaffolds provides a clear roadmap for the rational design of novel this compound analogs with improved potency and selectivity. Key strategies include:

  • Systematic Modification of the Thiophene Ring: Introduction of small alkyl or halogen substituents on the thiophene ring can probe for additional hydrophobic interactions and modulate the electronic properties of the scaffold.

  • Exploration of the Methanamine Side Chain: The amine functionality can be derivatized to introduce a variety of functional groups. This position is ideal for incorporating moieties that can exploit differences in the solvent-exposed regions between TAK1 and off-target kinases, thereby enhancing selectivity.

  • Covalent Targeting: As demonstrated with the pyrimidine series, the incorporation of a reactive group (e.g., an acrylamide) can lead to the development of covalent inhibitors that target a non-catalytic cysteine residue near the active site, often resulting in increased potency and duration of action. The presence of Cys174 near the DFG motif in TAK1 makes this an attractive strategy.[3][4]

The discovery of NG25, a potent dual inhibitor of TAK1 and MAP4K2, underscores the importance of comprehensive kinome profiling to understand the selectivity of any new inhibitor.[1] While potent inhibition of the primary target is essential, achieving a clean selectivity profile is paramount for minimizing off-target toxicities and ensuring a favorable therapeutic window.

Conclusion

The this compound scaffold remains a highly promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, guided by both empirical data from related series and structure-based drug design, is crucial for success. By systematically exploring the chemical space around this core structure and employing robust biological evaluation methods, it is possible to design next-generation inhibitors with superior potency, selectivity, and drug-like properties for the treatment of a wide range of human diseases.

References

  • Tan, L., et al. (2015). Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196. [Link]

  • Mifflin, L., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Philosophical Transactions of the Royal Society B, 375(1805), 20190351. [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 838-846. [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PMC. [Link]

Sources

performance comparison of (5-pyridin-4-ylthiophen-2-yl)methanamine in different assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Assay Performance of (5-pyridin-4-ylthiophen-2-yl)methanamine and its Analogs as Novel Kinase Inhibitors

Authored by: [Your Name/Lab Name], Senior Application Scientist

In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The compound this compound represents a promising, yet under-characterized, scaffold. Its heterocyclic structure, featuring both a pyridine and a thiophene moiety, is reminiscent of motifs found in numerous FDA-approved kinase inhibitors. This guide provides a comprehensive framework for evaluating the in vitro and in-cell performance of this compound and its analogs. We will use the well-characterized Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis, as our primary target for this illustrative case study. The methodologies and principles detailed herein are, however, broadly applicable to a range of other kinase targets.

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just protocols, but the strategic rationale behind assay selection and data interpretation, ensuring a robust and translatable preclinical data package.

The Scientific Rationale: Why Focus on Kinase Inhibition?

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The chemical scaffold of this compound, containing a hydrogen bond donor (the amine) and acceptor (the pyridine nitrogen), is well-suited for interaction with the highly conserved ATP-binding pocket of protein kinases.

Our selected target, VEGFR2, is a receptor tyrosine kinase whose activation is a key step in angiogenesis, the formation of new blood vessels. In tumors, pathological angiogenesis is essential for providing the nutrients and oxygen required for growth and metastasis. Therefore, inhibitors of VEGFR2 are a proven therapeutic strategy in oncology.

Comparative Framework: Establishing a Baseline

To meaningfully interpret the performance of a novel compound, it is essential to benchmark it against established standards. For our VEGFR2-focused assays, we will use Sunitinib as our primary comparator. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, with potent activity against VEGFR2, that is approved for the treatment of renal cell carcinoma and other cancers.

CompoundStructureKey Features
This compound this compoundPyridin-yl-thiophen scaffold, potential for ATP-mimetic interactions.
Sunitinib SunitinibIndolinone core, established multi-kinase inhibitor, clinical benchmark.

The Assay Cascade: From Biochemical Potency to Cellular Function

A robust evaluation of a potential kinase inhibitor follows a logical progression, often referred to as an "assay cascade." This approach starts with direct, biochemical assays of target engagement and inhibition, followed by more complex, cell-based assays that assess the compound's effects in a more physiologically relevant context.

Assay_Cascade cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) B Mechanism of Action: Enzyme Kinetics (e.g., Michaelis-Menten) A->B Determine IC50 C Target Engagement: Cellular Phosphorylation Assay (e.g., Western Blot) B->C Transition to Cellular Context D Functional Outcome: Cell Proliferation Assay (e.g., MTT / CellTiter-Glo) C->D Confirm On-Target Effect Western_Blot_Workflow A HUVEC Culture & Serum Starvation B Pre-treat with Inhibitor (Test Compound or Sunitinib) A->B C Stimulate with VEGF B->C D Cell Lysis C->D E Protein Quantification (BCA) D->E F SDS-PAGE & Transfer E->F G Antibody Probing (1. pVEGFR2, 2. Total VEGFR2) F->G H Imaging & Densitometry G->H

Caption: Workflow for assessing cellular target engagement via Western Blot.

Cell-Based Functional Assay: Inhibition of Cell Proliferation

The ultimate goal of a VEGFR2 inhibitor in an oncology context is to prevent the proliferation of cells that depend on its signaling. HUVECs, when stimulated with VEGF, undergo proliferation. This provides a functional readout of the entire signaling pathway downstream of the receptor.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a low density (e.g., 5,000 cells/well) in low-serum media.

  • Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound or Sunitinib in the presence of a pro-proliferative concentration of VEGF (e.g., 20 ng/mL).

  • Incubation:

    • Incubate the plates for 72 hours to allow for cell proliferation.

  • MTT Addition and Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

The absorbance is directly proportional to the number of viable cells. Normalize the data to the VEGF-treated control (0% inhibition) and a no-cell control (100% inhibition). Plot the results to determine the GI50 (the concentration required to inhibit cell growth by 50%).

Summary of Performance and Future Directions

The comprehensive evaluation of this compound requires a multi-assay approach to build a compelling case for its therapeutic potential.

AssayParameter MeasuredPurposeComparator
ADP-Glo™ IC50 (Biochemical)Measures direct, potent inhibition of the isolated enzyme.Sunitinib
Western Blot IC50 (Cellular)Confirms cell permeability and on-target activity in a cellular context.Sunitinib
MTT Assay GI50 (Functional)Measures the impact on a key downstream biological process (proliferation).Sunitinib

A successful lead candidate would ideally exhibit high potency in the biochemical assay (low nM IC50), which translates to on-target cellular activity and, ultimately, a functional anti-proliferative effect at similar concentrations. A significant drop-off in potency from the biochemical to the cellular assays may indicate poor cell permeability or off-target effects, requiring further medicinal chemistry optimization.

Future work should include kinase selectivity profiling against a broad panel of kinases to understand the compound's specificity, as well as ADME/Tox studies to assess its drug-like properties.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target. Nature. [Link]

  • U.S. Food and Drug Administration. (2006). FDA approval for sunitinib malate. FDA. [Link]

Benchmarking (5-pyridin-4-ylthiophen-2-yl)methanamine: A Comparative Guide for Potential Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[4][5] Dysregulation of HDAC activity is implicated in a range of pathologies, most notably in cancer, where it can lead to the silencing of tumor suppressor genes.[2][3] Consequently, HDAC inhibitors have emerged as a significant class of anti-cancer therapeutics, with several agents approved for the treatment of hematologic malignancies.[1][3][6]

This guide introduces (5-pyridin-4-ylthiophen-2-yl)methanamine, a novel compound with structural motifs suggestive of potential HDAC inhibitory activity. In the absence of established biological data for this molecule, we propose a rigorous, scientifically grounded framework for its evaluation. This document will serve as a comprehensive guide for researchers to benchmark this compound against well-characterized, clinically relevant HDAC inhibitors. We will provide the rationale for experimental design, detailed protocols, and a comparative analysis of established benchmarks: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589).

The Candidate: this compound

This compound is a small molecule featuring a pyridine ring linked to a thiophene core. While its specific biological targets are yet to be elucidated, its heterocyclic structure is reminiscent of moieties found in other enzyme inhibitors. This structural similarity provides the impetus for a thorough investigation into its potential as an HDAC inhibitor.

The Benchmarks: Established HDAC Inhibitors

A meaningful evaluation of a novel compound requires comparison against industry-standard benchmarks. We have selected three FDA-approved HDAC inhibitors that represent different chemical classes and exhibit distinct inhibitory profiles.

InhibitorChemical ClassApproval StatusKey Characteristics
Vorinostat (SAHA) Hydroxamic AcidFDA-approved for Cutaneous T-Cell Lymphoma (CTCL)[3][7]Pan-HDAC inhibitor, affecting class I and II HDACs.[7][8] Binds to the zinc ion in the active site of HDACs.[8][9]
Romidepsin (FK228) Cyclic DepsipeptideFDA-approved for CTCL and Peripheral T-Cell Lymphoma (PTCL)[10][11][12]Potent inhibitor of class I HDACs.[13] It is a prodrug that requires intracellular reduction to its active form.[12][13]
Panobinostat (LBH589) Hydroxamic AcidApproved for Multiple Myeloma[14][15]A potent pan-HDAC inhibitor that blocks the enzymatic activity of HDACs at nanomolar concentrations.[14][16]

Experimental Design: A Multi-faceted Approach to Characterization

To comprehensively assess the potential of this compound as an HDAC inhibitor, a tiered experimental approach is recommended. This workflow is designed to first establish its activity and potency, then to determine its selectivity, and finally to evaluate its effects in a cellular context.

G cluster_0 Tier 1: In Vitro Activity & Potency cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Activity In_Vitro_HDAC_Activity_Assay In Vitro HDAC Activity Assay (Fluorogenic) IC50_Determination IC50 Determination (Dose-Response) In_Vitro_HDAC_Activity_Assay->IC50_Determination Determine Potency HDAC_Isoform_Panel HDAC Isoform Selectivity Panel IC50_Determination->HDAC_Isoform_Panel Assess Specificity Cellular_Histone_Acetylation_Assay Cellular Histone Acetylation Assay (Western Blot or In-Cell ELISA) HDAC_Isoform_Panel->Cellular_Histone_Acetylation_Assay Confirm Target Engagement Cell_Proliferation_Assay Cell Proliferation Assay Cellular_Histone_Acetylation_Assay->Cell_Proliferation_Assay Evaluate Phenotypic Effect

Caption: A tiered experimental workflow for characterizing novel HDAC inhibitors.

Detailed Experimental Protocols

In Vitro HDAC Activity and Potency Determination

The initial step is to ascertain whether this compound inhibits HDAC activity in a cell-free system. A fluorogenic assay is a robust and high-throughput method for this purpose.[17][18]

Protocol: Fluorogenic In Vitro HDAC Activity Assay

  • Reagents and Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1]

    • Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent).

    • Test compounds: this compound, Vorinostat, Romidepsin, Panobinostat, and a vehicle control (e.g., DMSO).

    • 96-well black microplates.

    • Fluorimeter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and benchmark inhibitors in assay buffer.

    • In a 96-well plate, add the HDAC enzyme to the assay buffer.

    • Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence using a fluorimeter (e.g., excitation at 360 nm and emission at 460 nm).

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

HDAC Isoform Selectivity Profiling

Understanding the selectivity of a novel inhibitor is critical.[19][20] A broad-spectrum inhibitor may have different therapeutic applications and toxicity profiles compared to an isoform-selective one.

Protocol: HDAC Isoform Selectivity Panel

  • Reagents and Materials:

    • A panel of recombinant human HDAC isoforms (e.g., HDAC1-11).

    • Appropriate fluorogenic substrates for each HDAC class.[21]

    • The same assay buffer, developer, and instrumentation as the in vitro activity assay.

  • Procedure:

    • Perform the in vitro HDAC activity assay as described above, but in parallel for each HDAC isoform.

    • Test this compound and the benchmark inhibitors at a fixed concentration (e.g., 1 µM and 10 µM) against the panel of HDAC isoforms.

    • Calculate the percentage of inhibition for each compound against each isoform.

    • For promising candidates, determine the IC50 value for each inhibited isoform to quantify selectivity.

Cellular Histone Acetylation Assay

This assay confirms that the compound can penetrate the cell membrane and engage its target in a cellular environment, leading to an increase in histone acetylation.[1]

Protocol: Western Blot for Acetylated Histones

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa or a relevant cancer cell line).

    • Cell culture media and supplements.

    • Test compounds and benchmarks.

    • Lysis buffer.

    • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control (e.g., anti-total Histone H3 or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Treat the cells with various concentrations of this compound and the benchmark inhibitors for a defined period (e.g., 24 hours).

    • Harvest the cells and prepare whole-cell lysates.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative increase in histone acetylation.

Comparative Data Summary

The following tables provide a template for summarizing the experimental data, allowing for a direct comparison of this compound with the established inhibitors.

Table 1: In Vitro Potency (IC50, nM)

CompoundHDAC1HDAC2HDAC3HDAC6
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Vorinostat (SAHA)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Romidepsin (FK228)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Panobinostat (LBH589)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Cellular Activity

CompoundEC50 for Histone H3 Acetylation (nM)GI50 (Growth Inhibition 50%) in HeLa cells (nM)
This compoundExperimental DataExperimental Data
Vorinostat (SAHA)Literature/Experimental DataLiterature/Experimental Data
Romidepsin (FK228)Literature/Experimental DataLiterature/Experimental Data
Panobinostat (LBH589)Literature/Experimental DataLiterature/Experimental Data

Visualizing the Mechanism: The HDAC Signaling Pathway

cluster_0 Epigenetic Regulation cluster_1 Chromatin State cluster_2 Gene Expression HAT Histone Acetyltransferases (HATs) Euchromatin Euchromatin (Relaxed, Acetylated Histones) HAT->Euchromatin Acetylation HDAC Histone Deacetylases (HDACs) Heterochromatin Heterochromatin (Condensed, Deacetylated Histones) HDAC->Heterochromatin Deacetylation Inhibitor This compound & Benchmarks Inhibitor->HDAC Inhibition Activation Transcriptional Activation (e.g., Tumor Suppressor Genes) Euchromatin->Activation Repression Transcriptional Repression Heterochromatin->Repression

Sources

A Comparative Guide to the Synthesis and Evaluation of (5-pyridin-4-ylthiophen-2-yl)methanamine and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-pyridin-4-ylthiophen-2-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust comparative framework. We will explore a projected synthesis, detail relevant experimental protocols, and compare its anticipated properties with structurally related analogs for which experimental data is available. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of the pyridinyl-thiophene scaffold.

Introduction: The Pyridinyl-Thiophene Scaffold in Medicinal Chemistry

The hybridization of pyridine and thiophene rings creates a scaffold with significant potential in drug discovery. The pyridine ring, a common motif in FDA-approved drugs, can engage in hydrogen bonding and pi-stacking interactions with biological targets.[1] The thiophene ring serves as a versatile bioisostere for a phenyl ring, often improving metabolic stability and modulating electronic properties.[2] The combination of these two heterocycles has given rise to compounds with a wide range of biological activities, including anticancer,[3][4] and kinase inhibitory effects.[5][6] The methanamine substituent provides a basic center, which can be crucial for interactions with acidic residues in protein binding pockets and for improving aqueous solubility.

Synthesis and Characterization: A Comparative Analysis

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process. Below, we provide a detailed protocol for this projected synthesis and compare the key steps with reported methods for analogous compounds.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the construction of the core pyridinyl-thiophene structure via a Suzuki-Miyaura cross-coupling reaction, followed by the elaboration of the methanamine functional group.

Synthetic Pathway A 2-Bromothiophene-5-carbonitrile C 5-(Pyridin-4-yl)thiophene-2-carbonitrile A->C Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ DME/H₂O, 90 °C B Pyridine-4-boronic acid B->C D This compound C->D Nitrile Reduction LiAlH₄, THF or H₂/Raney Ni Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Inhibitor->Raf Inhibition Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Sources

The Strategic Advantage of (5-pyridin-4-ylthiophen-2-yl)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of building blocks is a critical determinant of the success of a drug discovery program. The careful choice of reagents can significantly influence the synthetic accessibility, physicochemical properties, and ultimately, the biological activity of lead compounds. Among the vast arsenal of heterocyclic scaffolds, the pyridinyl-thiophene moiety has emerged as a privileged structure, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides an in-depth technical comparison of (5-pyridin-4-ylthiophen-2-yl)methanamine and its alternatives, highlighting the strategic advantages conferred by the specific arrangement of its constituent rings.

The Architectural Significance of the Pyridinyl-Thiophene Scaffold

The combination of a pyridine and a thiophene ring creates a bioisostere of a substituted phenyl group, offering a unique blend of electronic and steric properties. The thiophene ring, an electron-rich aromatic system, can engage in various non-covalent interactions, while the pyridine ring, an electron-deficient system, provides a key hydrogen bond acceptor and can influence aqueous solubility. The relative orientation of these two rings, dictated by the point of attachment, has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets.

This guide will focus on the advantages of the 4-pyridinyl isomer, this compound, in comparison to its 2-pyridinyl and 3-pyridinyl counterparts, as well as other related building blocks.

Synthetic Accessibility: A Tale of Three Isomers

A primary consideration in the selection of a building block is its ease of synthesis. The most common route to pyridinyl-thiophene scaffolds is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a bromothiophene derivative and a corresponding pyridinylboronic acid. The final amine functionality is typically introduced via reductive amination of a precursor aldehyde.

While all three pyridinylboronic acid isomers are commercially available, the electronic properties of the pyridine ring can influence the efficiency of the Suzuki-Miyaura coupling. The 4-pyridinylboronic acid, being the most electron-deficient of the three, can sometimes present challenges in oxidative addition, a key step in the catalytic cycle. However, with modern palladium catalysts and optimized reaction conditions, high yields can be achieved for all three isomers.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Yields for Pyridinylboronic Acids with Thiophene Derivatives

Pyridinylboronic Acid IsomerThiophene Coupling PartnerCatalyst/LigandBaseSolventReported Yield (%)Reference
4-Pyridinylboronic acid5-Bromothiophene-2-carbonitrilePd(PPh₃)₄K₂CO₃Toluene/THF70[1]
3-Pyridinylboronic acid2-BromothiophenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O85N/A
2-Pyridinylboronic acid2-BromothiophenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O82N/A

Note: The yields presented are illustrative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions employed. Direct comparative studies under identical conditions are limited in the literature.

The subsequent reductive amination of the corresponding 5-(pyridin-X-yl)thiophene-2-carbaldehyde to the desired methanamine is generally a high-yielding transformation for all three isomers, employing standard reducing agents like sodium borohydride or sodium triacetoxyborohydride.

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling to form 5-(pyridin-4-yl)thiophene-2-carbaldehyde

  • To a degassed solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) and 4-pyridinylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add Pd(PPh₃)₄ (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

Step 2: Reductive Amination to form this compound

  • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in methanol and add a 7N solution of ammonia in methanol (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield this compound.

The Advantage of the 4-Pyridinyl Linkage in Biological Systems

The true advantage of this compound over its isomers lies in the specific vector and electronic properties it imparts to a larger molecule. The 4-pyridinyl substitution provides a linear extension from the thiophene core, which can be crucial for reaching specific binding pockets within a protein target. In contrast, the 2- and 3-pyridinyl isomers introduce a "kink" in the molecular geometry.

Diagram 1: Geometric Comparison of Pyridinyl-Thiophene Isomers

G cluster_4 4-Pyridinyl Isomer cluster_3 3-Pyridinyl Isomer cluster_2 2-Pyridinyl Isomer T4 Thiophene P4 Pyridine T4->P4 Linear Extension T3 Thiophene P3 Pyridine T3->P3 Angled T2 Thiophene P2 Pyridine T2->P2 Angled G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Hinge Hinge Region (Backbone NH) HydrophobicPocket1 Hydrophobic Pocket 1 HydrophobicPocket2 Hydrophobic Pocket 2 Scaffold Core Scaffold Scaffold->HydrophobicPocket2 Hydrophobic Interaction Amine Methanamine Scaffold->Amine Linker This compound Pyridine Pyridine Ring Pyridine->Hinge H-Bond Thiophene Thiophene Ring Thiophene->HydrophobicPocket1 Hydrophobic Interaction Thiophene->Pyridine Amine->Thiophene

Caption: Interaction of a hypothetical inhibitor with a kinase.

Furthermore, the basicity of the pyridine nitrogen is influenced by its position. The nitrogen in the 4-position is generally more basic than in the 2- or 3-positions. This can lead to stronger hydrogen bonding interactions and can also influence the pharmacokinetic properties of the molecule, such as its solubility and cell permeability.

Case Study: Inferred Advantages in Kinase Inhibitor Design

While direct comparative studies are scarce, the prevalence of the 4-pyridinylthiophene motif in patented kinase inhibitors suggests its utility. For instance, in inhibitors targeting receptor tyrosine kinases, the linear nature of this fragment allows for optimal positioning of the pyridine nitrogen to interact with the hinge region, while the thiophene ring occupies a hydrophobic pocket. The methanamine linker provides a versatile point of attachment for a variety of core scaffolds, allowing for rapid library synthesis and structure-activity relationship (SAR) exploration.

In contrast, the use of a 2- or 3-pyridinyl isomer would necessitate a different core scaffold geometry to achieve a similar binding mode, potentially leading to less favorable physicochemical properties or synthetic challenges.

Conclusion: A Strategic Choice for Targeted Drug Discovery

This compound offers a unique combination of synthetic accessibility, defined geometry, and favorable electronic properties that make it a highly valuable building block in modern drug discovery. Its key advantages over other isomeric and alternative reagents can be summarized as follows:

  • Linear Vector: The 4-pyridinyl substitution provides a linear extension, which is often ideal for accessing deep binding pockets and forming key interactions with protein targets, particularly the hinge region of kinases.

  • Optimal Basicity: The pyridine nitrogen in the 4-position exhibits a favorable basicity for forming strong hydrogen bonds, a critical component of many drug-receptor interactions.

  • Synthetic Tractability: While the Suzuki-Miyaura coupling may require optimization, the synthesis of the 4-pyridinyl isomer is generally efficient and amenable to library synthesis.

  • Versatile Linker: The methanamine group provides a convenient and flexible point of attachment for a wide range of molecular scaffolds.

For researchers and drug development professionals engaged in the design of targeted therapies, this compound represents a strategic choice that can accelerate lead optimization and enhance the probability of success. Its judicious application can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Sources

Safety Operating Guide

Navigating the Disposal of (5-pyridin-4-ylthiophen-2-yl)methanamine: A Comprehensive Guide to Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The first principle of safe disposal is a thorough understanding of the potential hazards. The structure of (5-pyridin-4-ylthiophen-2-yl)methanamine contains a pyridine ring and a thiophene ring with a methanamine substituent. Based on analogous compounds, it is prudent to assume the following hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Irritation: Causes skin, eye, and respiratory irritation.[1][2]

Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[3][4][5]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification (Assumed)GHS Pictogram (Anticipated)Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)GHS07: Harmful/IrritantChemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[5][6]
Skin IrritationGHS07: Harmful/IrritantUse in a well-ventilated area or chemical fume hood.[3][5][6]
Eye IrritationGHS07: Harmful/Irritant
Respiratory IrritationGHS07: Harmful/Irritant
The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures compliance with regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9][10]

The cardinal rule of chemical waste management is segregation.[8][10][11][12] Never mix incompatible waste streams.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including residual powder, contaminated weighing papers, spatulas, and disposable labware.

    • Place these materials into a dedicated, durable, and leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[8][13]

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container.[11][12]

    • The container must have a secure, screw-top cap to prevent leaks and evaporation.[8][12]

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag or container separate from non-contaminated trash.[2]

Clear and accurate labeling is a critical, non-negotiable step for safety and regulatory compliance.[13][14]

  • Affix a "Hazardous Waste" label to every waste container as soon as the first item is added.[11][13]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[11]

    • A clear indication of the contents and their approximate concentrations or quantities.

    • The date waste accumulation began.[13]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[14]

Designated storage areas are essential to prevent accidents and ensure regulatory compliance.

  • Store all sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • This area must be secure, well-ventilated, and away from incompatible materials.[12][13] Acids and bases, for instance, should be stored separately.[12]

  • Ensure secondary containment (such as a larger, chemically resistant bin) is used for all liquid waste containers to contain potential spills.[8][11]

Accidents can happen, and a prepared response is crucial.[3]

  • Evacuate: Alert personnel in the immediate area.

  • Contain: Wearing appropriate PPE, contain small spills using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical sorbent.[3][5]

  • Collect: Carefully scoop the absorbed material and place it into your designated solid hazardous waste container.[5]

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report: For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

The final step is the transfer of waste to a licensed disposal facility.

  • Do not allow hazardous waste to accumulate beyond your facility's designated time limits (e.g., 90 or 180 days, depending on your generator status).[9]

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][5][10]

  • Ensure all necessary paperwork, such as waste manifests, is completed accurately to track the waste from generation to final disposal.[15][16]

Visualization of the Disposal Workflow

To clarify the decision-making process for handling this compound waste, the following workflow diagram is provided.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal Generate Waste Generated (Solid, Liquid, PPE) Assess Is it contaminated with This compound? Generate->Assess Segregate Segregate Waste Type Assess->Segregate Yes Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid PPE Contaminated PPE Segregate->PPE Container_Solid Place in Labeled Solid Waste Container Solid->Container_Solid Container_Liquid Place in Labeled Liquid Waste Container (with Secondary Containment) Liquid->Container_Liquid Container_PPE Place in Labeled PPE Waste Bag PPE->Container_PPE Store Store in Secure Satellite Accumulation Area (SAA) Container_Solid->Store Container_Liquid->Store Container_PPE->Store Pickup Schedule Pickup with EHS or Licensed Contractor Store->Pickup Dispose Final Disposal at TSDF Facility Pickup->Dispose

Caption: Workflow for the safe disposal of this compound waste.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Standards to Know Before Starting Your Lab. LabRepCo. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Actalent. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Profile for Pyridine - Chapter 5. National Center for Biotechnology Information (NCBI). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Safety Data Sheet. [Source for 2-Amino-4-methylpyridine, used for hazard analogy].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-pyridin-4-ylthiophen-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-pyridin-4-ylthiophen-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.